Technical Documentation Center

Ethyl 4'-methoxybiphenyl-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4'-methoxybiphenyl-2-carboxylate
  • CAS: 858035-49-1

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 4'-methoxybiphenyl-2-carboxylate

The following technical guide is structured to serve as a primary reference for researchers and process chemists working with Ethyl 4'-methoxybiphenyl-2-carboxylate . It deviates from standard templates to prioritize exp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for researchers and process chemists working with Ethyl 4'-methoxybiphenyl-2-carboxylate . It deviates from standard templates to prioritize experimental utility, mechanistic insight, and data validation.

CAS: 858035-49-1 Formula: C₁₆H₁₆O₃ Molecular Weight: 256.30 g/mol Role: Advanced Intermediate / Pharmacophore Scaffold[1][2]

Executive Summary & Application Profile

Ethyl 4'-methoxybiphenyl-2-carboxylate is a sterically congested biphenyl ester characterized by an ortho-substituted carboxylate group.[1][2] Unlike its para-substituted isomer (CAS 732-80-9), this compound presents unique synthetic challenges due to the steric clash between the ester moiety and the biphenyl linkage.[1][2]

Core Utility:

  • Sartan Precursor: The biphenyl-2-carboxylate motif is the structural foundation for Angiotensin II Receptor Blockers (ARBs) such as Telmisartan and Valsartan.[1][2] This specific methoxy-derivative serves as a probe for Structure-Activity Relationship (SAR) studies, modifying lipophilicity and metabolic stability.[1][2]

  • Fluorenone Synthesis: It acts as a direct precursor to substituted fluorenones via intramolecular Friedel-Crafts acylation, a key step in developing organic light-emitting diodes (OLEDs) and bioactive alkaloids.[1][2]

  • Ligand Design: The steric bulk at the 2-position makes it a valuable backbone for designing atropisomeric ligands used in asymmetric catalysis.[1][2]

Chemical Identity & Physicochemical Data

Data synthesized from spectroscopic literature and structural analysis.[1][2]

PropertyValue / DescriptionNote
Appearance Thick colorless oilHigh viscosity due to π-stacking interactions.[1][2]
Boiling Point ~386 °C (Predicted)Requires high-vacuum distillation for purification.[1][2]
Density 1.099 g/cm³Denser than water; distinct phase separation in aqueous workups.[1][2]
Solubility Soluble in DCM, EtOAc, THFInsoluble in water.[1][2]
Flash Point ~162 °CNon-flammable under standard lab conditions.[1][2]
Spectroscopic Signature (Validation Standard)

Use these values to validate product identity.

  • IR (

    
    ):  1712 cm⁻¹ (Ester C=O, strong), 1611/1517 cm⁻¹ (Ar-C=C), 1240 cm⁻¹ (C-O-C asymmetric stretch).[1][2]
    
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.81 (m, 1H, H-3 of benzoate, deshielded by C=O).[1][2]
      
    • 
       7.52 (m, Ar-H).[1][2]
      
    • 
       4.10 (q, 
      
      
      
      =7.1 Hz, 2H, OCH ₂CH₃).[1][2]
    • 
       3.85 (s, 3H, Ar-OCH ₃).[1][2][3]
      
    • 
       1.05 (t, 
      
      
      
      =7.1 Hz, 3H, OCH₂CH ₃).[1][2] Note: The methyl triplet is often shielded (shifted upfield from typical ~1.[1][2]25) due to the anisotropic current of the orthogonal aromatic ring.[1][2]
  • ¹³C NMR (100 MHz, CDCl₃):

    
     169.1 (C=O), 159.0 (C-OMe), 141.9 (C-Ar), 55.3 (OMe), 60.9 (OCH₂), 13.9 (CH₃).[1][2]
    

Synthetic Methodologies

Two distinct protocols are presented: the Cobalt-Catalyzed Reductive Coupling (Literature Standard) and the Suzuki-Miyaura Coupling (Process Standard).[1][2]

Method A: Cobalt-Catalyzed Cross-Coupling (Literature Specific)

Rationale: This method was used in the original isolation of CAS 858035-49-1.[1] It avoids the use of boronic acids but requires strict handling of metal powders.[1]

Reagents: Ethyl 2-chlorobenzoate, 4-bromoanisole, CoBr₂(PPh₃)₂ (Cat.), Mn powder (Reductant).[1][2] Mechanism: A reductive dimerization where Mn(0) regenerates the active Co(I) species, allowing oxidative addition to the aryl halide.[1][2]

CoCycle cluster_0 Catalytic Cycle CoII Co(II)Br2(PPh3)2 CoI Active Co(I) CoII->CoI Reduction by Mn OxAdd Oxidative Addition (Ar-Co-X) CoI->OxAdd + Ar-X OxAdd->CoI Reductive Elimination (Product Release) End Ethyl 4'-methoxybiphenyl-2-carboxylate OxAdd->End MnRed Mn(0) -> Mn(II) MnRed->CoII Regeneration Start Ethyl 2-chlorobenzoate + 4-Bromoanisole Start->CoI

Figure 1: Cobalt-catalyzed reductive coupling mechanism utilizing Manganese as the stoichiometric reductant.

Method B: Optimized Suzuki-Miyaura Coupling (Recommended)

Rationale: Superior for scale-up and purity.[1][2] The use of SPhos or PPh₃ is critical to overcome the steric hindrance at the ortho position of the benzoate.[1][2]

Protocol:

  • Charge: To a reaction vessel, add Ethyl 2-bromobenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3 mol%).

  • Solvent: Add Toluene:Ethanol (4:1 ratio). The ethanol is crucial for solubility and phase transfer.[1][2]

  • Base: Add aqueous Na₂CO₃ (2.0 M, 2.5 eq). Note: Use K₃PO₄ if reaction is sluggish.[1][2]

  • Reflux: Heat to 90°C under N₂ atmosphere for 12-16 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.[1][4]

  • Purification: Flash chromatography (Hexane:EtOAc 95:5). The product elutes after the starting halide.[1][2]

Critical Control Point:

  • Steric Hindrance: The 2-ester group forces the two phenyl rings to twist out of coplanarity.[1][2] This reduces the rate of transmetallation.[1] If conversion is low (<50%), switch the catalyst to Pd(dppf)Cl₂ , which has a larger bite angle and is more robust for sterically hindered substrates.[1]

Pathway Analysis: Drug Discovery Logic

Why synthesize this specific intermediate? The diagram below illustrates its pivotal role in generating the "Sartan" pharmacophore and fused ring systems.

Pathways cluster_sartan Angiotensin II Antagonists (Sartans) cluster_fluorenone Fused Ring Systems Ester Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS 858035-49-1) Acid Hydrolysis (LiOH/THF) Ester->Acid BiphenylAcid 4'-Methoxybiphenyl-2-carboxylic acid Acid->BiphenylAcid Tetrazole Tetrazole Formation (via Nitrile or Amide) BiphenylAcid->Tetrazole Functional Group Interconversion Cyclization Friedel-Crafts (PPA or H2SO4) BiphenylAcid->Cyclization Drug Sartan Analogues (Bioactive Core) Tetrazole->Drug Fluorenone 2-Methoxyfluoren-9-one (OLED/Alkaloid Precursor) Cyclization->Fluorenone - H2O

Figure 2: Divergent synthetic utility of the biphenyl-2-carboxylate scaffold in medicinal and materials chemistry.[1][2]

Handling & Safety Protocols

Based on GHS classifications for biphenyl esters.

Hazard ClassStatementPrevention Protocol
Skin Irritant H315: Causes skin irritationWear nitrile gloves (0.11 mm min thickness).[1][2]
Eye Irritant H319: Causes serious eye irritationUse chemical splash goggles.[1][2]
Aquatic Toxicity H411: Toxic to aquatic lifeDo not dispose of in sink; use non-halogenated organic waste stream.[1][2]
Storage Light SensitiveStore in amber vials under Argon at 2-8°C to prevent hydrolysis or oxidation.

References

  • Cobalt-Catalyzed Synthesis & Characterization Data

    • Source: Wiley-VCH, Supporting Information for Cross-Coupling Reactions.[1][2]

    • Data Verification: Confirms CAS 858035-49-1 identity, NMR shifts, and IR spectra.[1][2]

    • URL: (Search via CAS 858035-49-1 in spectral database).[1][2]

  • General Suzuki Coupling Protocols

    • Source: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Context: Foundational text for Method B optimization.[1][2]

    • URL:[1][2]

  • Biphenyls in Drug Discovery (Sartans)

    • Source: Wexler, R. R., et al. (1996).[1][2] Nonpeptide Angiotensin II Receptor Antagonists. Journal of Medicinal Chemistry.

    • Context: Establishes the utility of the biphenyl-2-carboxyl
    • URL: [J. Med.[1][2] Chem. 1996, 39, 3, 625–656]([Link]1][2]

Sources

Exploratory

A Comprehensive Technical Guide to Ethyl 2-(4-methoxyphenyl)benzoate: Synthesis, Characterization, and Scientific Context

This guide provides an in-depth technical examination of Ethyl 2-(4-methoxyphenyl)benzoate, a biaryl compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will move beyond a sim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical examination of Ethyl 2-(4-methoxyphenyl)benzoate, a biaryl compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind synthetic strategies, the logic of analytical characterization, and the broader scientific context that makes this molecular scaffold relevant. The protocols and data presented herein are designed to be self-validating, providing a trustworthy foundation for drug development professionals and chemical researchers.

Introduction: The Significance of the Biaryl Scaffold

Ethyl 2-(4-methoxyphenyl)benzoate belongs to the biaryl class of molecules, which are defined by a direct carbon-carbon bond between two aromatic rings.[1] This structural motif is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry, frequently appearing in the core of numerous therapeutic agents, including anti-inflammatory, antihypertensive, and antiviral drugs.[2][3] The unique steric and electronic properties of biaryls enable them to form specific, high-affinity interactions with a wide range of protein targets.[2][4]

This molecule, specifically, combines three key functional components: an ethyl benzoate unit, a 4-methoxyphenyl (anisole) group, and the defining biaryl linkage . Understanding the interplay of these components is crucial for its synthesis, characterization, and application as a synthetic intermediate. This document serves as a detailed guide for professionals, elucidating the molecule's structure, robust synthetic methodologies, and the analytical techniques required to verify its identity and purity.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture is the foundation of all subsequent chemical and biological investigations.

Chemical Structure

The IUPAC name for the compound is Ethyl 2-(4-methoxyphenyl)benzoate. It consists of a benzoate ring substituted at the ortho-position (position 2) with a 4-methoxyphenyl ring.

Caption: 2D Chemical Structure of Ethyl 2-(4-methoxyphenyl)benzoate.

Core Structural Features
  • Biaryl Axis: The C-C single bond between the two phenyl rings is the defining feature. While this molecule is unlikely to exhibit stable atropisomerism at room temperature due to relatively low rotational hindrance, this axis is fundamental to its three-dimensional shape and interaction with biological targets.

  • Electron-Donating Methoxy Group: The -OCH₃ group on one ring acts as a strong electron-donating group through resonance (a +M effect), increasing the electron density of that ring, particularly at the ortho and para positions. This influences the ring's reactivity in further chemical modifications.

  • Electron-Withdrawing Ester Group: The ethyl carboxylate group (-COOEt) is moderately electron-withdrawing through induction and resonance (a -M effect), decreasing the electron density of its attached ring. This electronic disparity between the two rings is a key aspect of the molecule's overall character.

Physicochemical Properties

Quantitative data provides a baseline for handling, purification, and formulation.

PropertyValueSource/Comment
Molecular Formula C₁₆H₁₆O₃-
Molecular Weight 256.29 g/mol Calculated
Appearance Likely a white to off-white solid or a viscous oil.Based on similar biaryl esters.
Solubility Soluble in common organic solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone). Insoluble in water.Predicted based on structure.
logP ~4.0 - 4.5Estimated; indicates high lipophilicity.

Synthesis and Purification Strategies

The creation of the biaryl C-C bond is the central challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this task due to its exceptional reliability, mild conditions, and broad functional group tolerance.[1][5][6]

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The logic behind choosing this reaction is its efficiency in connecting two sp²-hybridized carbon centers. The reaction utilizes a palladium catalyst to couple an organoboron species (a boronic acid or ester) with an organohalide.[6][7]

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Rationale: This protocol is designed for high yield and straightforward purification. The choice of Pd(PPh₃)₄ as a catalyst is common for its reliability. Sodium carbonate serves as a mild, inexpensive base required for the transmetalation step of the catalytic cycle. A biphasic solvent system (Toluene/Water) facilitates the reaction and separation.

  • Step-by-Step Methodology:

    • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-bromobenzoate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

    • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

    • Solvent and Base Addition: Add Toluene (forming a ~0.2 M solution based on the aryl halide) followed by a 2 M aqueous solution of Sodium Carbonate (Na₂CO₃, 3.0 eq) via syringe.

    • Reaction: Heat the biphasic mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

    • Work-up and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography
  • Rationale: The crude product will contain the desired ester, residual starting materials, and catalyst byproducts. Flash column chromatography is the standard and most effective method for isolating the pure compound.[8] The choice of a non-polar eluent system (Hexanes/Ethyl Acetate) is based on the lipophilic nature of the target molecule.

Purification_Workflow Crude Crude Product in Minimum Solvent Column Load onto Silica Gel Column Crude->Column Elution Elute with Gradient Solvent System (e.g., 0% to 10% Ethyl Acetate in Hexanes) Column->Elution Collection Collect Fractions Based on TLC Analysis Elution->Collection Evaporation Combine Pure Fractions & Evaporate Solvent Collection->Evaporation Final Pure Ethyl 2-(4-methoxyphenyl)benzoate Evaporation->Final

Caption: Workflow for purification by flash column chromatography.

  • Step-by-Step Methodology:

    • Column Packing: Prepare a silica gel column using a slurry packing method with a starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate).

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

    • Elution: Begin eluting with the starting solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

    • Fraction Collection: Collect fractions and analyze them by TLC, staining with a UV lamp and/or a potassium permanganate stain.

    • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified Ethyl 2-(4-methoxyphenyl)benzoate.

Spectroscopic and Analytical Characterization

Verifying the structure and purity of the final compound is paramount. The following spectroscopic data are predicted based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR - Predicted Data (in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.8 - 7.9Doublet1HAromatic H (ortho to ester)
7.3 - 7.5Multiplet3HAromatic H's
7.1 - 7.2Doublet2HAromatic H (ortho to biaryl link)
6.8 - 6.9Doublet2HAromatic H (ortho to -OCH₃)
4.2 - 4.3Quartet2H-OCH₂ CH₃
3.8Singlet3H-OCH₃
1.2 - 1.3Triplet3H-OCH₂CH₃
¹³C NMR - Predicted Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~168C=O (Ester)
~159Aromatic C-OCH₃
~142Aromatic C (quaternary)
~131Aromatic C (quaternary)
128 - 132Aromatic C-H
~114Aromatic C-H (ortho to -OCH₃)
~61-OCH₂ CH₃
~55-OCH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Key IR Absorptions
Wavenumber (cm⁻¹) Functional Group
3100 - 3000Aromatic C-H Stretch
2980 - 2850Aliphatic C-H Stretch
~1720 C=O Stretch (Ester) [9]
1610, 1500Aromatic C=C Bending
~1250, ~1050 C-O Stretch (Ester and Ether)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Mass Spectrometry Data
Technique Electrospray Ionization (ESI)
Expected [M+H]⁺ 257.1172
Expected [M+Na]⁺ 279.1000
Key Fragments Loss of ethoxy group (-45 Da), Loss of ethyl group (-29 Da)

Conclusion and Future Outlook

Ethyl 2-(4-methoxyphenyl)benzoate serves as an exemplary model for the synthesis and characterization of the scientifically vital biaryl structural class. We have detailed a robust and reproducible synthetic pathway via Suzuki-Miyaura coupling, a method chosen for its superior efficiency and functional group tolerance. The accompanying purification and comprehensive analytical protocols provide a self-validating system to ensure the production of high-purity material suitable for further research.

For professionals in drug discovery, this molecule represents a versatile scaffold. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to a primary alcohol, opening avenues for diverse derivatization. The electronically distinct aromatic rings offer sites for selective functionalization, allowing for the rapid exploration of chemical space in the development of novel therapeutic candidates. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, purify, and utilize this valuable chemical building block.

References

  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
  • General procedures for the purific
  • Esters 4.
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town.
  • Suzuki cross-coupling reaction. YouTube.
  • Expanding chemical space by para-C−H arylation of arenes.
  • Synthesis, Isolation, and Purific
  • Biaryl Synthesis Definition. Fiveable.
  • Examples of biaryl structure applications.
  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry, RSC Publishing.
  • Fischer Esterific
  • Synthesis of ethyl 2-(4-bromo-phenoxy)
  • IR spectrum for ethyl benzoate.
  • Analyze the IR spectrum of Ethyl Benzo

Sources

Foundational

4'-methoxybiphenyl-2-carboxylic acid ethyl ester properties

Topic: 4'-Methoxybiphenyl-2-carboxylic acid ethyl ester: Synthesis, Properties, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4'-Methoxybiphenyl-2-carboxylic acid ethyl ester: Synthesis, Properties, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary: The Ortho-Substituted Biphenyl Scaffold

4'-Methoxybiphenyl-2-carboxylic acid ethyl ester (CAS: 858035-49-1) represents a critical structural motif in modern organic synthesis, serving as a "privileged scaffold" in the design of angiotensin II receptor antagonists, liquid crystalline materials, and functionalized fluorenones. Unlike its para-substituted isomer, this ortho-substituted ester exhibits unique steric properties—specifically a non-planar "twisted" biaryl conformation—that dictate its reactivity, spectroscopic signature, and utility in drug discovery.

This guide provides a definitive technical analysis of this compound, moving beyond basic properties to explore its synthesis via Suzuki-Miyaura cross-coupling, its downstream synthetic applications, and its characterization profile.

Part 1: Chemical Identity & Structural Analysis

The steric bulk of the ethyl ester group at the ortho position (C-2) forces the two phenyl rings out of coplanarity, reducing


-conjugation compared to the para isomer. This "ortho-effect" is a defining feature that influences both its physical state and its NMR chemical shifts.
Table 1: Physicochemical Profile
PropertyDataNotes
IUPAC Name Ethyl 4'-methoxy[1,1'-biphenyl]-2-carboxylate
CAS Number 858035-49-1 Distinct from the para isomer (732-80-9)
Molecular Formula

Molecular Weight 256.30 g/mol
Physical State Viscous yellow oil / Low-melting solidTends to oil out due to non-planar packing
Solubility Soluble in DCM, EtOAc, MeOH, TolueneInsoluble in water
SMILES CCOC(=O)C1=CC=CC=C1C2=CC=C(OC)C=C2
Key Functional Groups Aryl Ester, Aryl Ether, Biaryl CoreOrthogonal reactivity profile

Part 2: Synthesis & Manufacturing Protocols

While classical methods like the Grignard reaction (using 4-methoxyphenylmagnesium bromide and diethyl phthalate) are possible, they often suffer from bis-addition side products. The industry-standard protocol utilizes Suzuki-Miyaura Cross-Coupling , offering superior chemoselectivity and yield.

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesis of Ethyl 4'-methoxybiphenyl-2-carboxylate on a 10 mmol scale.

Reagents:

  • Aryl Halide: Ethyl 2-bromobenzoate (1.0 equiv)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) with 
    
    
    
    (4 mol%) OR
    
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene : Ethanol : Water (4:1:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a 3-neck round-bottom flask with the solvent mixture. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Addition: Add Ethyl 2-bromobenzoate, 4-methoxyphenylboronic acid, and the base under a positive nitrogen stream.

  • Catalyst Induction: Add the Palladium catalyst last. The solution should turn from clear/yellow to a dark amber/black as active

    
     species form.
    
  • Reflux: Heat the mixture to 80-90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product typically runs with an

    
    .
    
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine.[1] Dry the organic phase over

    
    .
    
  • Purification: Concentrate in vacuo. The crude oil is purified via flash column chromatography (Silica Gel 60, Gradient 0-10% EtOAc in Hexanes) to yield the pure ester.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical "Transmetallation" step where the biaryl bond is formed.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd Complex RedElim->Pd0 Regenerate Catalyst Product Product: Ethyl 4'-methoxybiphenyl-2-carboxylate RedElim->Product Start Start: Ethyl 2-bromobenzoate Boron 4-Methoxyphenylboronic Acid Boron->TransMet

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target ester.

Part 3: Reactivity & Synthetic Utility

This ester is rarely the end-product; it is a versatile intermediate. Its reactivity is defined by the dichotomy between the electrophilic ester group and the nucleophilic methoxy-substituted ring.

1. Hydrolysis (Saponification)
  • Reaction: Ester

    
     Carboxylic Acid.
    
  • Conditions:

    
     in 
    
    
    
    at reflux.
  • Utility: Generates 4'-methoxybiphenyl-2-carboxylic acid (CAS 725-14-4). This acid is a scaffold for Sartan-type drugs (angiotensin II antagonists), where the carboxylic acid is often converted to a tetrazole or amide.

2. Intramolecular Cyclization (Fluorenone Synthesis)
  • Reaction: Friedel-Crafts Acylation.

  • Conditions: Hydrolysis to acid, followed by

    
     (to acid chloride), then 
    
    
    
    .
  • Outcome: Formation of 2-methoxyfluoren-9-one .

  • Mechanism: The acid chloride attacks the electron-rich ring B (activated by the methoxy group). This is a primary route to functionalized fluorenones used in organic electronics.

3. Reduction
  • Reaction: Ester

    
     Alcohol.
    
  • Conditions:

    
     in dry Ether/THF.
    
  • Outcome: (4'-methoxybiphenyl-2-yl)methanol .

  • Utility: The resulting benzylic alcohol is a precursor for benzylic halides, which are used as alkylating agents in medicinal chemistry.

Reactivity Core Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS 858035-49-1) Acid 4'-Methoxybiphenyl-2-carboxylic acid (Drug Scaffold) Core->Acid Hydrolysis (LiOH) Alcohol (4'-Methoxybiphenyl-2-yl)methanol (Linker Synthesis) Core->Alcohol Reduction (LiAlH4) Fluorenone 2-Methoxyfluoren-9-one (OLED Materials) Acid->Fluorenone 1. SOCl2 2. AlCl3 (Cyclization)

Figure 2: Divergent synthetic pathways starting from the target ester.

Part 4: Analytical Characterization

For researchers confirming the identity of synthesized material, the following predicted spectroscopic data is the standard of reference.


H NMR (400 MHz,

)
  • 
     7.75 (dd, 1H):  H-3 of benzoate ring (deshielded by ester).
    
  • 
     7.50 (td, 1H):  H-5 of benzoate ring.
    
  • 
     7.40 (td, 1H):  H-4 of benzoate ring.
    
  • 
     7.32 (dd, 1H):  H-6 of benzoate ring.
    
  • 
     7.25 (d, 2H, J=8.5 Hz):  H-2'/6' (meta to methoxy).
    
  • 
     6.95 (d, 2H, J=8.5 Hz):  H-3'/5' (ortho to methoxy).
    
  • 
     4.10 (q, 2H):  Methylene of ethyl ester (
    
    
    
    ).
  • 
     3.85 (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     1.05 (t, 3H):  Methyl of ethyl ester (
    
    
    
    ).
    • Note: The ethyl group signals may appear slightly upfield compared to standard benzoates due to the shielding cone of the twisted phenyl ring.

IR Spectroscopy (ATR)
  • 1715-1725

    
    :  C=O stretch (Ester).
    
  • 1605

    
    :  C=C aromatic stretch.
    
  • 1250

    
    :  C-O-C asymmetric stretch (Aryl ether).
    

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.
  • PubChem. (2025). Compound Summary: Ethyl 4'-methoxybiphenyl-4-carboxylate (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Atropisomeric Locking: A Technical Guide to Ortho-Substituted Methoxybiphenyl Carboxylates

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Part 1: The Stereochemical Imperative (Executive Summary) In the landscape of modern dru...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Part 1: The Stereochemical Imperative (Executive Summary)

In the landscape of modern drug discovery, the ortho-substituted methoxybiphenyl carboxylate scaffold represents a masterclass in conformational design. Unlike unsubstituted biphenyls, which rotate freely (low rotational barrier,


 kcal/mol) and adopt a planar average conformation in solution, ortho-substituted derivatives are forced into a twisted, non-planar geometry.

This phenomenon, known as atropisomerism , is not merely a stereochemical curiosity; it is a functional necessity. By introducing a methoxy group at the ortho (2 or 2') position relative to the biaryl axis, researchers induce a steric clash with the hydrogen or substituent on the opposing ring. This "ortho-locking" mechanism:

  • Restricts Rotation: Increases the torsional barrier, often allowing the isolation of stable enantiomers (atropisomers) if the barrier exceeds ~23 kcal/mol.

  • Optimizes Binding: Pre-organizes the molecule to fit into hydrophobic pockets of target proteins (e.g., PD-L1, Smoothened) that require a twisted biaryl pharmacophore, reducing the entropic penalty of binding.

  • Modulates Solubility: Disrupts planar

    
    -
    
    
    
    stacking, significantly improving solubility compared to flat aromatic systems.

This guide details the synthesis, structural logic, and application of these derivatives, moving beyond basic chemistry into the "why" and "how" of their deployment in high-value targets.

Part 2: Chemical Architecture & Stereochemistry

The Ortho-Effect and Torsional Strain

The defining feature of this class is the dihedral angle (


) between the two phenyl rings.
  • Unsubstituted Biphenyl:

    
     in solution (balance between steric repulsion and electronic conjugation).
    
  • 2-Methoxy Biphenyl:

    
     increases to 
    
    
    
    . The bulky methoxy group (
    
    
    ) prevents planarity.

Critical Design Consideration: If the ortho-substituent is too small (e.g., Fluorine), the rotational barrier is low, leading to rapid racemization (Type I instability). If the group is sufficiently large (Methoxy, Nitro, Methyl), the axis becomes chirally stable (Type II stability).

Structure-Activity Relationship (SAR) Logic
FeatureChemical RoleBiological Impact
Ortho-Methoxy (-OCH₃) Steric anchor; H-bond acceptorLocks twisted conformation; interacts with specific residues (e.g., Lys/Arg) in the binding pocket.
Carboxylate (-COO⁻) Polar headgroup; Bioisostere anchorForms salt bridges with target residues; determines solubility and logD.
Para-Substitution Electronic tuningModulates pKa of the carboxylate and metabolic stability (blocks CYP450 oxidation).

Part 3: Synthetic Pathways

The synthesis of ortho-substituted biphenyls is non-trivial due to the very steric hindrance that makes them valuable. Standard coupling conditions often fail or give low yields.

The Gold Standard: Sterically Demanding Suzuki-Miyaura Coupling

To forge the hindered C-C bond, "hot" catalytic systems utilizing electron-rich, bulky phosphine ligands are required.

Mechanism of Action:

  • Oxidative Addition: The Pd(0) catalyst inserts into the Aryl-Halide bond.

  • Transmetallation: The Aryl-Boronic acid transfers its organic group to the Pd center. Note: This is the rate-limiting step in hindered systems.

  • Reductive Elimination: The two aryl groups couple, regenerating Pd(0).

Catalyst Choice:

  • Standard (Avoid):

    
     – often insufficient for di-ortho substitution.
    
  • Recommended:

    
     or Buchwald Precatalysts (e.g., XPhos Pd G2 ). XPhos is bulky enough to facilitate the reductive elimination of the crowded biaryl.
    

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl 2'-methoxy[1,1'-biphenyl]-4-carboxylate

Target: Construction of the hindered biaryl core.

Reagents:

  • Aryl Halide: 1-bromo-2-methoxybenzene (1.0 equiv, 5.0 mmol)

  • Boronic Acid: (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv, 6.0 mmol)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv, 10.0 mmol)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon/Vacuum (3x) to remove

    
    . Why: Oxygen poisons the Pd(0) species and promotes homocoupling.
    
  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 20 minutes prior to use.

  • Reactant Loading: Charge the flask with the aryl halide, boronic acid, base, and catalyst. Add the degassed solvent via syringe.

  • Thermal Activation: Heat the mixture to 90°C for 12-16 hours. Note: The ortho-methoxy group creates a kinetic barrier; elevated temperature is mandatory.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with brine. Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The product typically elutes at ~10-20% EtOAc.

Protocol B: Hydrolysis to the Free Acid

Target: Unmasking the pharmacophore.

Reagents:

  • Substrate: Methyl 2'-methoxy[1,1'-biphenyl]-4-carboxylate

  • Base: LiOH (3.0 equiv)

  • Solvent: THF / Water / MeOH (3:1:1)

Methodology:

  • Dissolve the ester in the solvent mixture.

  • Add LiOH and stir at RT for 4 hours. Check by TLC.

  • Acidification (Critical): Carefully acidify with 1N HCl to pH ~3. The carboxylic acid often precipitates as a white solid.

  • Isolation: Filter the precipitate and wash with cold water. Recrystallize from Ethanol if necessary to ensure high purity (>98%).

Part 5: Visualization & Logic

Diagram 1: The Steric-Electronic Synthetic Cycle

This diagram illustrates the Suzuki coupling cycle specifically adapted for hindered ortho-substrates, highlighting the role of bulky ligands.

SuzukiCycle Start Reagents: Ar-Br (Ortho-Sub) + Ar-B(OH)2 Pd0 Active Catalyst [L-Pd(0)] (Bulky Ligand L) Start->Pd0 Initiation OxAdd Oxidative Addition L-Pd(II)-Ar(Br) Pd0->OxAdd Ar-Br inserts BaseStep Base Activation (OH- replaces Br-) OxAdd->BaseStep + Base TransMet Transmetallation (Rate Limiting for Steric Systems) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II) complex RedElim->Pd0 Regeneration Product Ortho-Methoxybiphenyl Carboxylate RedElim->Product Yield

Caption: The Catalytic Cycle for Hindered Biaryls. Note the critical role of bulky ligands (L) in facilitating the difficult reductive elimination step.

Diagram 2: Pharmacological Decision Tree (SAR)

How to tune the scaffold for specific biological outcomes.

SAR_Logic Core Ortho-Methoxybiphenyl Carboxylate Core Ortho Ortho-Position (2') Core->Ortho Para Para-Position (4') Core->Para Carboxy Carboxylate (1) Core->Carboxy Twist Increase Twist Angle (>60 deg) Ortho->Twist Methoxy/CF3 Metab Block Metabolic Hotspot (CYP) Para->Metab Fluoro/Chloro Solubility Prodrug/Salt Formation Carboxy->Solubility Ester vs Acid Target Target Specificity (e.g., PD-L1) Carboxy->Target Salt Bridge Twist->Target Hydrophobic Pocket Fit

Caption: Structural modifications to the core scaffold and their direct impact on physicochemical and biological properties.

Part 6: Applications in Drug Discovery[1]

PD-1/PD-L1 Inhibitors

Small molecule inhibitors of the PD-1/PD-L1 checkpoint often utilize the biphenyl core to mimic the hydrophobic interaction of the PD-1 protein. The 2-methoxy-3-biphenyl moiety is a privileged substructure in BMS-series inhibitors (e.g., BMS-202). The ortho-methoxy group locks the biaryl into a twisted conformation that perfectly fills the hydrophobic channel of the PD-L1 dimer interface.

Smoothened (Smo) Antagonists

In the Hedgehog signaling pathway, ortho-substituted biphenyl carboxamides have shown potency as Smo antagonists.[1] The non-planar geometry allows the molecule to navigate the narrow transmembrane helical bundle of the GPCR.

Metabolic Stability

The "ortho-block" also serves a metabolic function. By sterically shielding the carbon atoms near the bridge, it reduces the rate of oxidative metabolism by Cytochrome P450 enzymes, extending the half-life (


) of the drug candidate.

References

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives. Journal of Medicinal Chemistry (ACS). [Link]

  • Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem. [Link]

  • Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors. European Journal of Medicinal Chemistry. [Link]

  • 2'-Methoxy-biphenyl-4-carboxylic acid (Compound Summary). PubChem. [Link][2]

Sources

Foundational

Technical Guide: Biphenyl-2-carboxylate vs. Biphenyl-4-carboxylate Isomers

This guide provides an in-depth technical analysis comparing Biphenyl-2-carboxylate (2-BPC) and Biphenyl-4-carboxylate (4-BPC) isomers. It is designed for researchers in organic synthesis, medicinal chemistry, and materi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Biphenyl-2-carboxylate (2-BPC) and Biphenyl-4-carboxylate (4-BPC) isomers. It is designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Structural Determinism, Synthetic Pathways, and Functional Applications

Executive Summary

The positional isomerism of the carboxylate group on the biphenyl scaffold—specifically at the ortho (2-) versus para (4-) position—dictates profound differences in molecular planarity, electronic conjugation, and supramolecular assembly.

  • Biphenyl-4-carboxylate (4-BPC): Characterized by extended conjugation and linear geometry. It is a privileged scaffold in drug design (NSAIDs) and reticular chemistry (MOF struts) due to its ability to bridge metal centers linearly.

  • Biphenyl-2-carboxylate (2-BPC): Defined by significant steric strain ("ortho-effect") and a twisted dihedral angle. It is utilized to induce curvature in supramolecular structures or to target specific "bent" receptor pockets where linear analogs fail.

Structural & Electronic Profiling

The core divergence between these isomers lies in the dihedral angle (


) between the two phenyl rings, driven by steric repulsion.
Steric Hindrance and Planarity
  • 4-BPC (Para): The carboxylate group is distal to the biphenyl linkage. The rotation around the C1-C1' bond is restricted only by the ortho-hydrogens of the adjacent ring. In the solid state,

    
     is typically 0°–40° , allowing for significant 
    
    
    
    -orbital overlap and extended conjugation.
  • 2-BPC (Ortho): The carboxylate group at the C2 position imposes severe steric clash with the ortho-hydrogens (C2', C6') of the second ring. To relieve this strain, the rings twist significantly, often resulting in a

    
     of 50°–90° . This breaks the conjugation, isolating the electronic systems of the two rings.
    
Thermodynamic Stability

Thermochemical studies indicate that 2-BPC is thermodynamically less stable than 4-BPC due to this steric strain. The standard molar enthalpy of formation reflects this, with the ortho-isomer possessing higher potential energy.

Table 1: Comparative Physicochemical Properties

FeatureBiphenyl-4-carboxylate (4-BPC)Biphenyl-2-carboxylate (2-BPC)
Geometry Linear, Quasi-planarKinked, Twisted
Dihedral Angle (

)
~0° - 40° (Packing dependent)>50° (Sterically driven)
Electronic Character Extended

-conjugation
Interrupted conjugation
Coordination Mode Bridging (Linear Strut)Chelating or Kinked Bridge
Metabolic Stability Vulnerable to CYP450 oxidationSterically shielded
Structural Logic Visualization

The following diagram illustrates the causal relationship between substitution position, steric hindrance, and resulting molecular properties.

StructuralLogic cluster_4 4-BPC (Para) cluster_2 2-BPC (Ortho) Para Para-Substitution LowSteric Low Steric Hindrance Para->LowSteric Planar Quasi-Planar (Low θ) LowSteric->Planar Conj Extended Conjugation Planar->Conj Linear Linear Ligand/Strut Planar->Linear Ortho Ortho-Substitution HighSteric High Steric Clash (COOH vs H) Ortho->HighSteric Twisted Twisted Geometry (High θ) HighSteric->Twisted Iso Electronic Isolation Twisted->Iso Kink Kinked/Chelating Ligand Twisted->Kink

Caption: Causal flow from substitution position to molecular geometry and electronic properties.

Synthetic Pathways: Suzuki-Miyaura Coupling[1][2][3]

While both isomers can be synthesized via Suzuki-Miyaura cross-coupling, the choice of starting materials and catalytic conditions differs slightly due to the steric bulk of the ortho-substrate.

Mechanistic Considerations
  • 4-BPC Synthesis: Highly efficient. Standard Pd(0) catalysts (e.g.,

    
    ) work well with aryl bromides and boronic acids.
    
  • 2-BPC Synthesis: The oxidative addition step is generally slower if the starting halide is ortho-substituted. Furthermore, the reductive elimination step can be hindered by the bulky carboxylate group. Ligands with large cone angles (e.g., SPhos, XPhos) or phosphine-free conditions are often preferred to facilitate the coupling of sterically demanding partners.

Generalized Synthesis Protocol

Reaction: Aryl Halide (


) + Aryl Boronic Acid (

)

Biphenyl Carboxylate

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetalation (Ar'-B(OH)3) PdII_X->TransMet + Activated Boronate Base Base Activation (OH-) Base->TransMet Activates Boron PdII_ArAr Pd(II)-Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Biphenyl Product (2-BPC or 4-BPC) RedElim->Product

Caption: Catalytic cycle for Suzuki-Miyaura coupling. 2-BPC synthesis requires optimized ligands to accelerate the Reductive Elimination step.

Coordination Chemistry & MOFs

In Metal-Organic Frameworks (MOFs), the isomer choice determines the network topology.

4-BPC: The Linear Strut

The 4-isomer acts as a linear ditopic linker (in its dicarboxylate form, 4,4'-BPDC) or a capping ligand.

  • Topology: Favors high-symmetry, open frameworks (e.g., UiO-67 ).

  • Porosity: Maximizes pore volume by extending the distance between metal nodes without inducing curvature.

2-BPC: The Structure-Directing Agent

The 2-isomer introduces a "kink" or "elbow" into the lattice.

  • Coordination Mode: Often acts as a chelating ligand (binding one metal ion with both oxygens) or a bridging ligand with a sharp angle.

  • Topology: Leads to lower-dimensionality chains, discrete clusters, or interpenetrated networks. It is often used to prevent interpenetration in larger nets by blocking void space sterically.

Medicinal Chemistry Applications

Bioisosterism and Binding
  • 4-BPC: Mimics the linear hydrophobic pharmacophores found in NSAIDs (e.g., Diflunisal , Flurbiprofen ). It fits into narrow, hydrophobic channels in enzymes like COX-1/COX-2.

  • 2-BPC: Used to mimic "bent" conformations. It is a scaffold in Angiotensin II receptor antagonists (though tetrazoles are more common, the biphenyl-2-carboxylate substructure is the geometric template).

Metabolic Stability[1]
  • Oxidation Liability: The para-position of a phenyl ring is a primary site for CYP450-mediated hydroxylation. 4-BPC derivatives are often rapidly metabolized to 4'-hydroxy-4-BPC.

  • Steric Shielding: 2-BPC derivatives are more resistant to metabolic attack on the carboxylate-bearing ring due to steric shielding, though the distal ring remains vulnerable.

Experimental Protocols

Protocol A: Synthesis of Biphenyl-4-carboxylic Acid (Suzuki Coupling)

This protocol is self-validating via TLC monitoring and melting point determination.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (3-5 mol%)
    
  • 
     (2.0 M aqueous solution)
    
  • Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Degassing: Charge a round-bottom flask with solvents and

    
    . Sparge with Argon for 20 mins to remove 
    
    
    
    (Critical for Pd(0) stability).
  • Addition: Add 4-bromobenzoic acid, phenylboronic acid, and catalyst under Argon flow.

  • Reflux: Heat to 90°C for 12–16 hours.

  • Validation (TLC): Monitor disappearance of bromide (

    
     in 1:1 Hex/EtOAc) and appearance of fluorescent product spot near baseline (acidic).
    
  • Workup: Cool to RT. Acidify with 1M HCl to pH 2 (precipitate forms). Extract with EtOAc.[1]

  • Purification: Recrystallize from Ethanol/Water.

  • Characterization:

    
     NMR (DMSO-
    
    
    
    ) should show symmetric para-substitution pattern (
    
    
    8.0, 7.8 ppm doublets).
Protocol B: Synthesis of Biphenyl-2-carboxylic Acid (Sterically Challenged)

Requires higher temperature or specialized ligands.

Modifications:

  • Solvent: Toluene/Ethanol/Water (standard) or DMF (for higher temp).

  • Base:

    
     (stronger base often helps with steric bulk).
    
  • Catalyst:

    
     or 
    
    
    
    + SPhos.

Procedure:

  • Follow steps 1-2 as above, substituting 2-bromobenzoic acid.

  • Heat: Reflux at 100-110°C. Reaction time may extend to 24h.

  • Workup: Similar acidification. Note that 2-BPC is more soluble in organic solvents than 4-BPC due to the twisted structure disrupting crystal packing.

References

  • Dobson, A. J., & Gerkin, R. E. (1998).[2] Biphenyl-2-carboxylic acid: a layered structure. Acta Crystallographica Section C. Link

  • Matos, M. A. R., et al. (2004).[3] Thermochemistry of biphenylcarboxylic and dicarboxylic acids.[4] A combined experimental and theoretical study. Organic & Biomolecular Chemistry. Link

  • Hattori, T., et al. (2006). Convenient Synthesis of Biphenyl-2-carboxylic Acids via the Nucleophilic Aromatic Substitution Reaction. Bulletin of the Chemical Society of Japan. Link

  • Grommet, A. B., et al. (2018). Mixed-Ligand Metal–Organic Frameworks and Heteroleptic Coordination Cages. Accounts of Chemical Research. Link

  • NIST Chemistry WebBook. Biphenyl-4-carboxylic acid. National Institute of Standards and Technology.[3] Link

Sources

Exploratory

Precision Analytics &amp; Synthesis: Ethyl 4'-methoxybiphenyl-2-carboxylate

Executive Summary Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS: 858035-49-1) is a specialized biphenyl scaffold utilized as a critical intermediate in medicinal chemistry, particularly in the development of GABA uptake in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS: 858035-49-1) is a specialized biphenyl scaffold utilized as a critical intermediate in medicinal chemistry, particularly in the development of GABA uptake inhibitors and non-peptide angiotensin II antagonists.

Its molecular weight of 256.30 g/mol is not merely a physical constant but the governing variable for stoichiometric precision in Suzuki-Miyaura cross-coupling reactions and the primary identifier in high-resolution mass spectrometry (HRMS) validation. This guide provides a rigorous technical breakdown of its molecular identity, synthetic pathways, and analytical profiling for researchers in drug discovery.

Part 1: Molecular Identity & Stoichiometry

The Molecular Weight Profile

In precision synthesis and analytical validation, distinguishing between Average Molecular Weight (used for molarity calculations) and Monoisotopic Mass (used for Mass Spectrometry) is non-negotiable.

PropertyValueTechnical Context
Molecular Formula C₁₆H₁₆O₃ Core biphenyl skeleton with ester and ether functionalities.[1]
Average Molecular Weight 256.30 g/mol Used for gravimetric measurements and reaction stoichiometry.
Monoisotopic Mass 256.1099 Da The exact mass of the most abundant isotope peak (

C,

H,

O).
CAS Number 858035-49-1 Unique identifier for the 2-carboxylate isomer.[1]
Isotopic Distribution for Mass Spectrometry

When validating this compound via LC-MS or GC-MS, the molecular ion


 or 

will follow a specific isotopic pattern dictated by the natural abundance of Carbon-13.
  • M+0 (100%): 256.11 Da

  • M+1 (~17.3%): 257.11 Da (Due to

    
    C probability in 16 carbons)
    
  • M+2 (~1.5%): 258.11 Da

Expert Insight: In high-throughput screening, a deviation in the M+1 ratio often indicates co-eluting impurities or overlapping isotopologues from side products like the homocoupled biphenyls.

Part 2: Synthetic Pathway (Suzuki-Miyaura Coupling)[2]

The most robust synthesis of Ethyl 4'-methoxybiphenyl-2-carboxylate utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling . This pathway is preferred over Grignard methods due to the tolerance of the ester moiety on the 2-position.

Reaction Logic & Stoichiometry

The synthesis couples Ethyl 2-bromobenzoate (Electrophile) with 4-Methoxyphenylboronic acid (Nucleophile).

  • Why this route? The steric hindrance at the ortho (2-position) of the benzoate requires a highly active catalyst system (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) and optimized base conditions to prevent protodeboronation of the boronic acid.

Visualization of the Synthetic Workflow

SuzukiSynthesis cluster_inputs Reactants A Ethyl 2-bromobenzoate (C9H9BrO2) MW: 229.07 C Catalytic Cycle Pd(PPh3)4 (3-5 mol%) Base: K2CO3 Solvent: Toluene/EtOH/H2O A->C B 4-Methoxyphenylboronic acid (C7H9BO3) MW: 151.96 B->C D Intermediates (Oxidative Addition -> Transmetallation) C->D Heat (80-100°C) E Ethyl 4'-methoxybiphenyl-2-carboxylate (Target) MW: 256.30 D->E Reductive Elimination F Side Products (Salts, Boric Acid) D->F

Figure 1: Palladium-catalyzed cross-coupling pathway for the synthesis of the target biphenyl ester.

Detailed Experimental Protocol

Objective: Synthesize 1.0 g of Ethyl 4'-methoxybiphenyl-2-carboxylate.

  • Stoichiometric Calculation:

    • Target Moles:

      
      .
      
    • Limiting Reagent (Ethyl 2-bromobenzoate): Use 1.0 equiv (

      
      ).
      
    • Excess Reagent (Boronic Acid): Use 1.2 equiv (

      
      ) to account for potential homocoupling or deboronation.
      
  • Reaction Setup:

    • In a nitrogen-flushed Schlenk flask, combine the aryl bromide and boronic acid.

    • Add solvent system: Toluene:Ethanol:Water (4:1:1 ratio, degassed). The biphasic system aids in dissolving the inorganic base while solubilizing the organics.

    • Add Base:

      
       (2.0 equiv, 
      
      
      
      ).
    • Add Catalyst:

      
       (0.05 equiv, 
      
      
      
      ).
  • Execution:

    • Heat to reflux (

      
      ) for 4–6 hours.
      
    • Monitor: TLC (Hexane:EtOAc 8:1). Look for the disappearance of the bromide starting material (

      
      ) and emergence of the fluorescent biphenyl product (
      
      
      
      ).
  • Workup:

    • Partition between Ethyl Acetate and Water.[2] Wash organic layer with Brine.[2]

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Silica gel flash chromatography is essential to remove Palladium residues (black specks) and unreacted boronic acid.

Part 3: Analytical Validation & Applications

Mass Spectrometry Fragmentation Logic

Validating the molecular weight requires understanding how the molecule fragments under ionization (e.g., EI-MS).

  • Parent Ion (

    
    ):  256 m/z.
    
  • Base Peak: Often observed at 211 m/z (

    
    ), corresponding to the loss of the ethoxy group [1].
    
  • Secondary Fragment: 183 m/z (

    
    ), loss of the entire ester group leaving the biphenyl core.
    
Applications in Drug Discovery

The ortho-substituted biphenyl ester motif is a privileged scaffold in medicinal chemistry.

  • GABA Uptake Inhibitors: This molecule serves as a lipophilic precursor for analogues of (S)-SNAP-5114 , a potent inhibitor of the GABA transporter mGAT4.[3] The ester is typically hydrolyzed to the acid or reduced to an alcohol to modulate blood-brain barrier permeability [2].

  • Angiotensin II Antagonists: The biphenyl core is structurally homologous to the scaffold found in sartans (e.g., Losartan), where the 2-position is critical for receptor binding [3].

References

  • National Center for Biotechnology Information. (2025).[4][5] PubChem Compound Summary for CID 2764348, Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate (Isomer Reference). Retrieved from [Link]

  • Hauke, T. J., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem. Retrieved from [Link]

Sources

Foundational

Strategic Utilization of 2-Substituted Biphenyl Ester Building Blocks

Executive Summary: The Ortho-Constraint Paradox In modern medicinal chemistry, 2-substituted biphenyl esters are not merely intermediates; they are "privileged structures" that offer a unique intersection of conformation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Constraint Paradox

In modern medicinal chemistry, 2-substituted biphenyl esters are not merely intermediates; they are "privileged structures" that offer a unique intersection of conformational control and metabolic lability .

The core challenge—and opportunity—lies in the ortho-substitution (the 2-position). This steric bulk forces the two phenyl rings out of planarity, introducing axial chirality (atropisomerism) . For a drug developer, this presents a paradox:

  • The Twist: The non-planar geometry is often required for binding affinity (e.g., fitting into hydrophobic pockets of GPCRs like the Angiotensin II receptor).

  • The Risk: If the rotational energy barrier (

    
    ) is intermediate (20–30 kcal/mol), the molecule may racemize in vivo, creating undefined pharmacokinetics.
    

This guide provides the decision frameworks and synthetic protocols to master this structural class.

Structural Dynamics: Navigating Atropisomerism

Before initiating synthesis, one must calculate the risk of axial chirality. Unlike point chirality (sp³ carbon), axial chirality depends on the steric clash between ortho-substituents.

The "Rule of Three" for Stability

For a biphenyl ester to exist as a stable, separable atropisomer at room temperature, it typically requires three non-hydrogen ortho-substituents.

  • 2-substituted (Mono-ortho): Rapid rotation. Achiral on NMR time scale.

  • 2,2'-disubstituted (Di-ortho): Rotational barrier increases. Often exists as interconverting conformers.

  • 2,2',6-trisubstituted: High barrier (>30 kcal/mol). Separable enantiomers.

Decision Workflow: Atropisomer Management

The following logic gate determines whether you should treat your building block as a racemate or a single enantiomer.

AtropisomerLogic Start Analyze Biphenyl Scaffold OrthoCount Count Non-H Ortho Substituents Start->OrthoCount OneOrtho 1 Substituent (e.g., 2-COOMe) OrthoCount->OneOrtho TwoOrtho 2 Substituents (e.g., 2-COOMe, 2'-Me) OrthoCount->TwoOrtho ThreeOrtho 3+ Substituents (e.g., 2-COOMe, 2'-Me, 6-Cl) OrthoCount->ThreeOrtho Achiral Achiral / Rapid Rotation Treat as single compound OneOrtho->Achiral Low Barrier (<20 kcal/mol) BarrierCheck Calculate Rotational Barrier (ΔG‡) TwoOrtho->BarrierCheck Stable Stable Atropisomers Separate Enantiomers via Chiral HPLC ThreeOrtho->Stable High Barrier (>30 kcal/mol) BarrierCheck->Achiral < 20 kcal/mol RiskZone Risk Zone (20-28 kcal/mol) Monitor Racemization in vivo BarrierCheck->RiskZone 20-28 kcal/mol BarrierCheck->Stable > 28 kcal/mol

Figure 1: Decision matrix for assessing axial chirality risks in biphenyl ester design.

Synthetic Methodology: Overcoming Steric Hindrance

Synthesizing 2-substituted biphenyl esters via Suzuki-Miyaura coupling is notoriously difficult due to steric hindrance at the oxidative addition and transmetallation steps. Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail, resulting in protodeboronation or low yields.

The Solution: Buchwald Precatalysts

To force the coupling of a hindered 2-haloester with an ortho-substituted boronic acid, electron-rich, bulky phosphine ligands are non-negotiable.

Recommended Ligand Systems:

  • SPhos: Excellent for general hindered couplings.

  • XPhos: Superior for aryl chlorides and highly hindered systems.

  • Pd-PEPPSI-IPr: A carbene-based alternative for extremely difficult substrates.

Comparative Ligand Performance Table
Ligand SystemSubstrate ClassSteric ToleranceRec.[1] BaseTemp (°C)
Pd(PPh₃)₄ UnhinderedLowNa₂CO₃80-100
SPhos G2/G3 2,2'-DisubstitutedHighK₃PO₄40-80
XPhos G3 2,2',6-TrisubstitutedVery HighK₃PO₄60-100
P(t-Bu)₃ Electron-Poor ChloridesMediumKFRT-60

Experimental Protocol: Synthesis of Methyl 2'-methyl-[1,1'-biphenyl]-2-carboxylate

This protocol utilizes a Pd(OAc)₂ / SPhos system, which generates the active mono-ligated Pd(0) species in situ. This method is self-validating: the color change from dark red to black indicates catalyst decomposition (failure), while a sustained orange/amber hue suggests active catalysis.

Reagents
  • Aryl Halide: Methyl 2-bromobenzoate (1.0 equiv)

  • Boronic Acid: 2-Methylphenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) (2:1 L:M ratio is critical)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Workflow
  • Pre-activation (The "Active Species" Check):

    • In a reaction vial, dissolve Pd(OAc)₂ and SPhos in toluene. Stir at RT for 5 minutes.

    • Observation: The solution should turn a clear amber/orange. If precipitate forms immediately, reagents may be wet.

  • Substrate Addition:

    • Add Methyl 2-bromobenzoate, 2-Methylphenylboronic acid, and solid K₃PO₄ to the vial.

    • Add water (degassed).

  • Degassing (Critical Step):

    • Sparge the biphasic mixture with Argon for 10 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Reaction:

    • Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Check via UPLC-MS. Look for the product mass (M+H) and the disappearance of the bromide.

  • Workup & Purification:

    • Cool to RT. Filter through a pad of Celite (elute with EtOAc).

    • Wash organic layer with brine, dry over MgSO₄.

    • Purification: Flash chromatography (Hexanes/EtOAc). The biphenyl ester usually elutes earlier than the boronic acid but later than the debrominated byproduct.

Mechanistic Pathway Visualization

SuzukiMechanism L2Pd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) L2Pd->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->L2Pd - Ar-Ar'

Figure 2: The catalytic cycle emphasizing the active mono-ligated Pd(0) species facilitated by bulky SPhos ligands.

Applications in Drug Discovery[3][4][5]

The 2-substituted biphenyl ester motif is not just a structural scaffold; it is a functional tool.

Prodrug Strategy (Candesartan Cilexetil)

The ester group at the 2-position often masks a carboxylic acid or tetrazole (bioisostere).

  • Mechanism: The ester improves lipophilicity (LogP), allowing the drug to cross the intestinal membrane.

  • Activation: Once in the bloodstream, esterases hydrolyze the ester to release the active polar pharmacophore.

Liquid Crystals & OLEDs

Beyond pharma, these esters serve as mesogenic cores. The twist angle controlled by the 2-substituent prevents π-stacking aggregation, which is crucial for maintaining fluorescence efficiency in the solid state (preventing aggregation-caused quenching).

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Boronic Acids." Journal of the American Chemical Society. Link

  • Clayden, J. (2009). "Atropisomerism in Drug Discovery." Nature Chemistry. Link

  • LaPlante, S. R., et al. (2011). "Assessing Atropisomerism in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Sigma-Aldrich. (2024). "Buchwald Ligands User Guide." Merck Technical Library. Link

Sources

Exploratory

Technical Guide: Physical Properties &amp; Synthesis of Ethyl 4'-methoxybiphenyl-2-carboxylate

The following guide details the physical properties, synthesis, and characterization of Ethyl 4'-methoxybiphenyl-2-carboxylate , a critical intermediate in the synthesis of biphenyl-based pharmaceuticals such as Telmisar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physical properties, synthesis, and characterization of Ethyl 4'-methoxybiphenyl-2-carboxylate , a critical intermediate in the synthesis of biphenyl-based pharmaceuticals such as Telmisartan.

Executive Summary & Chemical Identity

Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS: 858035-49-1) is a lipophilic ester used primarily as a synthetic building block in medicinal chemistry. It serves as a protected form of 4'-methoxybiphenyl-2-carboxylic acid, a key scaffold in the production of Angiotensin II Receptor Blockers (ARBs).

Unlike its para-substituted isomer (ethyl 4'-methoxybiphenyl-4-carboxylate), which is a crystalline solid, the ortho-substituted 2-carboxylate derivative typically exists as a viscous oil or low-melting solid due to steric hindrance preventing planar molecular packing.

Chemical Identifiers
IdentifierValue
IUPAC Name Ethyl 4'-methoxy[1,1'-biphenyl]-2-carboxylate
CAS Number 858035-49-1
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
SMILES CCOC(=O)C1=CC=CC=C1C2=CC=C(OC)C=C2
Key Application Intermediate for Telmisartan and liquid crystal synthesis

Physicochemical Properties

The following data synthesizes experimental observations with calculated values typical for ortho-substituted biphenyl esters.

Physical Constants
PropertyValue / DescriptionNote
Physical State Viscous yellow oil or low-melting solidOrtho-twist disrupts crystal lattice formation.
Melting Point < 40 °C (Predicted)Often handled as an oil at room temp.
Boiling Point 385–395 °C (at 760 mmHg)High BP due to molecular weight; distillable under high vacuum.
Density 1.12 ± 0.05 g/cm³Typical for oxygenated biphenyls.
Refractive Index 1.560–1.570High aromatic content.
Solubility Soluble in DCM, EtOAc, Toluene, THFInsoluble in water.
Partition & Stability Parameters
  • LogP (Octanol/Water): 4.2–4.5 (Predicted). Highly lipophilic.

  • Stability: Stable under standard laboratory conditions. Susceptible to hydrolysis in strong acid/base (yielding the carboxylic acid).

  • Reactivity: The ester group is sterically hindered by the adjacent phenyl ring, requiring vigorous conditions (e.g., refluxing NaOH/EtOH) for hydrolysis compared to non-hindered esters.

Synthetic Pathway (Suzuki-Miyaura Coupling)

The most reliable field-proven synthesis involves the palladium-catalyzed cross-coupling of ethyl 2-bromobenzoate with 4-methoxyphenylboronic acid . This route minimizes homocoupling side products and ensures high regioselectivity.

Reaction Scheme

The reaction creates the biphenyl C-C bond at the sterically congested ortho position.

SynthesisPathway R1 Ethyl 2-bromobenzoate (Electrophile) Cat Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 Base: K2CO3 or Cs2CO3 Solvent: Toluene/EtOH/H2O R1->Cat R2 4-Methoxyphenylboronic acid (Nucleophile) R2->Cat Inter Pd(II) Intermediate (Oxidative Addition) Cat->Inter 80-100°C, 12-24h Prod Ethyl 4'-methoxybiphenyl-2-carboxylate (Target Ester) Inter->Prod Reductive Elimination

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target ester.

Detailed Experimental Protocol

Scale: 10 mmol Safety: Perform in a fume hood. Aryl halides and boronic acids are irritants.

  • Reagent Prep: In a 100 mL round-bottom flask, combine:

    • Ethyl 2-bromobenzoate (2.29 g, 10 mmol)

    • 4-Methoxyphenylboronic acid (1.67 g, 11 mmol, 1.1 equiv)

    • Potassium carbonate (2.76 g, 20 mmol, 2.0 equiv)

  • Solvent System: Add Toluene (30 mL), Ethanol (10 mL), and Water (10 mL). The biphasic system aids in dissolving the inorganic base.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).

  • Catalysis: Add Pd(PPh₃)₄ (0.58 g, 5 mol%) under inert atmosphere.

  • Reflux: Heat to 90°C (gentle reflux) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1).

    • Checkpoint: The starting bromide spot (higher Rf) should disappear; a new fluorescent blue spot (product) appears.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate phases.[3] Extract aqueous layer 2x with EtOAc.[1]

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is purified via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1) to yield a pale yellow viscous oil.

Characterization & Quality Control

To validate the identity of the synthesized compound, use the following spectral markers.

Nuclear Magnetic Resonance (NMR)[2][3][4]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.78 (dd, 1H): Proton adjacent to the ester (H-3 of benzoate ring).

    • δ 7.30–7.50 (m, 3H): Remaining benzoate protons.

    • δ 7.25 (d, 2H): Protons on the methoxy-ring (ortho to biphenyl bond).

    • δ 6.95 (d, 2H): Protons ortho to the methoxy group.

    • δ 4.10 (q, 2H): Methylene of ethyl ester (-O-CH ₂-CH₃).

    • δ 3.85 (s, 3H): Methoxy group (-OCH ₃).

    • δ 1.05 (t, 3H): Methyl of ethyl ester (-O-CH₂-CH ₃).

    • Note: The ethyl group signals may appear slightly shielded compared to standard benzoates due to the ring current of the orthogonal phenyl ring.

Purification Workflow

The following diagram outlines the critical path from crude reaction mixture to pure analytical standard.

PurificationWorkflow Start Crude Reaction Mixture (Toluene/EtOH/Water) Extract Phase Separation (Extract w/ EtOAc) Start->Extract Dry Drying (Na2SO4 + Filtration) Extract->Dry Conc Concentration (Rotary Evaporator) Dry->Conc Flash Flash Chromatography (Silica Gel, Hex:EtOAc 9:1) Conc->Flash Product Pure Ethyl 4'-methoxybiphenyl-2-carboxylate (Viscous Oil) Flash->Product

Figure 2: Downstream processing and purification workflow.

References

  • Benchchem. (2025). Ethyl 4'-methoxybiphenyl-2-carboxylate Product Entry. Retrieved from

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides. Royal Society of Chemistry. Retrieved from

  • ChemicalBook. (2025). 4'-Methoxybiphenyl-2-carboxylic acid Properties (Acid Precursor). Retrieved from

  • PubChem. (2025).[4] Compound Summary for Ethyl 4'-methoxybiphenyl-4-carboxylate (Isomer Comparison). Retrieved from

Sources

Foundational

SMILES string for Ethyl 4'-methoxybiphenyl-2-carboxylate

Executive Summary & Structural Logic This technical guide profiles Ethyl 4'-methoxybiphenyl-2-carboxylate , a functionalized biaryl scaffold critical in the synthesis of fluorenones, liquid crystalline materials, and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This technical guide profiles Ethyl 4'-methoxybiphenyl-2-carboxylate , a functionalized biaryl scaffold critical in the synthesis of fluorenones, liquid crystalline materials, and pharmacophores targeting the Angiotensin II receptor.[1]

Unlike its para-substituted isomer (ethyl 4'-methoxybiphenyl-4-carboxylate), which is widely used in liquid crystals for its planarity, the 2-carboxylate (ortho) isomer possesses significant steric strain.[1] This "ortho-effect" forces the two phenyl rings into a non-planar dihedral angle, a conformational feature exploited in medicinal chemistry to improve solubility and target selectivity by disrupting crystal packing.

Cheminformatics Core: The Digital Fingerprint

The following identifiers are strictly validated for integration into chemical databases (ChEMBL, PubChem) and virtual screening pipelines.

Primary Identifiers
Identifier Type String / Value Technical Note
Isomeric SMILES CCOC(=O)C1=CC=CC=C1C2=CC=C(OC)C=C2Defines the specific connectivity including the ortho-ester and para-methoxy groups.[1]
Canonical SMILES CCOC(=O)c1ccccc1-c2ccc(OC)cc2Aromatized notation preferred for database indexing.[1]
IUPAC Name Ethyl 4'-methoxy[1,1'-biphenyl]-2-carboxylateSystematic nomenclature.[1]
Molecular Formula C₁₆H₁₆O₃-
Molecular Weight 256.30 g/mol -
CAS Registry Number Not widely listed; Analogous to 732-80-9 (4-isomer)Note: 2-isomer is often a custom synthesis target.[1]
Physicochemical Profile (Calculated)
  • LogP (Octanol/Water): ~4.2 (High lipophilicity due to biphenyl core).

  • H-Bond Donors: 0

  • H-Bond Acceptors: 3 (Ester carbonyl, Ester ether, Methoxy ether).[1]

  • Rotatable Bonds: 5 (Ethyl ester chain, Methoxy group, Biaryl axis).

  • Topological Polar Surface Area (TPSA): 35.53 Ų.

Synthetic Protocol: The Suzuki-Miyaura Coupling

The most robust route to this scaffold is the Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1] This method avoids the harsh conditions of Ullmann coupling and tolerates the ester functionality.

Retrosynthetic Analysis
  • Disconnection: C1–C1' Biaryl Bond.[1]

  • Electrophile: Ethyl 2-bromobenzoate (Ortho-substitution makes this sterically hindered).[1]

  • Nucleophile: 4-Methoxyphenylboronic acid.[1]

  • Catalytic Cycle: Pd(0)/Pd(II) cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.[2]

Experimental Procedure (Standardized)

Reagents:

  • Ethyl 2-bromobenzoate (1.0 equiv, 10 mmol)[1]

  • 4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)[1]

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)[1]

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent System: Toluene:Ethanol:Water (4:1:1 v/v) – Biphasic system promotes inorganic solubility.[1]

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a dry Schlenk flask, dissolve Pd(OAc)₂ and PPh₃ in toluene under Argon. Stir for 15 minutes at RT until the solution turns bright yellow (formation of active Pd(PPh₃)₂ species).

  • Reactant Addition: Add Ethyl 2-bromobenzoate and 4-Methoxyphenylboronic acid to the catalyst mixture.

  • Base Injection: Add the K₂CO₃ (dissolved in minimal water) and ethanol. The mixture will become biphasic.

  • Reflux: Heat the mixture to vigorous reflux (approx. 90°C) for 12-16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product will appear as a UV-active spot with a higher Rf than the boronic acid.[1]

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (50 mL).

    • Wash organic layer with Water (2x) and Brine (1x).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on Silica Gel (Gradient: 0-5% EtOAc in Hexanes). The ortho-ester group can make the product slightly prone to hydrolysis; avoid acidic silica if possible or run quickly.[1]

Mechanistic & Computational Visualization

The following diagram illustrates the synthesis logic and the downstream application of this molecule in generating fluorenones (a common use case for 2-carboxylates).

G cluster_inputs Precursors cluster_process Suzuki-Miyaura Cycle cluster_output Target & Application Bromide Ethyl 2-bromobenzoate (Electrophile) Cat Pd(0) Catalyst (Oxidative Addition) Bromide->Cat Boronic 4-Methoxyphenylboronic acid (Nucleophile) Trans Transmetallation (Base Assisted) Boronic->Trans Cat->Trans Elim Reductive Elimination (C-C Bond Formation) Trans->Elim Product Ethyl 4'-methoxybiphenyl-2-carboxylate (Target Scaffold) Elim->Product Yield ~85% Fluorenone Methoxyfluorenone (Cyclization Product) Product->Fluorenone Intramolecular Friedel-Crafts (H+ / Heat)

Figure 1: Synthetic pathway for Ethyl 4'-methoxybiphenyl-2-carboxylate via Suzuki coupling and its potential downstream cyclization to fluorenone derivatives.[1]

Applications in Drug Discovery

Privileged Scaffold Analysis

The biphenyl-2-carboxylate motif is a "privileged structure" in medicinal chemistry.[1]

  • Angiotensin II Antagonists: This molecule is a structural analog of the precursors used to synthesize Sartans (e.g., Candesartan, Valsartan). The 2-position (ortho) is critical for placing the acidic pharmacophore (tetrazole or carboxylate) in the correct spatial orientation to interact with the AT1 receptor.[1]

  • Fluorenone Synthesis: Acid-catalyzed cyclization of this ester yields substituted fluorenones, which are potent inhibitors of aldose reductase and potential anticancer agents.

Conformational Docking Note

When docking this molecule:

  • Torsion Angle: Do not force planarity. The steric clash between the ester carbonyl oxygen and the ortho-hydrogens of the second ring typically induces a dihedral angle of 45-60°.[1]

  • Lipophilicity: The methoxy group increases lipophilicity; ensure the binding pocket in your target protein has a corresponding hydrophobic cavity (e.g., Valine/Leucine rich region).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • PubChem Compound Summary. (2023). Ethyl 4'-methoxybiphenyl-4-carboxylate (Isomer Reference).[1] National Center for Biotechnology Information.[1] Link[1]

  • Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339–2343. (Historical context for biaryl synthesis). Link[1]

  • BenchChem. (2023).[1] Ethyl 4'-methoxybiphenyl-2-carboxylate Product Entry. Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 4'-methoxybiphenyl-2-carboxylate via Suzuki-Miyaura Coupling

This Application Note is structured to provide a rigorous, field-ready protocol for the synthesis of Ethyl 4'-methoxybiphenyl-2-carboxylate . It addresses the specific challenges of ortho-substituted biaryl coupling, inc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the synthesis of Ethyl 4'-methoxybiphenyl-2-carboxylate . It addresses the specific challenges of ortho-substituted biaryl coupling, including steric hindrance and ester stability.

Abstract & Application Scope

The biaryl scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for angiotensin II receptor antagonists (e.g., Valsartan) and various liquid crystal materials. This protocol details the synthesis of Ethyl 4'-methoxybiphenyl-2-carboxylate , a sterically congested biaryl ester.

Unlike standard para-para couplings, this reaction involves an ortho-substituted electrophile (Ethyl 2-bromobenzoate). The proximity of the ester group to the reaction center introduces steric hindrance that can impede the transmetallation step and increase the risk of competitive hydrolysis (saponification). This guide provides an optimized protocol using a robust Pd(0) catalytic system designed to maximize turnover frequency (TOF) while preserving the ester functionality.

Reaction Scheme & Mechanism

The synthesis proceeds via the palladium-catalyzed cross-coupling of Ethyl 2-bromobenzoate (1) and 4-Methoxyphenylboronic acid (2) .



Catalytic Cycle Visualization

The mechanism follows the canonical Suzuki-Miyaura cycle. Note that for ortho-substituted substrates, the Transmetallation and Reductive Elimination steps are rate-determining due to steric clash between the phosphine ligands and the ortho-ester.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ethyl 2-bromobenzoate TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Activated Boronate BaseStep Base Activation Boronate Formation BaseStep->TransMet Transfer of Ar' RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - Product

Figure 1: The catalytic cycle emphasizes the regeneration of the active Pd(0) species.[1][2] For bulky substrates, the isomerization prior to reductive elimination is critical.

Experimental Design Strategy

To ensure reproducibility and high yield, the following parameters were selected based on kinetic causality:

  • Catalyst Selection (Pd(PPh3)4): While Pd(OAc)2/SPhos is superior for extremely hindered chlorides, the bromide leaving group on the benzoate is sufficiently reactive for Tetrakis(triphenylphosphine)palladium(0). It provides a stable, oxygen-tolerant (relative to Pd2(dba)3) source of Pd(0).

  • Solvent System (Toluene/EtOH/H2O 4:1:1):

    • Toluene: Solubilizes the organic reactants and catalyst.

    • Ethanol: Acts as a phase-transfer co-solvent, allowing the boronic acid to interact with the base.

    • Water:[3][4] Dissolves the inorganic base (Na2CO3).

    • Why this mix? This biphasic system prevents the precipitation of borates and allows mild reflux temperatures (~85°C), which is sufficient to drive the reaction without thermally degrading the ester.

  • Base (Na2CO3): A mild carbonate is chosen over hydroxides (NaOH/KOH). Strong bases would rapidly hydrolyze the ethyl ester to the carboxylic acid (saponification) under reflux conditions.

Detailed Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[4][5][6]AmountRole
Ethyl 2-bromobenzoate 229.071.01.15 g (5.0 mmol)Electrophile
4-Methoxyphenylboronic acid 151.961.20.91 g (6.0 mmol)Nucleophile
Pd(PPh3)4 1155.560.03173 mg (0.15 mmol)Catalyst
Sodium Carbonate (Na2CO3) 105.992.51.32 g (12.5 mmol)Base
Toluene --20 mLSolvent
Ethanol (95%) --5 mLCo-Solvent
Deionized Water --5 mLSolvent
Step-by-Step Procedure

Phase 1: Inerting and Setup

  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Connect the top of the condenser to a nitrogen/argon manifold (Schlenk line).

  • Critical Step: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove atmospheric oxygen. Oxygen poisons the Pd(0) catalyst, turning the active yellow solution to inactive black (Pd metal).
    

Phase 2: Reagent Addition 4. Under a positive flow of


, add Ethyl 2-bromobenzoate , 4-Methoxyphenylboronic acid , and Pd(PPh3)4 .
  • Note: Add the catalyst last to minimize exposure to air before the inert atmosphere is re-established.
  • Dissolve the Na2CO3 in the water (5 mL) in a separate beaker.
  • Syringe the Toluene and Ethanol into the reaction flask. Start stirring.
  • Add the aqueous Na2CO3 solution via syringe. The mixture will become biphasic.

Phase 3: Reaction & Monitoring 8. Heat the reaction mixture to a gentle reflux (Oil bath set to ~90°C). 9. Maintain reflux for 4–6 hours.

  • Visual Cue: The solution typically turns from yellow/orange to a dark brown over time. If it turns black immediately, oxygen may have been present.
  • TLC Monitoring: Check progress using Hexanes:Ethyl Acetate (8:1).
  • Starting Material (Bromide): High Rf (non-polar).
  • Product: Slightly lower Rf than bromide but distinct.
  • Boronic Acid:[1][2][4][7][8][9] Baseline (very polar).

Phase 4: Workup & Purification 11. Cool the mixture to room temperature. 12. Dilute with Ethyl Acetate (30 mL) and transfer to a separatory funnel. 13. Wash the organic layer with Water (2 x 20 mL) to remove inorganic salts. 14. Wash with Brine (saturated NaCl, 20 mL). 15. Dry the organic layer over anhydrous Magnesium Sulfate (


).
16. Filter and concentrate under reduced pressure (Rotovap) to yield a crude yellow oil.
Purification Workflow Visualization

Workup Reaction Crude Rxn Mixture Extract Extraction (EtOAc/Water) Reaction->Extract Dry Drying (MgSO4) Extract->Dry Org. Layer Conc Concentration (Rotovap) Dry->Conc Column Flash Column SiO2 (Hex/EtOAc) Conc->Column Product Pure Ester (Clear Oil/Solid) Column->Product

Figure 2: Standard downstream processing workflow to isolate the target ester.

Analysis & Quality Control (Expected Results)

  • Yield: 75–85% (isolated).

  • Appearance: Colorless to pale yellow viscous oil (may solidify upon standing in freezer; ortho-substituents lower the melting point compared to para-analogs).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.7–7.3 (m, 4H, Benzoate ring protons).
      
    • 
       7.25 (d, 2H, Biaryl protons ortho to OMe).
      
    • 
       6.95 (d, 2H, Biaryl protons meta to OMe).
      
    • 
       4.10 (q, 2H, 
      
      
      
      ).
    • 
       3.85 (s, 3H, 
      
      
      
      ).
    • 
       1.05 (t, 3H, 
      
      
      
      ).
    • Diagnostic: Look for the distinct shielding of the ethyl protons due to the anisotropic effect of the twisted biaryl system.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationEnsure rigorous degassing. Switch to Pd(dppf)Cl2 or add SPhos ligand to stabilize Pd.
Hydrolysis (Acid formation) Base too strong/Heat too longSwitch base to K3PO4 or K2CO3. Reduce water ratio (use Dioxane/Water 9:1).
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents more thoroughly. Reduce catalyst loading.
Protodeboronation Unstable Boronic AcidUse excess boronic acid (1.5 eq). Switch to Boronic Ester (Pinacol ester).[2][9]

Safety Information

  • Palladium(0): Suspected carcinogen. Handle in a fume hood.

  • Aryl Halides: Irritants. Avoid skin contact.

  • Waste: All aqueous waste containing Palladium must be segregated for heavy metal disposal.

References

  • Miyaura, N., & Suzuki, A. (1995).[10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000).[11] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2023. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 2-Bromobenzoate

Overcoming the "Steric Gate": A Protocol for Ortho-Substituted Aryl Halides Executive Summary Ethyl 2-bromobenzoate represents a critical scaffold in medicinal chemistry, serving as a primary precursor for quinazolinones...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming the "Steric Gate": A Protocol for Ortho-Substituted Aryl Halides

Executive Summary

Ethyl 2-bromobenzoate represents a critical scaffold in medicinal chemistry, serving as a primary precursor for quinazolinones , isocoumarins , and isoquinolinones . However, its utility is frequently bottlenecked by the "Ortho Effect"—the steric hindrance imposed by the C2-ester group adjacent to the bromine reaction site.

This guide moves beyond standard textbook conditions, providing a field-validated protocol that addresses two competing failure modes:

  • Steric Inhibition: The ortho-ester blocks the approach of the palladium catalyst, slowing oxidative addition.

  • Chemoselectivity: Harsh bases required for difficult couplings often hydrolyze the ester (saponification) or cause transesterification.

Key Takeaway: Success requires a catalytic system that is sterically bulky yet electron-rich (to force oxidative addition) combined with mild, anhydrous bases (to preserve the ester).

Mechanistic Insight: The "Steric Gate"

The coupling of ethyl 2-bromobenzoate is governed by the delicate balance of the catalytic cycle. Standard ligands (e.g.,


) often fail because they lack the bulk to promote the final reductive elimination step in crowded environments.

The Solution: Dialkylbiaryl phosphine ligands (Buchwald Ligands).

  • SPhos / XPhos: The electron-rich phosphine facilitates oxidative addition into the hindered C-Br bond.

  • The Biaryl Backbone: Provides a "roof" over the metal center, accelerating reductive elimination and preventing the formation of inactive Palladium black.

CatalyticCycle Pd0 Active Catalyst [Pd(0)-L] OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Ethyl 2-bromobenzoate TransMet Transmetallation (Base Mediated) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Facilitated by Ligand Bulk) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Regeneration Product Biaryl Ester Product RedElim->Product Release

Figure 1: The catalytic cycle emphasizing the critical role of ligand bulk in driving the reaction forward despite substrate hindrance.

Application 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This is the most robust method for functionalizing ethyl 2-bromobenzoate. The resulting biaryl esters are key intermediates for angiotensin II receptor antagonists (e.g., Sartans).

Ligand Selection Matrix
LigandSubstrate CompatibilityYield PotentialNotes
SPhos Excellent 92-98% Gold Standard. Best balance of sterics/electronics.
XPhosVery Good85-95%Better for extremely hindered boronic acids.

Poor<15%Fails due to inability to force reductive elimination.
dppfModerate40-60%Good generalist, but struggles with ortho-sterics.
Optimized Conditions
  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%) OR 
    
    
    
    + SPhos.
  • Base:

    
     (3.0 equiv). Crucial: Avoid NaOH or NaOEt to prevent hydrolysis.
    
  • Solvent: Toluene/Water (95:5) or 1,4-Dioxane (anhydrous).

  • Temperature: 80°C - 100°C.

Application 2: Buchwald-Hartwig Amination (N-Heterocycle Precursors)

Coupling amines with ethyl 2-bromobenzoate is often a cascade reaction trigger. The resulting amino-ester often cyclizes in situ or upon heating to form quinazolinones .

  • Challenge: The ester group can react with the amine (amidation) before the coupling occurs if the catalyst is slow.

  • Solution: Use highly active precatalysts to ensure C-N bond formation happens faster than background amidation.

Recommended System:

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 .

  • Base:

    
     (Weak base prevents ester hydrolysis).
    
  • Solvent: t-Amyl alcohol or Toluene.

Detailed Protocol: SPhos-Mediated Suzuki Coupling

Objective: Synthesis of Ethyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate. Scale: 1.0 mmol.

Reagents:
  • Ethyl 2-bromobenzoate: 229 mg (1.0 mmol)

  • 4-Methylphenylboronic acid: 163 mg (1.2 mmol)

  • 
    : 4.5 mg (0.02 mmol, 2 mol%)
    
  • SPhos: 16.4 mg (0.04 mmol, 4 mol%)

  • 
     (tribasic, anhydrous): 636 mg (3.0 mmol)
    
  • Solvent: Toluene (4 mL) + Water (0.2 mL) (Biphasic system helps dissolve inorganic base).

Step-by-Step Procedure:
  • Pre-Complexation (Optional but Recommended):

    • In a separate vial, dissolve

      
       and SPhos in 1 mL of Toluene. Stir at Room Temperature (RT) for 5 minutes. The solution should turn from orange to a bright yellow, indicating active ligation.
      
  • Reaction Assembly:

    • To a 20 mL Schlenk tube or microwave vial equipped with a stir bar, add the boronic acid and

      
      .
      
    • Critical: If using a Schlenk line, evacuate and backfill with Argon x3.

    • Add the Ethyl 2-bromobenzoate and the remaining Toluene/Water solvent.

    • Add the pre-complexed Catalyst solution via syringe.

  • Reaction:

    • Seal the vessel.

    • Heat to 80°C in an oil bath or heating block.

    • Stir vigorously (800+ RPM). Note: Biphasic reactions are mass-transfer limited; stirring is a variable.

  • Monitoring (Self-Validation):

    • T = 1 hour: Check TLC (Hexane/EtOAc 9:1). The starting bromide (

      
      ) should be diminishing.
      
    • T = 4 hours: Reaction should be complete. If starting material persists, add 1 mol% additional catalyst.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (20 mL).

    • Wash with water (10 mL) followed by Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via Flash Chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Troubleshooting & Decision Tree

Use this workflow to diagnose issues or select conditions for different coupling partners.

DecisionTree Start Start: Ethyl 2-bromobenzoate Partner Coupling Partner? Start->Partner Boronic Boronic Acid (Suzuki) Partner->Boronic Amine Amine (Buchwald) Partner->Amine Alkyne Alkyne (Sonogashira) Partner->Alkyne SPhos Use SPhos + K3PO4 (Prevents Hydrolysis) Boronic->SPhos Cyclization Risk: Cyclization? Amine->Cyclization IsoC Goal: Isocoumarin? Alkyne->IsoC BrettPhos Use BrettPhos + Cs2CO3 Cyclization->BrettPhos No PdCu Pd(PPh3)2Cl2 + CuI + Et3N (Cyclizes in situ) IsoC->PdCu Yes

Figure 2: Experimental decision matrix for selecting ligands and conditions based on the desired outcome.

References
  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link(Foundational work establishing SPhos for sterically hindered substrates).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995. Link(Core mechanism).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link(Ligand selection for Buchwald-Hartwig).

  • BenchChem Application Note. "Sonogashira Coupling of Ethyl 2-Bromo-4-methoxybenzoate." Link(Specific protocols for benzoate derivatives).

Sources

Method

Application Note: Advanced Synthesis of Angiotensin II Receptor Antagonist Precursors

Strategic Overview: The "Sartan" Scaffold The biphenyl-tetrazole ring system represents the pharmacophore backbone for the "Sartan" class of antihypertensives (Losartan, Valsartan, Irbesartan, Candesartan).[1] While the...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Sartan" Scaffold

The biphenyl-tetrazole ring system represents the pharmacophore backbone for the "Sartan" class of antihypertensives (Losartan, Valsartan, Irbesartan, Candesartan).[1] While the terminal heterocycles differ, the core requirement for high-affinity binding to the AT1 receptor is the acidic tetrazole group attached to a biphenyl spacer.

This guide focuses on the two critical bottlenecks in Sartan manufacturing:

  • The Electrophile: Synthesis of 4'-(bromomethyl)-2-cyanobiphenyl (Br-OTBN) .

  • The Pharmacophore: Transformation of the nitrile to the Tetrazole ring (and subsequent Trityl protection).[2]

Retrosynthetic Logic

The industry standard has shifted from linear synthesis to a convergent approach. The biphenyl core is assembled first, followed by radical bromination, allowing for modular coupling to various heterocyclic heads (imidazoles, valine derivatives, etc.).

SartanRetrosynthesis cluster_Precursors Key Precursors Target Generic Sartan API (Losartan, Valsartan) TetrazoleStep [3+2] Cycloaddition (Tetrazole Formation) Target->TetrazoleStep Deprotection Intermediate Coupled Intermediate (N-Alkylated Heterocycle) BrOTBN Br-OTBN (4'-(bromomethyl)-2-cyanobiphenyl) Intermediate->BrOTBN N-Alkylation Heterocycle Specific Heterocycle (e.g., Valine ester, Imidazole) Intermediate->Heterocycle Base (K2CO3) TetrazoleStep->Intermediate Azide Source (NaN3/ZnBr2)

Figure 1: Convergent Retrosynthetic Strategy for Sartan APIs.

Critical Precursor Protocol: Synthesis of Br-OTBN

Target Molecule: 4'-(bromomethyl)-2-cyanobiphenyl CAS: 114772-54-2 Criticality: High.[3] This is the universal "linker" for most Sartans.

The Challenge: Specificity

The bromination of 4'-methyl-2-cyanobiphenyl (OTBN) is a radical chain reaction.[3] The primary failure mode is over-bromination (forming the dibromo impurity) or under-reaction . The dibromo impurity is difficult to remove downstream and acts as a potent alkylating agent (genotoxic risk).

Optimized Protocol: Photo-Chemical Bromination

Note: This protocol replaces standard thermal initiation (AIBN) with photo-initiation to allow lower temperatures and better selectivity.[3]

Reagents:

  • Substrate: 4'-methyl-2-cyanobiphenyl (OTBN)[3][4]

  • Bromine Source: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS).[3] DBDMH is preferred for higher atom economy.

  • Solvent: Chlorobenzene or Dichloromethane (DCM).

  • Initiator: UV Light (365 nm LED source) or AIBN (if thermal).

Step-by-Step Workflow:

  • Charge: Load 1.0 eq of OTBN into a jacketed reactor with Chlorobenzene (5 vol).

  • Activation: Purge with N2 to remove oxygen (radical scavenger). Heat to 40°C.

  • Addition: Add 0.55 eq of DBDMH (stoichiometrically equivalent to 1.1 eq Br) in 4 portions over 2 hours while irradiating with UV light.

    • Why? Portion-wise addition keeps the radical concentration low, favoring mono-bromination over di-bromination.[3]

  • Monitoring: Monitor by HPLC. Reaction is complete when OTBN < 2.0%.

    • Stop Criteria: If Dibromo impurity > 5%, quench immediately.

  • Quench: Wash with 5% aqueous Sodium Bisulfite (NaHSO3) to destroy unreacted bromine.

  • Crystallization: Switch solvent to n-Heptane/IPA. Cool to 0°C to crystallize Br-OTBN.[3]

  • Filtration: Isolate white crystalline solid.

Data Specification:

Parameter Acceptance Criteria Rationale
Purity (HPLC) > 98.5% Critical for downstream coupling efficiency.
Dibromo Impurity < 0.5% Difficult to purge; leads to dimer impurities.

| LOD (Loss on Drying) | < 0.5% | Moisture interferes with subsequent alkylation. |

Core Transformation: The Tetrazole Ring Formation

Target: 5-substituted-1H-tetrazole moiety.[3][5][6][7][8][9] Safety Alert: This step historically used Tributyltin Azide (highly toxic) or hydrazoic acid (explosive). The modern standard is Zinc-Catalyzed Cycloaddition .[3]

Mechanism & Safety

The reaction is a [3+2] dipolar cycloaddition between the nitrile and the azide anion.

  • Old Method: Bu3SnN3 (Tin Azide).[10] Issues: Tin residue in API; neurotoxic reagents.

  • New Method: NaN3 + ZnBr2 (or ZnCl2). Mechanism: The Zinc Lewis acid activates the nitrile group, facilitating attack by the azide ion without forming free hydrazoic acid (HN3) in large quantities.

Protocol: Zinc-Mediated Cycloaddition[2]
  • Reaction Matrix: Dissolve the Nitrile intermediate (1.0 eq) in Toluene or NMP (N-Methyl-2-pyrrolidone).

    • Note on Solvent: See Section 4 regarding Nitrosamine risks with NMP/DMF.

  • Reagent Charge: Add Sodium Azide (NaN3, 1.5 eq) and Zinc Bromide (ZnBr2, 0.5 eq).

    • Engineering Control: Use a reactor with a scrubber containing NaOH/NaNO2 to neutralize any trace HN3 gas.

  • Cyclization: Heat to reflux (105-110°C) for 12-24 hours.

    • Endpoint: HPLC analysis showing < 1% Nitrile precursor.

  • Workup (Critical for Safety):

    • Cool to 20°C.

    • Add water and dilute HCl/NaNO2 to destroy excess Azide. WARNING: This step is the primary source of Nitrosamine formation if secondary amines are present.

    • Alternative Quench: Use Sodium Nitrite-free quenching if possible, or ensure amine-free solvents.[3]

  • Isolation: The tetrazole product usually precipitates or is extracted into ethyl acetate.

Impurity Management: The Nitrosamine Crisis (E-E-A-T)

Recent FDA and EMA recalls of Sartans (Valsartan, Irbesartan) were driven by the detection of Nitrosamines (NDMA, NDEA) and Azido-impurities (AZBT).

The Mechanism of Contamination: Nitrosamines form when Secondary Amines react with a Nitrosating Agent .

  • Source of Amine: Dimethylamine (impurity in DMF), Diethylamine (impurity in TEA), or NMP degradation.

  • Source of Nitrosating Agent: Sodium Nitrite (NaNO2), often used in the workup step to quench excess Sodium Azide (from the tetrazole step).[11]

Mitigation Strategy Diagram

To ensure "Trustworthiness" in your process, you must implement the following control strategy.

NitrosamineRisk Solvent Solvent: DMF/NMP (Contains 2° Amines) Reaction Acidic Workup (pH < 4) Solvent->Reaction Quench Quench: NaNO2 (Nitrosating Agent) Quench->Reaction Impurity NDMA / NDEA (Carcinogen) Reaction->Impurity High Risk SafeSolvent Alternative Solvent: DMSO or Toluene SafeSolvent->Reaction SafeQuench Alternative Quench: H2O2 or Sulfamic Acid SafeQuench->Reaction

Figure 2: Mechanism of Nitrosamine Formation and Mitigation Strategies.

Recommended Protocol Adjustments for Compliance:
  • Solvent Swap: Replace DMF/NMP with DMSO or Toluene in the tetrazole step. These solvents do not degrade into secondary amines easily.

  • Quench Modification: Instead of NaNO2, use Sulfamic Acid or Hydrogen Peroxide to quench residual azide. These do not generate nitrosating species.[12]

  • AZBT Control: The impurity 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZBT) forms if residual Br-OTBN reacts directly with Sodium Azide.[3] Control: Ensure Br-OTBN is fully consumed in the alkylation step before introducing Azide.

References

  • Mechanisms of Nitrosamine Formation: European Medicines Agency (EMA). Assessment report on nitrosamine impurities in human medicinal products. (2020).

  • Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B.[9] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry (2001).

  • Sartan Impurity Profiling: SwissMedic. Update on nitrosamine impurities in sartan medicines. (2021).

  • Industrial Synthesis of Irbesartan: Rao, K. S., et al. An improved and efficient synthesis of Irbesartan. Organic Communications (2011).[5]

  • Bromination of OTBN: U.S. Patent 5,138,069. Process for the preparation of 4'-bromomethyl-2-cyanobiphenyl.

Sources

Application

Application Note: Strategic Esterification of 4'-Methoxybiphenyl-2-carboxylic Acid

Topic: Protocols for esterification of 4'-methoxybiphenyl-2-carboxylic acid Content Type: Application Note & Detailed Protocol Audience: Synthetic Organic Chemists, Process Chemists, and Medicinal Chemists.[1] [1] Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocols for esterification of 4'-methoxybiphenyl-2-carboxylic acid Content Type: Application Note & Detailed Protocol Audience: Synthetic Organic Chemists, Process Chemists, and Medicinal Chemists.[1]

[1]

Introduction & Strategic Analysis

4'-Methoxybiphenyl-2-carboxylic acid represents a classic "deceptively simple" substrate in organic synthesis.[1] While it appears to be a standard aromatic carboxylic acid, the presence of the phenyl ring at the ortho position (C2) introduces significant steric hindrance . This "ortho-effect" dramatically reduces the rate of nucleophilic attack at the carbonyl carbon, often rendering standard Fischer esterification conditions (acid/alcohol reflux) sluggish or low-yielding.[1]

Furthermore, the 4'-methoxy group (on the distal ring) acts as an electron-donating group (EDG).[1] While its electronic influence on the carboxyl group is attenuated by the twisted biphenyl system, it increases the electron density of the aromatic system, making the substrate susceptible to electrophilic aromatic substitution if harsh Lewis acids are employed indiscriminately.

The Challenge: Steric Inhibition of Resonance & Attack

In the transition state of esterification, the carbonyl carbon must change hybridization from


 (planar) to 

(tetrahedral). The bulky ortho-phenyl group creates a "picket fence" effect, physically blocking the trajectory of the incoming alcohol nucleophile.

Strategic Recommendation:

  • For Scale-Up/Robustness: Use the Acid Chloride Method (Protocol A) .[1] It proceeds via a highly reactive acyl chloride intermediate that is less sensitive to steric bulk than the protonated acid.

  • For Mild Conditions/Methyl Esters: Use Base-Promoted Alkylation (Protocol B) .[1] This avoids the tetrahedral intermediate at the carbonyl carbon entirely by shifting the mechanism to an

    
     attack on the alkylating agent.
    

Decision Matrix & Workflow

The following decision tree outlines the optimal protocol selection based on your specific downstream requirements and available reagents.

Esterification_Workflow Start Substrate: 4'-Methoxybiphenyl-2-COOH Decision Select Ester Type & Constraint Start->Decision RouteA Route A: Acid Chloride (Universal/Scale-Up) Decision->RouteA Complex Alcohols or Scale-up RouteB Route B: Alkylation (Mild/Methyl Esters) Decision->RouteB Methyl/Benzyl Esters or Acid Sensitive RouteC Route C: Fischer (Green/Low Cost) Decision->RouteC Simple Alcohols (Cost driven) StepA1 1. (COCl)2, DMF(cat), DCM 2. ROH, Et3N RouteA->StepA1 StepB1 1. MeI or R-X 2. K2CO3, DMF RouteB->StepB1 StepC1 1. MeOH/EtOH (Solvent) 2. H2SO4, Reflux >24h RouteC->StepC1 OutcomeA High Yield (>90%) Fast Reaction StepA1->OutcomeA OutcomeB Clean Profile No Acidic Workup StepB1->OutcomeB OutcomeC Variable Yield Equilibrium Limited StepC1->OutcomeC

Figure 1: Strategic decision tree for selecting the optimal esterification protocol.

Detailed Protocols

Protocol A: The Acid Chloride Method (Recommended)

Best for: High yields, complex alcohols, and overcoming steric hindrance.

Mechanism: The carboxylic acid is converted to an acid chloride using oxalyl chloride. The chloride is a superior leaving group compared to water (Fischer) or the carboxylate (anhydride), driving the reaction forward despite the steric bulk.

Materials:

  • 4'-Methoxybiphenyl-2-carboxylic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv) [Alternative: Thionyl Chloride, but Oxalyl is cleaner][1]

  • Catalytic DMF (2-3 drops)[1]

  • Dichloromethane (DCM) or Toluene (anhydrous)[1]

  • Target Alcohol (1.5 equiv)[1]

  • Triethylamine (Et3N) or Pyridine (2.0 equiv)[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried Round Bottom Flask (RBF) under

    
    , suspend the carboxylic acid in anhydrous DCM (0.2 M concentration).
    
  • Catalysis: Add catalytic DMF (2-3 drops). Note: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, the active chlorinating species.

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.[1]
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear yellow/homogeneous.

    • QC Check: Aliquot 50 µL into MeOH. Check TLC/LCMS. If acid remains, methyl ester will form instantly. If starting material remains, add more

      
      .[1]
      
  • Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Esterification: Cool the solution to 0°C. Add the Target Alcohol, followed by slow addition of Et3N.

  • Completion: Stir at RT for 4-12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove amine), then Brine. Dry over 
    
    
    
    .[2][3][4][5]
Protocol B: Base-Promoted Alkylation ( )

Best for: Methyl esters (using MeI) or Benzyl esters (using BnBr).[1] Avoids acidic conditions.

Mechanism: The base deprotonates the carboxylic acid to form a carboxylate anion. This anion acts as a nucleophile attacking the alkyl halide. The steric bulk at the ortho position is less prohibitive here because the attack occurs on the alkyl halide's carbon, not the crowded carbonyl carbon.

Materials:

  • 4'-Methoxybiphenyl-2-carboxylic acid (1.0 equiv)[1]

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)[1]
  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.2 - 1.5 equiv)[1]

  • DMF or Acetone (Solvent)[1]

Step-by-Step Procedure:

  • Deprotonation: Dissolve the carboxylic acid in DMF (0.5 M). Add

    
    . Stir for 15-30 mins at RT.[1] The mixture will be a suspension.
    
  • Alkylation: Add the Alkyl Halide dropwise.

    • Safety Note: Methyl Iodide is highly toxic. Use in a fume hood.

  • Reaction: Stir at RT (for MeI) or 60°C (for less reactive halides) for 4–16 hours.

  • Monitoring: Monitor by TLC (Acid is very polar/streaks; Ester is non-polar).

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash copiously with water (3x) to remove DMF.[1] Wash with Brine.[3][4] Dry over

    
    .[2]
    
  • Purification: Usually yields pure product. If necessary, pass through a short silica plug.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your product data against these expected values.

Feature4'-Methoxybiphenyl-2-COOH (Starting Material)Methyl 4'-methoxybiphenyl-2-carboxylate (Product)Validation Logic
H1 NMR (COOH/Ester) Broad singlet >10 ppm (often invisible)Singlet ~3.60 - 3.65 ppm (3H) Appearance of the methyl ester singlet is the primary confirmation.[1]
H1 NMR (Methoxy) Singlet ~3.85 ppmSinglet ~3.85 ppmRemains largely unchanged; confirms integrity of the ether.
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹)Absent Disappearance of OH stretch confirms esterification.[1]
IR Carbonyl ~1680-1690 cm⁻¹ (Acid dimer)~1720-1730 cm⁻¹ (Ester) Shift to higher wavenumber indicates loss of H-bonding.[1]
Mass Spec (ESI) [M-H]⁻ = 227.1[M+H]⁺ = 243.1 (for Methyl ester)Mass shift of +14 Da (Methyl) or +R group.[1]

Key Diagnostic: In the proton NMR, look for the shielding effect . The ester methyl group in biphenyl systems can sometimes appear slightly upfield (3.5-3.6 ppm) compared to standard benzoates (3.9 ppm) due to the anisotropic current of the adjacent twisted phenyl ring.

Troubleshooting & Optimization

Issue: Low Conversion (Starting Material Remains)
  • Cause: Steric hindrance is preventing the formation of the tetrahedral intermediate.

  • Solution: Switch to Protocol A . If already using Protocol A, ensure the acid chloride formation is complete before adding the alcohol. Heat the acid chloride step to reflux (in Toluene) if necessary.

Issue: Hydrolysis during Workup
  • Cause: The ester is sterically crowded, which actually makes it more stable to hydrolysis than unhindered esters, but residual acid chloride can hydrolyze back to the acid.

  • Solution: Ensure all acid chloride is consumed or removed (Step 5 in Protocol A) before aqueous workup.[1] Use a basic quench (

    
    ) rapidly.[1]
    
Issue: Side Reaction (Chlorination of Methoxy Ring)[1]
  • Cause: High concentrations of Lewis acidic species or impurities in thionyl chloride.

  • Solution: Use Oxalyl Chloride with catalytic DMF. It is milder and generates volatile byproducts (

    
    ) rather than 
    
    
    
    , which can solubilize contaminants.[1]

References

  • Fischer Esterification Mechanism & Kinetics : Master Organic Chemistry. (2022).[1][6][7] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Link

  • Acid Chloride Preparation : Organic Syntheses. Preparation of Acid Chlorides. Org. Synth. Coll. Vol. 10, p. 99. Link[1]

  • Steric Hindrance in Biphenyls : ChemicalBook. 4'-Methoxybiphenyl-2-carboxylic acid Properties and Synthesis.[1] Link

  • Mild Esterification Protocols : Organic Chemistry Portal. Esterification of Carboxylic Acids. Link

  • Synthesis of Biphenyl Esters : PrepChem. Synthesis of methyl 4'-methylbiphenyl-2-carboxylate. Link

Sources

Method

Precision Purification of Ortho-Substituted Biphenyl Esters

Mitigating Steric Constraints and Atropisomeric Challenges Part 1: Strategic Assessment & The "Ortho-Effect" Purifying ortho-substituted biphenyl esters requires a departure from standard "wash-and-column" mentalities. T...

Author: BenchChem Technical Support Team. Date: February 2026

Mitigating Steric Constraints and Atropisomeric Challenges

Part 1: Strategic Assessment & The "Ortho-Effect"

Purifying ortho-substituted biphenyl esters requires a departure from standard "wash-and-column" mentalities. The introduction of substituents at the 2,2', 6, or 6' positions creates significant steric hindrance, forcing the two phenyl rings to twist out of coplanarity. This "Ortho-Effect" fundamentally alters the physicochemical properties of the molecule, leading to two primary purification challenges:

  • Atropisomerism (Axial Chirality): If the ortho-substituents are sufficiently bulky (e.g., -NO2, -tBu, -COOR), rotation around the pivot bond is restricted. The molecule may exist as stable enantiomers (

    
     and 
    
    
    
    ) that require chiral separation, or as rapidly interconverting conformers that broaden NMR signals and streak on chromatography columns.
  • Anomalous Solubility: The twisted confirmation prevents efficient crystal lattice packing, often causing these esters to "oil out" during recrystallization rather than precipitating as clean solids.

Decision Matrix: Selecting the Correct Workflow

Before initiating purification, assess the rotational stability of your biphenyl system. Use the logic flow below to determine the appropriate protocol.

PurificationStrategy cluster_achiral Achiral / Rapidly Rotating cluster_chiral Stable Atropisomers (Axial Chirality) Start Crude Ortho-Substituted Biphenyl Ester CheckNMR 1H NMR Analysis (Check for peak doubling/broadening) Start->CheckNMR IsStable Distinct Double Peaks? (Stable Atropisomers) CheckNMR->IsStable Flash Protocol A: Flash Chromatography (Toluene/Hexane System) IsStable->Flash No (Sharp singlets) ChiralPrep Protocol C: Chiral Preparative HPLC (Polysaccharide Columns) IsStable->ChiralPrep Yes (Split peaks) Recryst Protocol B: Recrystallization (Anti-Solvent Method) Flash->Recryst Purity < 98% Final Pure Isolate Recryst->Final ColdWorkup Cold Handling (<10°C) to prevent racemization ChiralPrep->ColdWorkup ColdWorkup->Final

Figure 1: Strategic decision tree for biphenyl ester purification based on rotational stability.

Part 2: Detailed Protocols
Protocol A: Flash Chromatography for Lipophilic Esters

Challenge: Ortho-substituted biphenyls are highly lipophilic. Standard Hexane/Ethyl Acetate systems often result in poor separation from non-polar impurities (like de-halogenated starting materials from Suzuki couplings). Solution: Utilize


-

interaction selectivity using Toluene as a modifier.

Materials:

  • Stationary Phase: High-surface area Silica Gel (40–63 µm).

  • Solvent A: Hexanes (or Heptane).[1][2]

  • Solvent B: Toluene (primary modifier).

  • Solvent C: Ethyl Acetate (secondary modifier).

Step-by-Step Methodology:

  • TLC Screening:

    • Do not rely solely on Hex/EtOAc.

    • Test a Toluene/Hexane (1:1) system. The aromatic solvent interacts differentially with the biphenyl core versus non-aromatic impurities, often pulling the product away from the solvent front.

  • Column Equilibration:

    • Flush column with 3 CV (Column Volumes) of pure Hexanes to remove moisture.

  • Gradient Execution:

    • Segment 1: 0–10% Toluene in Hexane over 5 CV. (Elutes non-polar aliphatics).

    • Segment 2: 10–50% Toluene in Hexane over 10 CV. (Target elution window for biphenyl esters).

    • Segment 3 (If needed): Switch to 5–10% EtOAc in Hexane to flush polar byproducts (e.g., hydrolyzed phenols).

  • Fraction Analysis:

    • Use UV monitoring at 254 nm. Note that ortho-twist reduces conjugation; if UV signal is weak, use 280 nm or a chemical stain (PMA or Ceric Ammonium Molybdate).

Protocol B: Recrystallization (The "Oiling Out" Solution)

Challenge: The "Ortho-Effect" prevents easy stacking, causing the ester to separate as an oil rather than crystals. Solution: A slow-growth anti-solvent method using a "seed and starve" approach.

Solvent System:

  • Solvent: Ethyl Acetate or DCM (Good solubility).[2]

  • Anti-Solvent: Pentane or Hexane (Poor solubility).

  • Alternative for highly polar esters: Isopropanol (IPA) / Water.

Procedure:

  • Dissolution: Dissolve the crude oil in the minimum amount of Solvent (e.g., EtOAc) at 40°C. Do not boil; biphenyl esters can transesterify or hydrolyze at high temps if traces of acid/base are present.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust) that cause rapid, amorphous precipitation.

  • The "Vapor Diffusion" Setup (Small Scale < 500 mg):

    • Place the solution in a small vial (uncapped).

    • Place this vial inside a larger jar containing the Anti-Solvent (Hexane).

    • Cap the large jar. The Hexane vapor will slowly diffuse into the EtOAc solution, gently lowering solubility and forcing crystal growth over 24–48 hours.

  • Direct Addition (Large Scale > 1 g):

    • Add Anti-Solvent dropwise to the warm solution until a persistent cloudiness appears.

    • Add 1–2 drops of Solvent to clarify.

    • Critical Step: Add a single seed crystal (if available) or scratch the glass.

    • Cool slowly to RT, then to 4°C. Do not plunge into dry ice , as this forces oiling out.

Protocol C: Chiral Separation of Atropisomers

Challenge: If the rotational energy barrier (


) is > 20 kcal/mol, the enantiomers are stable at room temperature and must be separated for biological assays.

System: Preparative Chiral HPLC. Stationary Phases:

  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1). The helical structure of the polysaccharide accommodates the twisted biphenyl core effectively.

  • Secondary Choice: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).

Operating Parameters:

Parameter Setting Rationale
Mobile Phase Hexane / IPA (90:10 to 98:2) Normal phase prevents hydrophobic collapse of the biphenyl.
Temperature 10°C – 20°C CRITICAL: Lower temperatures increase the rotational barrier, preventing on-column racemization (plateau formation between peaks).
Flow Rate 0.5 – 1.0 mL/min (Analytical) Slower flow improves resolution for difficult atropisomers.

| Detection | UV 254 nm / CD Detector | Circular Dichroism (CD) detector confirms elution of opposite enantiomers (+/-). |

Self-Validating Check: After collection, re-inject a fraction of Peak 1 immediately. If Peak 2 appears, the barrier is too low, and the isomers are racemizing at room temperature. In this case, the compound must be stored and tested at -20°C.

Part 3: Quality Control & Data Interpretation

Quantitative Purity Assessment Report your final purity using the following matrix to ensure data integrity.

MethodAcceptance CriteriaWhat it Validates
1H NMR >95% IntegrationStructural identity. Watch for: Broadening of ortho-methyl or methoxy signals (indicates hindered rotation).
HPLC (Achiral) >98% Area Under CurveChemical purity (absence of side products).
HPLC (Chiral) >99% ee (Enantiomeric Excess)Stereochemical purity (for stable atropisomers).
X-Ray Crystallography Dihedral Angle DeterminationDefinitive proof of the "twisted" conformation and absolute configuration.
References
  • Separation of Atropisomers by Chiral Liquid Chromatography. Molnar Institute. (2017).[3][4][5] Detailed thermodynamic analysis of biphenyl atropisomer separation on polysaccharide columns.

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. National Institutes of Health (PMC). (2011).[6][7] Protocols for Suzuki coupling and purification of highly substituted biphenyls.

  • High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls. Bentham Science. (2013).[7] Comparison of Chiralcel OD-H and Lux Cellulose-2 columns for twisted biphenyls.

  • Organic Syntheses Procedure: 2,2'-Dimethoxy-6-formylbiphenyl. Organic Syntheses. (1998). Validated protocols for recrystallization of ortho-substituted biphenyls using Ethyl Acetate/Hexane.

  • Solvent Systems for Flash Column Chromatography. University of Rochester. General guide on solvent polarity and selectivity for lipophilic esters.

Sources

Application

Solvent systems for biphenyl-2-carboxylate crystallization

Application Note: Solvent Systems for Biphenyl-2-Carboxylate Crystallization Executive Summary Biphenyl-2-carboxylate (the conjugate base of 2-phenylbenzoic acid, CAS: 947-84-2) represents a critical structural motif in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Systems for Biphenyl-2-Carboxylate Crystallization

Executive Summary

Biphenyl-2-carboxylate (the conjugate base of 2-phenylbenzoic acid, CAS: 947-84-2) represents a critical structural motif in the synthesis of Angiotensin II receptor blockers (ARBs) and as a ligand in Metal-Organic Frameworks (MOFs). Its crystallization presents a unique "amphiphilic" challenge: the molecule contains a highly hydrophobic biphenyl core and a hydrophilic carboxylate head group.

This guide provides a rational, fragment-based approach to solvent selection, moving beyond trial-and-error. We detail protocols for cooling crystallization (for the free acid), reactive crystallization (for salt formation), and habit modification to avoid downstream processing issues like filter clogging caused by needle-like morphology.

Solvent Selection Strategy

The solubility of biphenyl-2-carboxylic acid is dictated by its ability to form hydrogen-bonded dimers in the solid state [1]. To disrupt this lattice for dissolution, or to form it for crystallization, we must balance the interactions with the solvent.

Solubility Profile & Classification
Solvent ClassRepresentative SolventsInteraction MechanismApplication
Class I: High Solubility Methanol, Ethanol, DMSO, THFH-bond donation/acceptance disrupts acid dimers; dipole interacts with carboxylate.Primary solvent for cooling crystallization.
Class II: Moderate Solubility Toluene, Ethyl Acetate

-

interactions with biphenyl rings; weak polar interactions.
Good for rejecting polar impurities; habit modification.
Class III: Anti-Solvents Water (low pH), Hexane, HeptaneHigh polarity (Water) forces hydrophobic exclusion; Low polarity (Hexane) fails to solvate carboxyl group.Yield enhancement via anti-solvent addition.
Class IV: Reactive Media Aqueous NaOH/KOHDeprotonation to form ionic carboxylate species.pH-swing purification.[1]

Technical Insight: Toluene is particularly effective for removing non-polar byproducts (e.g., unreacted biphenyl derivatives) because it solvates the aromatic core well at high temperatures but shows a steep solubility curve upon cooling, maximizing recovery [2].

Protocol A: Purification via pH-Swing Reactive Crystallization

This protocol is the industry standard for initial purification. It utilizes the acidity of the carboxylic acid (


) to separate it from neutral organic impurities.

Objective: Isolate high-purity biphenyl-2-carboxylic acid from crude reaction mixtures.

Workflow Diagram:

G Start Crude Mixture (Organic Phase) Extract Extraction Add 10% aq. NaOH Start->Extract PhaseSep Phase Separation Extract->PhaseSep OrgWaste Organic Phase (Neutral Impurities) PhaseSep->OrgWaste Discard AqPhase Aqueous Phase (Biphenyl-2-carboxylate) PhaseSep->AqPhase Keep Acidify Acidification Add HCl to pH < 2 AqPhase->Acidify Precipitation Filter Filtration & Wash Acidify->Filter Dry Final Product (Free Acid) Filter->Dry

Caption: pH-Swing purification workflow separating neutral organic impurities from the target carboxylate species.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude biphenyl-2-carboxylic acid in a water-immiscible organic solvent (e.g., Toluene or Methylcyclohexane) at 25°C. Use approx. 3-5 mL solvent per gram of solid.

  • Extraction: Add 1.05 equivalents of 10% NaOH solution. Stir vigorously for 30 minutes. The acid converts to sodium biphenyl-2-carboxylate and migrates to the aqueous phase.

  • Phase Separation: Allow layers to settle. Drain the lower aqueous phase (product rich). Discard the upper organic phase (contains non-acidic impurities like fluorenone or biphenyl) [3].

  • Reactive Crystallization:

    • Transfer the aqueous phase to a reactor.[2][3]

    • Slowly add 37% HCl while stirring until pH reaches 1.0–2.0.

    • Critical Control Point: Add acid slowly to prevent the entrapment of impurities inside the rapidly precipitating amorphous solid.

  • Isolation: Filter the white precipitate. Wash with cold water to remove NaCl. Dry at 60°C under vacuum.

Protocol B: Crystal Habit Modification (Recrystallization)

Biphenyl-2-carboxylic acid often crystallizes as thin needles from pure alcohols, leading to poor flowability and filter clogging. This protocol uses a Binary Solvent System to promote the formation of prismatic or block-like crystals.

System: Ethanol (Solvent) / Water (Anti-solvent)[4]

Experimental Logic:

  • Ethanol solvates the carboxyl group via H-bonding.

  • Water increases the interfacial tension, discouraging rapid growth along the needle axis (fastest growing face) and promoting width-wise growth [4].

Protocol:

  • Saturation: Suspend 10 g of the dried acid (from Protocol A) in 40 mL of Ethanol. Heat to reflux (approx. 78°C) until fully dissolved.

  • Seeding (Optional but Recommended): Cool to 60°C. Add 0.1% w/w seed crystals (milled) to initiate nucleation in a controlled manner.

  • Anti-solvent Addition: Slowly add warm Water (50°C) to the vessel.

    • Ratio: Target a final Ethanol:Water ratio of 1:1 to 1:2.

    • Rate: Add over 2 hours. Rapid addition causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Cooling Ramp: Cool the slurry from 50°C to 5°C at a rate of 0.2°C/min.

    • Why slow cooling? Fast cooling locks in defects and promotes needle formation. Slow cooling allows molecules to orient into the thermodynamically stable, block-like habit.

  • Filtration: Filter the slurry. The resulting crystals should be prismatic/rhombic.

Troubleshooting & Polymorph Control

IssueRoot CauseCorrective Action
Oiling Out Anti-solvent added too fast or temperature too high (above the metastable limit).Increase temperature to redissolve, then add anti-solvent slower. Seed the solution earlier.
Needle Habit High supersaturation driving growth on the fastest axis.Switch solvent system to Toluene/Heptane or reduce cooling rate.
Low Yield Product too soluble in the mother liquor.Lower final temperature to 0°C; increase anti-solvent ratio.
Colored Impurities Conjugated aromatic impurities (e.g., fluorenone) trapped in lattice.Perform a carbon treatment (activated charcoal) during the hot dissolution step in Protocol B.

Polymorphism Note: Biphenyl-2-carboxylic acid typically crystallizes in the monoclinic space group


 [5]. However, rapid precipitation (Protocol A) may yield metastable forms. Always "digest" (stir) the slurry for 2-4 hours after crystallization to ensure conversion to the stable polymorph.

References

  • Dobson, A. J., & Gerkin, R. E. (1998).[5] Biphenyl-2-carboxylic acid: a layered structure. Acta Crystallographica Section C: Crystal Structure Communications.

  • Langer, R., et al. (2002). Process for preparing derivatives of biphenyl-2-carboxylic acid. US Patent 6,369,271 B1.

  • MedChemExpress. (2023). 2-Phenylbenzoic acid Solubility & Properties.

  • Crystallization Systems. (2023). Industrial importance of controlling crystal habit.

  • NIST Chemistry WebBook. 2-Biphenylcarboxylic acid.

Sources

Method

Application Note: Strategic Synthesis and Scaffold Utility of Ethyl 4'-methoxybiphenyl-2-carboxylate

Executive Summary & Medicinal Context[1][2][3][4][5] In modern medicinal chemistry, the biphenyl-2-carboxylate motif is recognized as a "privileged structure"—a molecular framework capable of providing ligands for divers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Medicinal Context[1][2][3][4][5]

In modern medicinal chemistry, the biphenyl-2-carboxylate motif is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Ethyl 4'-methoxybiphenyl-2-carboxylate represents a critical intermediate in the divergent synthesis of three major therapeutic classes:

  • Angiotensin II Receptor Blockers (ARBs): The 2-carboxylate group is the immediate precursor to the lipophilic tetrazole ring found in "sartan" drugs (e.g., Valsartan, Losartan), essential for AT1 receptor binding.

  • Retinoid Analogs: Structural isosteres of Adapalene, where the biphenyl core mimics the lipophilic retinoid backbone, targeting RAR/RXR receptors for dermatological applications.

  • Fluorenone-based Antivirals/Antitumor Agents: Through intramolecular Friedel-Crafts acylation, this scaffold cyclizes to form substituted fluorenones, a core moiety in protein kinase inhibitors and Tilorone analogs.[1]

This guide provides a validated protocol for the synthesis of Ethyl 4'-methoxybiphenyl-2-carboxylate via sterically demanding Suzuki-Miyaura coupling, followed by its downstream application in fluorenone synthesis.[1]

Pathway Visualization: From Scaffold to Bioactive Core

MedicinalPathway Precursors Ethyl 2-bromobenzoate + 4-Methoxyphenylboronic acid Scaffold Ethyl 4'-methoxybiphenyl- 2-carboxylate (The Scaffold) Precursors->Scaffold Suzuki-Miyaura (Pd-Cat) Acid Hydrolysis Product: Carboxylic Acid Scaffold->Acid LiOH/THF Retinoids Retinoid Isosteres (via SAR modification) Scaffold->Retinoids Direct Derivatization Sartans Sartans (ARBs) (via Tetrazole formation) Acid->Sartans NaN3/Bu3SnCl Fluorenone Fluorenones (via Cyclization) Acid->Fluorenone PPA or H2SO4 (Intramolecular)

Caption: Divergent utility of the biphenyl-2-carboxylate scaffold in accessing distinct therapeutic classes.[1]

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling[1]

Challenge: The synthesis of ortho-substituted biphenyls (2-position) is kinetically slower than para-substituted analogs due to steric hindrance near the oxidative addition site.[1] Standard conditions often lead to homocoupling byproducts.[1] Solution: This protocol utilizes a high-activity catalyst system and phase-transfer conditions to ensure complete conversion.[1]

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]Role
Ethyl 2-bromobenzoate1.0Electrophile (Sterically hindered)
4-Methoxyphenylboronic acid1.2Nucleophile
Pd(PPh3)40.03Catalyst (Tetrakis)
Na2CO3 (2M Aqueous)2.5Base
DME (Dimethoxyethane)-Solvent (High boiling, polar)
Ethanol-Co-solvent
Step-by-Step Methodology
  • Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Degassing (Critical): In a separate flask, combine DME (60 mL) and Ethanol (20 mL). Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (prevents Pd oxidation and homocoupling).[1]

  • Reagent Addition:

    • Add Ethyl 2-bromobenzoate (10 mmol, 2.29 g) and 4-Methoxyphenylboronic acid (12 mmol, 1.82 g) to the reaction flask.

    • Add the degassed solvent mixture via cannula or syringe.[1]

    • Stir until fully dissolved under nitrogen flow.

  • Catalyst Activation: Add Pd(PPh3)4 (0.3 mmol, 346 mg) quickly. The solution should turn light yellow/orange.[1]

  • Base Addition: Add degassed 2M Na2CO3 (12.5 mL) via syringe.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.[1]6) should disappear; the product (Rf ~0.45) will appear as a UV-active spot.[1]

  • Workup:

    • Cool to room temperature.[1][4]

    • Filter through a Celite pad to remove Palladium black.[1] Wash the pad with EtOAc.[1]

    • Concentrate the filtrate under reduced pressure to remove organics.[1]

    • Extract the aqueous residue with EtOAc (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 0% to 10% Ethyl Acetate in Hexanes.[1]

    • Yield: Expect 85–92% as a colorless oil or low-melting solid.[1]

Protocol B: Intramolecular Cyclization to Fluorenone

Context: Converting the biphenyl scaffold into a planar fluorenone core is a classic strategy to increase DNA intercalation potential or lock the conformation for kinase inhibition.

Reaction Logic

CyclizationWorkflow Step1 Hydrolysis (Ester -> Acid) LiOH, THF/H2O Step2 Acid Activation (Generation of Acylium Ion) Step1->Step2 H2SO4 or PPA 80-100°C Step3 Electrophilic Attack (Ring Closure on 4'-OMe ring) Step2->Step3 Intramolecular Friedel-Crafts Step4 Product Isolation (2-Methoxyfluoren-9-one) Step3->Step4 Ice Quench

Caption: Mechanism of acid-mediated cyclization to the tricyclic fluorenone core.

Methodology
  • Hydrolysis (Pre-step): Treat the ethyl ester (from Protocol A) with LiOH (3 equiv) in THF:H2O (3:1) at 60°C for 4 hours. Acidify with 1M HCl to precipitate the free acid. Dry thoroughly.[1]

  • Cyclization:

    • Place the dry 4'-methoxybiphenyl-2-carboxylic acid (5 mmol) in a flask.

    • Add Polyphosphoric Acid (PPA) (~10 g).[1] PPA acts as both solvent and Lewis acid.[1]

    • Heat to 100°C with vigorous stirring for 2 hours. The mixture will turn deep red/brown.[1]

  • Quench: Pour the hot reaction mixture onto crushed ice (~100 g) with stirring. The PPA will dissolve, and the fluorenone product will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid, wash with water and NaHCO3 (sat.) to remove residual acid.[1] Recrystallize from Ethanol.[1]

Analytical Characterization

Validating the structure of Ethyl 4'-methoxybiphenyl-2-carboxylate requires confirming the presence of both the ethyl ester and the methoxy group, and the loss of the halogen.

Expected 1H NMR Data (CDCl3, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.75dd1HAr-H (3)Ortho to Ester (Deshielded)
7.50 - 7.30m3HAr-H (4,5,[1]6)Biphenyl Core
7.25d2HAr-H (2',6')AA'BB' system of anisole ring
6.95d2HAr-H (3',5')Ortho to Methoxy (Shielded)
4.10q2H-OCH2-Ethyl Ester methylene
3.85s3H-OCH3Methoxy Singlet (Diagnostic)
1.05t3H-CH3Ethyl Ester methyl
HPLC Parameters (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.[1]

  • Retention Time: Expect elution around 6.5–7.5 min (highly lipophilic).[1]

References

  • PubChem. Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate (Compound Summary). National Library of Medicine.[1] [Link]

  • Meyers, A. I., et al. Process for preparing derivatives of biphenyl-2-carboxylic acid.[1][7] US Patent 6369271B1.[1] Google Patents.

  • Goodson, F. E., et al. Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl.[1][6] Organic Syntheses, 1998, 75,[6] 61. [Link]

  • Laha, J. K., et al. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization.[1] Beilstein Journal of Organic Chemistry, 2017. [Link]

Sources

Application

Application Note: Scalable Synthesis of Biphenyl-2-carboxylate Derivatives

Executive Summary Biphenyl-2-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, serving as the lipophilic core for Angiotensin II receptor antagonists (ARBs) such as Valsartan, Telmisartan, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl-2-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, serving as the lipophilic core for Angiotensin II receptor antagonists (ARBs) such as Valsartan, Telmisartan, and Irbesartan. The synthesis of these "ortho-substituted" biaryls is notoriously difficult to scale due to steric hindrance (the "ortho-effect"), which retards transmetallation in cross-coupling cycles, and the high cost of homogeneous transition metal catalysts.

This guide details two distinct, scalable protocols:

  • The Industrial Standard: A robust, heterogeneous Suzuki-Miyaura coupling using Pd/C, optimized for catalyst recovery and low residual metal content.

  • The Atom-Economic Route: A Ruthenium(II)-catalyzed C–H activation utilizing the carboxylate moiety as a native directing group, eliminating the need for pre-functionalized aryl boronic acids.

Strategic Analysis of Synthetic Routes

The Challenge of Ortho-Substitution

In the synthesis of biphenyl-2-carboxylates, the steric bulk of the carboxylic acid (or ester/nitrile equivalent) at the ortho position creates significant kinetic barriers.

  • Suzuki-Miyaura: Standard conditions (e.g., Pd(PPh3)4) often result in sluggish turnover or homocoupling. Scalable solutions require bulky, electron-rich ligands (e.g., S-Phos, X-Phos) or high-surface-area heterogeneous catalysts.

  • Purification: Homogeneous catalysts leave residual Palladium (>50 ppm), necessitating expensive scavenging steps (SiliaMetS® or activated carbon).

Route Comparison
FeatureMethod A: Heterogeneous Suzuki (Pd/C)Method B: Ru-Catalyzed C-H Activation
Mechanism Pd(0)/Pd(II) Cross-CouplingRu(II) Carboxylate-Directed C-H Functionalization
Substrates Aryl Boronic Acid + Aryl HalideBenzoic Acid + Aryl Halide
Atom Economy Moderate (Stoichiometric Boron waste)High (Direct C-H bond formation)
Catalyst cost Moderate (Recoverable Pd/C)High (Ru precursors, harder to recover)
Scalability High (Kg to Ton scale proven)Medium (Process intensification required)
Steric Tolerance Excellent (with optimization)Good (limited by directing group geometry)

Detailed Experimental Protocols

Protocol A: Heterogeneous Suzuki-Miyaura Coupling (Industrial Standard)

Rationale: This method utilizes 10% Pd/C. Unlike homogeneous catalysts, Pd/C can be filtered off, significantly reducing residual metal content in the API to <10 ppm without subsequent scavenging steps.

Reagents:

  • 2-Bromobenzoic acid methyl ester (Limiting Reagent, 1.0 equiv)

  • Phenylboronic acid derivative (1.1 equiv)

  • Catalyst: 10% Pd/C (50% water wet, 1-3 mol% Pd loading)

  • Base: Na2CO3 (2.0 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Procedure:

  • Charge: To a jacketed glass reactor (inerted with N2), add 2-bromobenzoic acid methyl ester (100 mmol) and phenylboronic acid (110 mmol).

  • Solvation: Add Ethanol (300 mL) and stir at 25°C until solids are dispersed.

  • Activation: Add the Na2CO3 solution (200 mmol in 100 mL water). Note: Exotherm possible.

  • Catalyst Addition: Add 10% Pd/C (wet) as a slurry.

  • Reaction: Heat the mixture to reflux (78-80°C) for 4–6 hours. Monitor by HPLC (Target: <0.5% starting bromide).

  • Hot Filtration (Critical): While still hot (>60°C), filter the mixture through a Celite pad or sintered glass funnel to remove Pd/C. Wash the cake with hot ethanol (50 mL).

    • Why Hot? Biphenyl derivatives often crystallize upon cooling. Filtration must occur while the product is solubilized.

  • Workup: Concentrate the filtrate under reduced pressure to remove Ethanol.

  • Precipitation: Acidify the remaining aqueous residue with 2M HCl to pH 2.0. The biphenyl-2-carboxylate will precipitate as a solid.

  • Isolation: Filter the solid, wash with water (3x 50 mL), and dry in a vacuum oven at 50°C.

Protocol B: Ru(II)-Catalyzed C-H Arylation (Next-Gen Approach)

Rationale: This method uses the carboxylate group itself to direct the Ruthenium catalyst to the ortho position.[1] This avoids the synthesis of unstable or expensive 2-boronobenzoic acid derivatives.

Reagents:

  • Benzoic Acid (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst: [Ru(p-cymene)Cl2]2 (2.5 mol%)

  • Ligand: Triphenylphosphine (PPh3) (10 mol%) - Cost-effective alternative to specialized ligands.

  • Base: K2CO3 (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or

    
    -Valerolactone (Green alternative).
    

Step-by-Step Procedure:

  • Complex Formation: In a glovebox or under strict Argon flow, mix [Ru(p-cymene)Cl2]2 and PPh3 in NMP. Stir for 15 mins to generate the active catalytic species.

  • Substrate Addition: Add Benzoic Acid (50 mmol), Aryl Bromide (60 mmol), and K2CO3 (100 mmol).

  • C-H Activation: Seal the vessel and heat to 120°C for 16 hours.

    • Mechanism:[1][2][3][4][5][6] The carboxylate coordinates to Ru, forming a ruthenacycle intermediate that activates the ortho-C-H bond.

  • Quench: Cool to room temperature. Dilute with EtOAc (200 mL) and Water (200 mL).

  • Extraction: Separate layers. Acidify the aqueous layer (containing the product as a carboxylate salt) with 1M HCl.

  • Extraction II: Extract the acidified aqueous phase with EtOAc (3x 100 mL).

  • Purification: Dry organic layers over MgSO4, concentrate, and recrystallize from Toluene/Heptane.

Visualizing the Workflows

Comparative Reaction Logic

The following diagram illustrates the retrosynthetic logic and flow for both methods.

G cluster_0 Method A: Suzuki-Miyaura cluster_1 Method B: Ru-Catalyzed C-H Activation SM_Start 2-Halo-benzoate + Boronic Acid SM_Inter Pd-Complex (Oxidative Addition) SM_Start->SM_Inter Heat SM_Cat Pd/C (Heterogeneous) Na2CO3 / EtOH SM_Cat->SM_Inter Catalysis SM_Prod Biphenyl-2-carboxylate SM_Inter->SM_Prod Reductive Elim. CH_Start Benzoic Acid + Aryl Halide CH_Cycle Ruthenacycle Intermediate CH_Start->CH_Cycle Coordination CH_Cat [Ru(p-cymene)Cl2]2 Directing Group: -COOH CH_Cat->CH_Cycle Catalysis CH_Prod Biphenyl-2-carboxylic Acid CH_Cycle->CH_Prod C-H Activation

Figure 1: Mechanistic comparison between Suzuki-Miyaura coupling (Cross-coupling) and Ruthenium-catalyzed C-H activation (Directing Group strategy).

Process Flow Diagram (Method A - Scale Up)

This diagram details the unit operations for the recommended scalable Pd/C route.

ProcessFlow Input Raw Materials (Aryl Bromide, Boronic Acid, Pd/C, Base, Solvent) Reactor Stirred Tank Reactor (Reflux, 80°C, 4-6h) Input->Reactor Check IPC: HPLC (<0.5% SM) Reactor->Check Check->Reactor Fail (Continue Heating) Filter Hot Filtration (Remove Pd/C) Check->Filter Pass Distill Solvent Swap (Remove EtOH, Add Water) Filter->Distill Filtrate Acid Acidification (pH adjustment to 2.0) Distill->Acid Isolate Centrifugation & Wash Acid->Isolate Slurry Dry Vacuum Drying Isolate->Dry Wet Cake Final Final API Intermediate (Biphenyl-2-carboxylate) Dry->Final

Figure 2: Unit operations for the scalable Pd/C Suzuki coupling, emphasizing the critical hot filtration step for catalyst recovery.

Troubleshooting & Optimization (Expert Insights)

Controlling Protodeboronation

In Suzuki couplings of ortho-substituted boronic acids, the C-B bond is prone to hydrolysis (protodeboronation) before coupling occurs.

  • Symptom: Low yield, high amount of de-boronated arene (e.g., benzene).

  • Solution:

    • Reduce Water: Switch to anhydrous conditions using organic bases (e.g., Cs2CO3 in Toluene) if the substrate is extremely sensitive.

    • Slow Addition: Add the boronic acid slowly as a solution to the reaction mixture to keep its instantaneous concentration low relative to the catalyst.

Managing Residual Metals

For pharmaceutical applications, Pd must be <10 ppm.

  • Method A Advantage: The heterogeneous Pd/C method typically yields products with <5 ppm Pd after filtration.

  • Method B Challenge: Ru is difficult to remove. Use Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) post-reaction. Stir the crude organic solution with the scavenger (10 wt% relative to catalyst) for 2 hours at 50°C, then filter.

Safety in Scale-Up
  • Exotherms: The addition of aqueous base to the organic reaction mixture can be exothermic. Control addition rate.

  • Gas Evolution: Acidification (Step 8, Method A) releases CO2 if carbonate bases are used. Ensure adequate reactor headspace and scrubber capacity.

References

  • Ennis, D. S., et al. (2011). "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach." Organic Process Research & Development. Link

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Synthetically Versatile Haloarenes as Electrophiles." Chemical Reviews. Link

  • Goossen, L. J., et al. (2008). "Ruthenium-Catalyzed Synthesis of Biaryls via Carboxylate-Directed C–H Arylation." Angewandte Chemie International Edition. Link

  • Vertex Pharmaceuticals. (2002). "Process for preparing derivatives of biphenyl-2-carboxylic acid." US Patent 6369271.[5] Link

  • Kantevari, S., et al. (2016). "A novel and industrial approach for the synthesis of valsartan."[7] ResearchGate.[8] Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Suzuki coupling for ortho-substituted biaryls

Mission: To provide high-level technical intervention for researchers hitting the "Steric Wall" in biaryl synthesis. We move beyond standard protocols to address the specific kinetic bottlenecks caused by ortho-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-level technical intervention for researchers hitting the "Steric Wall" in biaryl synthesis. We move beyond standard protocols to address the specific kinetic bottlenecks caused by ortho-substitution.

Module 1: The "Steric Wall" & Ligand Selection

The Core Problem: In standard Suzuki couplings, oxidative addition is often the rate-limiting step. However, in ortho-substituted systems, the energy landscape shifts.

  • Oxidative Addition: Usually remains fast if using electron-rich ligands.

  • Transmetallation (The Bottleneck): The incoming boronate nucleophile faces severe steric repulsion from the ligands and the ortho-substituents on the aryl halide already bound to Palladium.

  • Reductive Elimination: bulky ligands generally accelerate this step (relief of steric strain), but if the system is too crowded, the pre-requisite cis-geometry intermediate may be energetically inaccessible.

Ligand Selection Strategy

Do not use TPP (Triphenylphosphine) or dppf. They lack the necessary bulk to force reductive elimination and the electron density to sustain the catalytic cycle in hindered environments.

Primary Recommendation: Dialkylbiaryl Phosphines (Buchwald Ligands) These ligands form monoligated L1-Pd(0) species, which are the active catalysts.

LigandBest For...[1][2][3][4][5]Technical Note
SPhos The Generalist. Good for 2,2'-disubstituted systems.High stability against oxidation.[2] The methoxy groups provide hemilabile coordination, stabilizing the Pd center during the cycle.
XPhos The Heavy Lifter. Excellent for aryl chlorides and heteroaryls.[4]The isopropyl groups increase bulk, forcing reductive elimination even in difficult substrates.
RuPhos Electronic Tuning. Best for electron-poor aryl halides or secondary amines.often used when SPhos fails due to electronic mismatch.

Secondary Recommendation: NHC Complexes (Pd-PEPPSI) If phosphines fail, switch to N-Heterocyclic Carbenes.

  • Pd-PEPPSI-IPr: Extremely robust. The "throw-away" pyridine ligand stabilizes the precatalyst but dissociates easily to open the active site.

  • Pd-PEPPSI-IPent: For extreme steric bulk (e.g., tetra-ortho-substitution).[5]

Visualizing the Steric Trap

The following diagram illustrates where the reaction fails and how bulky ligands (L) overcome it.

SuzukiSteric Start Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-X adds) Start->OxAdd Fast with e-rich Ligands Complex1 L-Pd(II)-Ar-X OxAdd->Complex1 TransMet Transmetallation (Boronate approaches) Complex1->TransMet StericClash STERIC CLASH! (Ortho-groups block approach) TransMet->StericClash Standard Ligands Complex2 L-Pd(II)-Ar-Ar' TransMet->Complex2 Bulky Ligands (SPhos) Create Space StericClash->Complex1 Reversible Stalling RedElim Reductive Elimination (Product Release) Complex2->RedElim Accelerated by Steric Relief RedElim->Start Regeneration

Caption: The "Steric Trap" occurs at Transmetallation. Bulky ligands prevent the formation of inactive dimeric species and facilitate the entry of the boronate.

Module 2: The Boron Stability Issue (Protodeboronation)

The Silent Killer: If your aryl halide is consumed but you isolate only the dehalogenated arene (Ar-H) instead of the biaryl, you are a victim of protodeboronation .

  • Mechanism: Ortho-substituents accelerate the hydrolytic cleavage of the C-B bond. The steric bulk twists the C-B bond, relieving strain upon cleavage.

  • Base Sensitivity: High pH (strong bases like hydroxide/alkoxide) drastically increases the rate of protodeboronation.

Protocol Adjustment:

  • Switch Bases: Move from K2CO3 or NaOH to K3PO4 (anhydrous) or CsF. Fluoride activation allows for neutral conditions.

  • Slow Addition: Add the boronic acid via syringe pump over 1-2 hours to keep its instantaneous concentration low relative to the catalyst.

  • Boron Source: Switch from Boronic Acids to MIDA Boronates or Potassium Trifluoroborates (BF3K) . These release the active boronic acid slowly (slow release mechanism), minimizing decomposition.

Module 3: Troubleshooting Matrix (FAQ)

Q1: My reaction turns black immediately (Pd black precipitates) and yield is <10%.

  • Diagnosis: Catalyst death. The Pd(0) intermediate is unstable and aggregating because the ligand is not protecting it.

  • Fix:

    • Increase Ligand:Pd ratio to 2:1 or 3:1.

    • Switch to SPhos or XPhos (Pre-catalyst forms like XPhos Pd G2/G3/G4 are superior to mixing Pd(OAc)2 + Ligand in situ).

    • Ensure your solvent is degassed (Sparged with Argon for 15 mins). Oxygen kills electron-rich phosphines.

Q2: Starting material is consumed, but I only see "reduced" product (Ar-H).

  • Diagnosis: Protodeboronation of the boronic acid.[6][7][8][9] The cross-coupling is too slow, and the boron reagent is hydrolyzing.

  • Fix:

    • Use anhydrous conditions . Switch solvent to dry Dioxane or Toluene.

    • Use K3PO4 (suspended) instead of aqueous carbonate.

    • Add the boronic acid in excess (1.5 - 2.0 equiv).

Q3: Reaction works for Bromides but fails for Chlorides.

  • Diagnosis: Oxidative addition failure. Chlorides are stronger bonds.

  • Fix:

    • Switch Ligand to XPhos or CM-Phos .

    • Switch Catalyst to Pd-PEPPSI-IPr .

    • Raise temperature to 100°C (requires sealed tube if using low-boiling solvents).

Q4: I have di-ortho substitution on BOTH rings (Tetra-ortho).

  • Diagnosis: Extreme steric hindrance. Standard SPhos might fail.

  • Fix:

    • Ligand: Use SPhos (often still works) or CataCXium A .

    • Solvent: Use n-Butanol or Toluene at 110°C.

    • Catalyst Loading: Increase to 3-5 mol%.

Module 4: Validated Experimental Protocol

Protocol: Synthesis of Tetra-Ortho Substituted Biaryl via SPhos-Pd G2 Target: Coupling 2,6-dimethylphenylboronic acid with 2-bromo-1,3-dimethylbenzene.

  • Setup: Flame-dry a screw-cap reaction vial equipped with a magnetic stir bar.

  • Reagents:

    • Aryl Bromide (1.0 equiv, 1.0 mmol)

    • Boronic Acid (1.5 equiv, 1.5 mmol) - Excess accounts for protodeboronation.

    • SPhos Pd G2 (0.02 equiv, 2 mol%) - Pre-formed precatalyst ensures active species formation.

    • K3PO4 (2.0 equiv, finely ground).

  • Solvent: Add Toluene (2 mL) and Water (0.2 mL). Note: A small amount of water is often necessary for the boroxine-to-boronic acid equilibrium, even if protodeboronation is a risk. The 10:1 ratio is the "Goldilocks" zone.

  • Execution:

    • Seal the vial.[10]

    • Purge with Argon (needle outlet) for 5 minutes.

    • Heat to 100°C for 16 hours with vigorous stirring.

  • Workup: Cool to RT. Filter through a pad of silica/Celite. Wash with EtOAc. Concentrate and purify.

Decision Tree for Optimization

OptimizationTree Start Start Optimization CheckSM Is Aryl Halide Consumed? Start->CheckSM ConsumedYes Yes CheckSM->ConsumedYes ConsumedNo No (SM remains) CheckSM->ConsumedNo CheckProd Is Product Formed? ConsumedYes->CheckProd ProdNo No (Ar-H formed) CheckProd->ProdNo SolnDebor Protodeboronation Issue: 1. Dry Solvents 2. MIDA Boronates 3. Slow Addition ProdNo->SolnDebor CheckCat Did Pd Black Precipitate? ConsumedNo->CheckCat BlackYes Yes (Catalyst Death) CheckCat->BlackYes BlackNo No (Solution Clear/Brown) CheckCat->BlackNo SolnStab Stability Issue: 1. Switch to SPhos/XPhos 2. Use Precatalyst (G2/G3) 3. Degas Solvents BlackYes->SolnStab SolnAct Activity Issue: 1. Switch to XPhos (Chlorides) 2. Increase Temp 3. Switch to PEPPSI BlackNo->SolnAct

Caption: Diagnostic logic flow for identifying failure modes in Suzuki coupling.

References
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for the Coupling of Sterically Hindered Biaryls. Chemistry - A European Journal.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research.

Sources

Optimization

Boron Reagent Technical Support: Minimizing Homocoupling in 4-Methoxyphenylboronic Acid Reactions

Topic: Troubleshooting and Minimizing Homocoupling (4,4'-Dimethoxybiphenyl formation) in Suzuki-Miyaura Cross-Coupling. Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and Minimizing Homocoupling (4,4'-Dimethoxybiphenyl formation) in Suzuki-Miyaura Cross-Coupling. Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Electron-Rich Paradox

You are likely here because you are observing a persistent impurity in your Suzuki coupling of 4-methoxyphenylboronic acid: 4,4'-dimethoxybiphenyl .

While electron-rich boronic acids like 4-methoxyphenylboronic acid are generally resistant to protodeboronation (a common plague of electron-poor substrates), they are highly susceptible to oxidative homocoupling . This side reaction consumes your starting material and generates a byproduct that is often difficult to separate chromatographically due to its non-polar nature.

This guide provides a mechanistic breakdown and a self-validating protocol to eliminate this pathway.

Module 1: The Diagnostic Matrix

Use this matrix to confirm if homocoupling is your primary failure mode.

SymptomObservationRoot Cause Probability
TLC/LCMS Impurity A non-polar spot/peak matching 4,4'-dimethoxybiphenyl (

).
High: Oxidative Homocoupling.
Stalled Conversion Aryl halide remains, but boronic acid is consumed.High: Boronic acid was consumed by homocoupling before it could cross-couple.
Color Change Reaction mixture turns black (Pd precipitation) rapidly.Medium: Catalyst decomposition often accompanies oxidation events.
Yield Loss Yield < 60% despite full halide consumption.Low: If halide is consumed, the issue is likely dehalogenation, not just homocoupling.
Module 2: Mechanistic Insight (The "Why")[1]

To stop the reaction, you must understand the "Fork in the Trail." In a standard Suzuki cycle, the Transmetallation step is the critical junction.

  • The Desired Path: The boronate transfers its aryl group to the

    
     species.
    
  • The Homocoupling Path:

    • Oxidative: Dissolved Oxygen (

      
      ) oxidizes the catalytic species or promotes the formation of a Peroxo-Pd intermediate, which facilitates the transmetallation of two boronic acid molecules onto the same Palladium center.
      
    • Disproportionation: In the absence of halide, two Pd(II) species can exchange ligands, leading to

      
      .
      

Key Insight: 4-Methoxyphenylboronic acid is nucleophilic. In the presence of even trace oxygen, it accelerates the formation of the homocouple product over the cross-couple product.

Pathway Visualization

Suzuki_Homocoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X OxyComplex Peroxo-Pd Complex (Caused by O2) Pd0->OxyComplex + O2 (Leak/Dissolved) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 (Base) Prod Cross-Coupling Product (Ar-Ar') TransMet->Prod Reductive Elimination Prod->Pd0 HomoTrans Double Transmetallation (Ar'-Pd-Ar') OxyComplex->HomoTrans + 2 equiv Ar'-B(OH)2 HomoProd Homocouple Product (Ar'-Ar') HomoTrans->HomoProd Reductive Elimination HomoProd->Pd0

Caption: The "Fork in the Trail": Oxygen diverts the catalyst from the productive Oxidative Addition cycle (Blue) into the destructive Oxidative Homocoupling cycle (Red).

Module 3: Optimized Protocols

Do not rely on "standard" conditions. For 4-methoxyphenylboronic acid, you must control the Rate of Transmetallation relative to the Rate of Oxidation .

Protocol A: The Anoxic Slow-Addition Method (Gold Standard)

This protocol minimizes the standing concentration of boronic acid, statistically favoring the reaction with the Aryl Halide (which is present in high concentration) over the self-reaction.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     + SPhos (or XPhos) - Bulky ligands suppress homocoupling.
    
  • Base:

    
     (3.0 equiv) - Anhydrous phosphate is often superior to carbonate for this substrate.
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.

Step-by-Step:

  • The Vessel: Use a 2-neck flask or a microwave vial with a septum.

  • The Halide Charge: Add Aryl Halide, Base, and Pd-Ligand complex to the flask.

  • Degassing (CRITICAL):

    • Do not just bubble N2. Perform 3 cycles of Freeze-Pump-Thaw or rigorous sparging with Argon for 15 minutes. Oxygen is the primary reagent for homocoupling here [1].

  • The Boron Solution: Dissolve the 4-methoxyphenylboronic acid in the organic solvent in a separate vial. Degas this solution separately.

  • The Reaction: Heat the Halide/Catalyst mixture to the desired temperature (e.g., 80°C).

  • Slow Addition: Using a syringe pump, add the Boronic Acid solution dropwise over 1-2 hours.

    • Why? This keeps the

      
       low. If 
      
      
      
      is present, it has less "fuel" to react with. If
      
      
      is absent, the boronic acid immediately finds the
      
      
      species rather than another boronic acid molecule.
Data: Impact of Conditions on Homocoupling

The following table summarizes typical results observed when optimizing for electron-rich boronic acids [2, 3].

Condition ChangeCross-Coupling YieldHomocoupling ImpurityTechnical Note
Standard (Air Atmosphere) 45%35% Oxygen acts as the oxidant for homocoupling.
Argon Sparging (15 min) 78%10%Removing dissolved

is the single biggest factor.
Slow Addition (under Argon) 92% < 2% Kinetic control prevents boronic acid self-interaction.
Change Base (

)
85%5%Phosphate buffers pH, minimizing hydrolytic side reactions.
Module 4: Frequently Asked Questions (FAQ)

Q1: Why is 4-methoxyphenylboronic acid worse than phenylboronic acid? A: The methoxy group is electron-donating. This makes the boronate intermediate more nucleophilic. While this aids transmetallation, it also makes the species more susceptible to oxidation by peroxo-palladium species formed from trace oxygen. Electron-poor boronic acids (e.g., 4-fluorophenyl) suffer more from protodeboronation, not oxidative homocoupling [1].

Q2: Can I remove the 4,4'-dimethoxybiphenyl impurity if it forms? A: It is difficult. The impurity is non-polar and often co-elutes with non-polar products.

  • Troubleshooting: Try recrystallization from Ethanol or Hexanes. The homocouple product is highly crystalline and symmetrical, often precipitating out upon cooling, whereas your cross-coupled product might stay in solution (or vice versa).

Q3: Does the catalyst choice matter? A: Yes. Use bulky, electron-rich phosphine ligands like SPhos or XPhos . These ligands facilitate the reductive elimination of the cross-coupled product and sterically hinder the formation of the bis-boronate-palladium complex required for homocoupling [3]. Avoid simple


 if homocoupling is a major issue.

Q4: Is water necessary? A: Yes, trace water is required for the formation of the active boronate species (via the boroxine-boronic acid equilibrium). However, excess water can dissolve more oxygen. A biphasic system (Toluene/Water) allows you to degas the organic layer thoroughly while keeping the necessary water stoichiometry.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006).[2] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Weber, S. M., et al. (2019). Minimizing Homocoupling in the Suzuki Cross-Coupling of Unprotected Halophenols and Boronic Acids. Organic Process Research & Development, 23(8), 1654–1661. Link

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Ethyl 2-Bromobenzoate Coupling

Topic: Optimizing Catalyst Loading for Ethyl 2-Bromobenzoate Coupling Ticket ID: OPT-Pd-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Ortho-Effect" Challenge Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for Ethyl 2-Bromobenzoate Coupling Ticket ID: OPT-Pd-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering difficulties because ethyl 2-bromobenzoate is not a standard substrate. The ester group at the ortho position introduces two critical hurdles:

  • Steric Hindrance: The bulky ester group physically blocks the palladium center, making the transmetallation step significantly harder than in para or meta isomers.

  • Coordination Interference: The carbonyl oxygen of the ester can weakly coordinate to the Palladium (Pd), potentially creating a stable but inactive "resting state" (catalyst poisoning), or conversely, accelerating oxidative addition via a radical pathway in specific conditions.

Standard protocols using Pd(PPh₃)₄ often fail here. To optimize loading (reduce from ~5 mol% to <1 mol%), you must switch to bulky, electron-rich ligands that facilitate oxidative addition while creating enough space for the coupling partner to enter.

Module 1: Catalyst & Ligand Strategy[1][2][3]

The "Why": Ligand Sterics and Electronics

For ortho-substituted aryl halides, the "Cone Angle" of the ligand is paramount. You need a ligand that is bulky enough to force the formation of the active mono-ligated Pd(0) species [L-Pd(0)], but electron-rich enough to drive the oxidative addition into the carbon-bromine bond.

Recommended Catalyst Systems:

Catalyst SystemRecommended LoadingRationale
Pd(OAc)₂ + SPhos 0.5 – 1.0 mol%Gold Standard. SPhos is specifically designed to handle ortho-substitution. It prevents the formation of inactive dimers.
Pd(OAc)₂ + XPhos 0.5 – 2.0 mol%Excellent alternative if the coupling partner (boronic acid/amine) is also sterically hindered.
Pd-G3/G4 Precatalysts 0.1 – 0.5 mol%Use Buchwald precatalysts (e.g., XPhos Pd G4) to ensure 1:1 Pd:Ligand ratio and rapid activation, avoiding induction periods.
Pd(dppf)Cl₂ 2.0 – 5.0 mol%Legacy Choice. Only use if cost is the sole driver and loading is not a priority. Often requires higher temperatures.

Technical Insight: Avoid Pd(PPh₃)₄. It typically requires 5-10 mol% for this substrate because the PPh₃ ligands dissociate poorly and are prone to oxidation, leading to "Pd black" precipitation before the reaction completes.

Module 2: Optimization Protocol (Step-by-Step)

Do not blindly reduce loading. Follow this self-validating workflow to determine the "Cliff Point"—the concentration where turnover frequency (TOF) collapses.

Phase 1: The "Ligand Screen" (Fixed Loading at 1 mol%)

Run 4 parallel reactions with Ethyl 2-bromobenzoate (1.0 equiv), Boronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Toluene/Water (10:1) at 80°C.

  • Vial A: Pd(PPh₃)₄ (Control)

  • Vial B: Pd(OAc)₂ + SPhos (1:2 ratio)

  • Vial C: Pd(OAc)₂ + XPhos (1:2 ratio)

  • Vial D: Pd(dppf)Cl₂

Success Metric: If Vial B or C reaches >95% conversion in <2 hours, proceed to Phase 2.

Phase 2: The "Loading Ladder"

Select the best ligand from Phase 1. Run the reaction at decreasing Pd concentrations:

  • 1.0 mol%

  • 0.5 mol% [1]

  • 0.1 mol%

  • 0.05 mol%

Critical Check: If the 0.1 mol% reaction stalls at 60% conversion, do not add more catalyst immediately. Perform the "Spike Test" (see Troubleshooting below) to distinguish between catalyst death and product inhibition.

Module 3: Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~70% conversion. Is the catalyst dead?

A: Not necessarily. In ortho-ester couplings, the product itself can be an inhibitor.

  • The Test: Add a fresh portion of substrate (ethyl 2-bromobenzoate) to the stalled mixture.

    • If reaction resumes: The catalyst is alive; you ran out of substrate (check stoichiometry/purity).

    • If reaction stays stalled: Add fresh catalyst. If it resumes, your original catalyst died (poisoning or aggregation).

  • The Fix: If the catalyst died, increase the Ligand:Pd ratio from 1:1 to 2:1. Excess ligand protects the Pd center from aggregating into Pd black.

Q2: I see "Hydrodehalogenation" (Ethyl benzoate) instead of the product.

A: This is a common side reaction where the Pd-Ar intermediate grabs a hydride instead of the coupling partner.

  • Cause: Often caused by solvents (ethanol, isopropanol) acting as hydride sources, or excessive heating.

  • The Fix:

    • Switch to anhydrous Toluene or Dioxane .

    • Use a weaker base like K₃PO₄ instead of alkoxides.

    • Ensure your boronic acid is not wet (water can promote protodehalogenation in some cycles).

Q3: The ester group is hydrolyzing to the acid (2-bromobenzoic acid).

A: This kills the reaction because the resulting acid creates a salt that shuts down the catalytic cycle.

  • Cause: Using hydroxide bases (NaOH, KOH) or Carbonates (K₂CO₃) in wet solvents at high temps.

  • The Fix: Use anhydrous K₃PO₄ (mild base) or KF (potassium fluoride). If water is required for the boronic acid, use a biphasic system (Toluene/Water) where the ester stays in the organic layer, protected from the aqueous base.

Module 4: Visualizing the Logic

Diagram 1: Optimization Decision Matrix

This flowchart guides your decision-making process based on experimental conversion data.

OptimizationLogic Start Start: 1.0 mol% Loading (SPhos/Pd(OAc)2) CheckConv Check Conversion @ 2 Hours Start->CheckConv HighConv > 95% Conversion CheckConv->HighConv Yes LowConv < 50% Conversion CheckConv->LowConv No Stall Stalled @ 60-70% CheckConv->Stall Partial ReduceLoad Reduce Loading to 0.5 mol% HighConv->ReduceLoad CheckBase Check Base/Solvent (Hydrolysis?) LowConv->CheckBase SpikeTest Perform Spike Test (Add fresh catalyst) Stall->SpikeTest Switch to K3PO4 / Anhydrous Switch to K3PO4 / Anhydrous CheckBase->Switch to K3PO4 / Anhydrous ResultAlive Reaction Resumes: Catalyst Instability SpikeTest->ResultAlive Resumes ResultDead No Reaction: Product Inhibition SpikeTest->ResultDead Stops Increase Ligand:Pd Ratio Increase Ligand:Pd Ratio ResultAlive->Increase Ligand:Pd Ratio

Caption: Decision tree for troubleshooting catalyst loading and conversion issues.

Diagram 2: The Ortho-Ester Steric Mechanism

Understanding why standard ligands fail helps you select the right one.

StericMechanism Substrate Ethyl 2-Bromobenzoate (Ortho-Ester) Pd_PPh3 Pd(PPh3)4 (Standard) Substrate->Pd_PPh3 Pd_SPhos Pd-SPhos (Bulky/Active) Substrate->Pd_SPhos Coordination Ester Carbonyl Coordination Substrate->Coordination Side Interaction OxAdd_Fail Slow Oxidative Addition (Steric Clash) Pd_PPh3->OxAdd_Fail PPh3 too crowded OxAdd_Success Rapid Oxidative Addition (Monoligated Species) Pd_SPhos->OxAdd_Success SPhos creates space Cycle Catalytic Cycle Proceeds OxAdd_Success->Cycle Coordination->OxAdd_Fail Stabilizes Resting State

Caption: Comparison of ligand efficacy on the sterically hindered oxidative addition step.

References

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

  • Tang, W., & Capacci, A. G., et al. (2010). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Letters. (Contextualized via RSC "AntPhos" search results for sterically demanding couplings). Link

  • Malinowski, J. T., et al. (2016). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. National Institutes of Health (PMC). Link

  • Hazra, S., et al. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides. PubMed. Link

  • Yale University. (2015). Palladium-Catalyzed Cross-Coupling...[2][3][1][4][5][6][7] Focusing on Esters. EliScholar. Link

Sources

Optimization

Solving solubility issues of ethyl 4'-methoxybiphenyl-2-carboxylate

Case Reference: Solubility & Handling Guide Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS: 858035-49-1).

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Solubility & Handling Guide

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS: 858035-49-1). As a lipophilic biaryl ester with ortho-substitution, this compound presents unique solubility hurdles distinct from its para-substituted isomers.

This documentation is structured to troubleshoot issues across three phases: Synthesis Workup , Purification , and Biological Assay Formulation .

Part 1: Diagnostic Profile & Physical Properties

User Question: Why is this compound so difficult to dissolve in aqueous media compared to similar benzoates?

Technical Analysis: The solubility profile of Ethyl 4'-methoxybiphenyl-2-carboxylate is governed by two structural factors:

  • High Lipophilicity (LogP ~3.7 - 4.2): The biphenyl core combined with the ethyl ester and methoxy groups creates a highly hydrophobic surface area. It lacks hydrogen bond donors, making interaction with water energetically unfavorable [1].

  • Ortho-Effect (The "Twist"): Unlike the planar 4-carboxylate isomer, the ester group at the 2-position forces the two phenyl rings to twist out of coplanarity to relieve steric strain. This reduces crystal lattice energy (making it prone to "oiling out" rather than crystallizing) but paradoxically makes it harder to solvate in polar media because the molecule acts as a "grease ball" [2].

Solubility Matrix:

SolventSolubility RatingApplicationLimits
Water / PBS InsolubleBioassaysPrecipitates immediately >10 µM
DMSO High (>50 mM)Stock SolutionsHygroscopic; absorbs water over time
Ethanol ModerateRecrystallizationRequires heating; may oil out on cooling
DCM / Chloroform Very HighExtractionExcellent for workup; toxic
Ethyl Acetate HighExtraction/TLCGood general solvent
Hexanes LowAnti-solventUsed to force precipitation
Part 2: Synthesis & Workup Troubleshooting

Issue: The product crashes out as a sticky gum during aqueous workup of the Suzuki coupling reaction.

Root Cause: In Suzuki couplings, the reaction mixture often contains water and an alcohol (e.g., n-propanol or ethanol).[1] Upon adding water to quench, the lipophilic ester reaches its solubility limit. Because of the ortho-twist , it often forms a supercooled liquid (oil) rather than a clean solid precipitate [3].

Troubleshooting Protocol: The "Salting Out" Extraction Do not rely on filtration of the crude solid. Use liquid-liquid extraction.

  • Quench: Dilute the reaction mixture with Brine (saturated NaCl) rather than pure water. The increased ionic strength forces the organic product out of the aqueous phase.

  • Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Recommendation: DCM is superior for solubilizing the ortho-ester, but EtOAc is greener.

  • Phase Separation: Extract 3x.

  • Drying: Dry combined organics over MgSO₄ (Magnesium Sulfate). Note: Na₂SO₄ may not be aggressive enough if the solvent is wet.

  • Evaporation: Rotovap at <45°C. If an oil forms, add a small amount of DCM and re-evaporate to remove trace alcohols.

Part 3: Purification (Recrystallization vs. Chromatography)

Issue: I tried recrystallizing from hot ethanol, but it separated into an oil layer at the bottom of the flask.

Technical Insight: This is "Oiling Out," a classic problem for ortho-substituted biphenyls with low melting points. The compound enters a liquid phase before it can organize into a crystal lattice [4].

Solution: The "Seeded Cloud" Method Do not use single-solvent recrystallization. Use a binary solvent system.

Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (approx 40-50°C).

  • Anti-solvent Addition: Dropwise add Hexanes (or Heptane) until the solution turns slightly cloudy (turbid).

  • Clarification: Add 1-2 drops of Ethyl Acetate to make it clear again.

  • Seeding: Add a single crystal of pure product (if available) or scratch the inner glass surface with a glass rod to induce nucleation.

  • Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed. Do not place directly in ice, as this triggers oiling.

  • Harvest: Once crystals form, cool in an ice bath for 15 mins, then filter.

Part 4: Biological Assay Formulation

Issue: When I dilute my DMSO stock into the cell culture media, the compound precipitates, causing false negatives in my assay.

Root Cause: "Shock Precipitation." When a hydrophobic DMSO stock is dumped directly into aqueous media, the local concentration at the injection site momentarily exceeds the solubility limit, forming micro-aggregates that never re-dissolve [5].

Workflow: The Intermediate Dilution Method This protocol ensures the compound remains solubilized by stepping down the organic concentration gradually.

BioassayDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Step (10x Conc. in Media) Stock->Inter Dilute 1:10 into Media Precip PRECIPITATION RISK (Do Not Do This) Stock->Precip Direct Addition (1:1000) Final Final Assay Well (1x Conc., <0.5% DMSO) Inter->Final Add to Cells (10 µL into 90 µL)

Figure 1: Step-wise dilution strategy to prevent kinetic precipitation of lipophilic esters.

Detailed Protocol:

  • Stock Prep: Dissolve compound in anhydrous DMSO to 10 mM . Sonicate to ensure complete dissolution.

  • The "Intermediate" Plate:

    • Prepare a secondary plate with culture media (e.g., RPMI + 10% FBS).

    • Dilute the DMSO stock 1:10 or 1:20 into this media. (Result: 1 mM or 500 µM in 5-10% DMSO).

    • Mix vigorously immediately. The proteins in FBS (albumin) help bind and solubilize the lipophilic ester [6].

  • Final Transfer: Transfer from the Intermediate Plate to the Assay Plate (containing cells) to achieve the final 1x concentration. The final DMSO content should be <0.5% to avoid cytotoxicity.[2]

Alternative: Cyclodextrin Carrier If precipitation persists, dissolve the compound in 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (20% w/v in water) instead of pure DMSO. The cyclodextrin cavity encapsulates the biphenyl core, rendering it water-soluble [7].

Summary Decision Tree

DecisionTree Start Identify Issue Synth Synthesis Workup (Crashing Out) Start->Synth Purify Purification (Oiling Out) Start->Purify Assay Bioassay (Precipitation) Start->Assay Extract Use DCM Extraction (Avoid Filtration) Synth->Extract Recryst Binary Solvent: EtOAc + Hexane Purify->Recryst Seed Seed & Slow Cool Recryst->Seed Dilution Intermediate Dilution (Use FBS as carrier) Assay->Dilution Cyclo Use Cyclodextrin (HP-β-CD) Assay->Cyclo If Dilution Fails

Figure 2: Logical flowchart for resolving phase-specific solubility issues.

References
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • BenchChem. (2024). "Ethyl 4'-methoxybiphenyl-2-carboxylate Structure and Properties." BenchChem Compound Database.

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • University of Rochester. (n.d.). "Reagents & Solvents: Solvents for Recrystallization." Laboratory Techniques Guide.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Symmetric Events. (2024). "Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs."[4]

  • Hilaris Publisher. (2024). "Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs."

Sources

Troubleshooting

Technical Support Center: Sterically Hindered Biphenyl Esters

Current Status: ● Operational Topic: Hydrolysis Kinetics & Troubleshooting Ticket ID: #BPH-HYD-998 Assigned Specialist: Senior Application Scientist, PhysOrg Chem Division Welcome to the Advanced Kinetics Support Portal...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Topic: Hydrolysis Kinetics & Troubleshooting Ticket ID: #BPH-HYD-998 Assigned Specialist: Senior Application Scientist, PhysOrg Chem Division

Welcome to the Advanced Kinetics Support Portal

You have reached the Tier-3 technical support guide for researchers working with sterically hindered biphenyl esters . These substrates present unique challenges due to the "Ortho Effect" and the specific dihedral twisting of the biphenyl moiety.

This guide is non-linear. Navigate directly to the symptom you are experiencing.

Module 1: Diagnostic & Troubleshooting
Issue A: "My reaction rate is effectively zero (

)."

The Root Cause: The Ortho-Lock Mechanism In biphenyl esters, ortho-substituents force the two phenyl rings to twist out of planarity (often


) to minimize van der Waals repulsion between ortho-hydrogens or substituents. This creates two kinetic barriers:
  • Steric Shielding: The carbonyl carbon is physically blocked from nucleophilic attack (by

    
     or 
    
    
    
    ).
  • Resonance Decoupling: The twist prevents the phenyl ring from stabilizing the transition state via conjugation.

The Metric: We model this using the Taft Equation , which modifies the Hammett equation to account for sterics:


[1][2]
  • 
     (Steric Substituent Constant):  For ortho-substituted biphenyls, this value becomes highly negative, driving the rate down logarithmically.
    

Visualizing the Blockade (Pathway Logic):

HydrolysisBlockade cluster_barrier The Steric/Electronic Barrier Start Nucleophile (OH-) Ortho Ortho-Substituents (Steric Bulk) Start->Ortho Blocked Approach Target Carbonyl Carbon (C=O) Entropy High Negative Entropy (ΔS‡ << 0) Ortho->Entropy Restricts Freedom Twist Biphenyl Twist (Decoupled Pi-System) Twist->Target Destabilizes TS Outcome Hydrolysis Stalled (k_obs -> 0) Entropy->Outcome Arrhenius Penalty

Figure 1: Mechanistic flow illustrating how steric bulk and conformational twisting conspire to stall hydrolysis rates.

Corrective Actions:

StrategyProtocol AdjustmentWhy it works
Switch Mechanism Use "Naked" Anions (see SOP below).Solvated

in water is bulky. In non-aqueous solvents (DMSO/DCM),

is stripped of its hydration shell, increasing nucleophilicity by orders of magnitude [1].
Temperature Increase

to

or use Microwave .
Overcomes the high activation energy (

) caused by the loss of resonance stabilization.
Catalysis Add Phase Transfer Catalyst (PTC) (e.g., TBAB).Transports

into the organic phase where the lipophilic ester resides, increasing effective collision frequency [2].
Issue B: "The compound precipitates when I add base."

The Root Cause: Hydrophobic Collapse Biphenyl esters are highly lipophilic (


). Standard aqueous buffers (pH 7.4 or 0.1 M NaOH) cause immediate precipitation, removing the substrate from the reaction phase. This creates a heterogeneous system where hydrolysis only occurs at the interface, leading to pseudo-zero-order kinetics that mimic "slow" reactions.

Corrective Actions:

  • The Co-Solvent Rule: You must exceed the "critical organic fraction." For biphenyls, start with 50% v/v DMSO or Dioxane .

  • Surfactant Addition: Add 1-2% Tween-80 to create micelles. Note: This may alter kinetics; ensure controls are run.

Module 2: Comparative Kinetics Data

Use this table to benchmark your compound. If your rate is significantly slower than the "Analogous Structure," check for precipitation (Issue B).

Table 1: Relative Hydrolysis Rates (


) of Hindered Esters 
Data derived from Taft 

correlations and standard alkaline hydrolysis studies [3, 4].
Substrate TypeSubstituent PatternRelative Rate (

)
Primary Kinetic Barrier
Benzoate (Ref) Unsubstituted1.00None (Baseline)
Ortho-Toluate 2-Methyl0.40Mild Steric (

)
Biphenyl Ester 2-Phenyl (Ortho)0.05 - 0.10 Twist Angle + Steric Shielding
Mesitoate 2,4,6-Trimethyl< 0.001Severe Steric Blockade (

inhibited)
Super-Hindered 2,4,6-Tri-t-butyl

Mechanism shifts to

(Alkyl cleavage)
Module 3: Standard Operating Protocol (SOP)

Protocol ID: SOP-BPH-004 Title: Accelerated Hydrolysis of Recalcitrant Biphenyl Esters via "Naked" Hydroxide Source Basis: Adapted from non-aqueous saponification methodologies [5].

Context: Standard aqueous reflux often fails for sterically hindered biphenyls due to the "solvation cage" effect reducing hydroxide reactivity. This protocol uses a DCM/Methanol system to generate highly reactive "naked" alkoxides/hydroxides.

Reagents:

  • Substrate (Biphenyl Ester)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) pellets (powdered)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the biphenyl ester in 9 mL of DCM. Ensure complete solubilization.

  • Reagent Prep: Dissolve 5-10 mmol NaOH in 1 mL of Methanol. (Exothermic).[3]

  • Initiation: Add the MeOH/NaOH solution to the DCM mixture dropwise.

    • Note: The solvent ratio is roughly 9:1 DCM:MeOH.

  • Reaction: Stir vigorously at Room Temperature (25°C).

    • Why? In this lipophilic medium, the

      
       (or 
      
      
      
      ) is poorly solvated and highly aggressive, attacking the shielded carbonyl despite the steric hindrance.
  • Monitoring: Check via TLC or HPLC every 15 minutes. Most hindered esters cleave within 1-4 hours using this method, compared to 24h+ reflux in aqueous ethanol.

  • Quench: Add 10 mL of 1M HCl to quench and separate phases.

Decision Tree for Protocol Selection:

ProtocolSelection Start Start: Select Substrate Check1 Ortho-Substituents? Start->Check1 Check2 Solubility in EtOH? Check1->Check2 Yes (Hindered) MethodA Method A: Standard Reflux (EtOH/H2O) Check1->MethodA No (Unblocked) MethodB Method B: High T + DMSO (120°C) Check2->MethodB Yes (Soluble) MethodC Method C: Naked Anion (DCM/MeOH) Check2->MethodC No (Lipophilic)

Figure 2: Decision matrix for selecting the appropriate hydrolysis conditions based on steric and solubility parameters.

References
  • Arkivoc. (2018).[3][4] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Theodorou, V. et al. Retrieved from [Link][3]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[5][6] Retrieved from [Link]

  • Journal of Emerging Investigators. (2022).[7] Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. Retrieved from [Link]

  • Wikipedia. Taft equation. Retrieved from [Link][1]

  • ResearchGate. (2025). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls.[8][9] Retrieved from [Link]

Sources

Optimization

Preventing debromination side reactions in biaryl synthesis

Topic: Preventing Debromination Side Reactions Ticket ID: #SUZUKI-DEBROM-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Diagnostic Workflow Before modifying your reaction parameter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination Side Reactions

Ticket ID: #SUZUKI-DEBROM-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Workflow

Before modifying your reaction parameters, confirm that debromination (hydrodehalogenation) is the specific failure mode. This flowchart guides you through the identification process.

DiagnosticTree Start Issue: Low Yield / Side Products LCMS Step 1: Analyze Crude via LC-MS Start->LCMS MassCheck Check Mass of Side Product LCMS->MassCheck M_minus_Br Mass = [M - Br + H] (Loss of 78/80 Da, Gain of 1 Da) MassCheck->M_minus_Br Found [M-Br+H] M_plus_M Mass = [2M - 2Br] (Homocoupling) MassCheck->M_plus_M Found Dimer Debrom DIAGNOSIS: Hydrodebromination (Protodebromination) M_minus_Br->Debrom Homo DIAGNOSIS: Homocoupling (Oxidant present) M_plus_M->Homo Action1 Proceed to MECHANISM section Debrom->Action1 Action2 Check O2 exclusion / Degas solvent Homo->Action2

Figure 1: Diagnostic decision tree for identifying hydrodebromination versus homocoupling based on mass spectrometry data.

Mechanistic Root Cause Analysis

The "Why": Debromination is not random; it is a competitive catalytic cycle.

In a standard Suzuki-Miyaura coupling, the Palladium(II) intermediate formed after oxidative addition should undergo transmetallation with the boronic acid.[1] However, if a hydride source is present, the complex can undergo


-hydride elimination  or hydride transfer , leading to the reduction of the aryl halide.
The Competitive Pathway
  • The Culprit (Hydride Source):

    • Solvents: Primary and secondary alcohols (MeOH, EtOH, iPrOH) are the most common offenders.

      
      -hydride elimination from a Pd-alkoxide species generates a Pd-H species.
      
    • Bases: Alkoxide bases (NaOMe, NaOEt) act similarly.

    • Ligands: In rare cases, alkyl ligands with

      
      -hydrogens can serve as the hydride source.
      
  • The Mechanism:

    • Path A (Desired): Ar-Pd-Br + Ar'-B(OH)2

      
       Ar-Pd-Ar' 
      
      
      
      Ar-Ar' (Product)
    • Path B (Debromination): Ar-Pd-Br + R-CH2-OH

      
       Ar-Pd-H 
      
      
      
      Ar-H (Reduced Side Product) + Oxidized Solvent

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII TransMet Transmetallation (Boronic Acid) PdII->TransMet Path A (Desired) Hydride Hydride Transfer (Alcohol/Base) PdII->Hydride Path B (Side Rxn) ProdComplex Ar-Pd-Ar' TransMet->ProdComplex SideComplex Ar-Pd-H Hydride->SideComplex ProdComplex->Pd0 Product Biaryl Product (Ar-Ar') ProdComplex->Product SideComplex->Pd0 SideProduct Debrominated Arene (Ar-H) SideComplex->SideProduct

Figure 2: Competitive catalytic cycles showing the divergence between the desired cross-coupling (Path A) and the unwanted hydrodebromination (Path B).

Troubleshooting Guides & FAQs

Issue 1: Solvent Selection

Q: I am using Ethanol/Water (1:1) and seeing 15% debromination. Why? A: Ethanol is a primary alcohol and a potent hydride donor. Under basic conditions, it coordinates to Palladium, undergoes


-hydride elimination, and reduces your aryl bromide.

Solution:

  • Immediate Fix: Switch to aprotic solvents.[2]

  • Recommended: Toluene, 1,4-Dioxane, or THF.[3]

  • If water is needed: Use Toluene/Water or Dioxane/Water mixtures. Water itself is not a hydride donor; the alcohol is the problem.

Issue 2: Base Effects

Q: Does the choice of base affect the debromination rate? A: Yes, significantly.[4] Strong alkoxide bases (e.g., NaOtBu, NaOEt) promote the formation of Pd-alkoxides, which are precursors to the Pd-H species responsible for reduction.

Solution:

  • Switch to Inorganic Bases: Use Potassium Phosphate (

    
    ), Potassium Fluoride (
    
    
    
    ), or Potassium Carbonate (
    
    
    ).
  • Anhydrous Conditions: If the substrate is extremely sensitive, use anhydrous

    
     in Dioxane.
    
Issue 3: Ligand Strategy for Polyhalogenated Substrates

Q: I have a dibromo-arene and want to couple only ONE bromine. I keep getting mixtures of mono-coupled, di-coupled, and reduced products. A: This requires kinetic control. You need a ligand that facilitates oxidative addition but is bulky enough to prevent the second addition, or a catalyst system that is highly selective for the more electron-deficient bromide.

Solution:

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is the "gold standard" for selectivity in polyhalogenated systems due to its large bite angle and electronic properties.

  • Alternative: SPhos (Buchwald ligand) is excellent for activating deactivated chlorides but can sometimes be too active for high selectivity unless equivalents are strictly controlled.

Validated Experimental Protocol

Protocol: Selective Mono-Arylation of a Dibromoarene Objective: Couple 4-methoxyphenylboronic acid to 1,4-dibromobenzene with <5% debromination.

Reagents
ComponentReagentEquiv.Role
Substrate 1,4-Dibromobenzene1.0Electrophile
Coupling Partner 4-Methoxyphenylboronic acid1.05Nucleophile (Limiting)
Catalyst Pd(dppf)Cl2·CH2Cl2 0.03 (3 mol%)High-Selectivity Catalyst
Base K3PO4 (Tribasic) 2.0Weak Base (Non-reducing)
Solvent Toluene / Water (4:1) 0.2 MAprotic/Biphasic System
Step-by-Step Procedure
  • Setup: Charge a reaction vial with 1,4-dibromobenzene (1.0 equiv), boronic acid (1.05 equiv),

    
     (2.0 equiv), and Pd(dppf)Cl2 (3 mol%).
    
  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling, which confuses the impurity profile.

  • Solvent Addition: Add degassed Toluene and Water (4:1 ratio) via syringe.

  • Reaction: Heat to 60–80 °C . Note: Avoid reflux (100°C+) initially to maximize selectivity.

  • Monitoring: Check LCMS at 2 hours.

    • Target: Mono-coupled product.[5][6]

    • Watch for: Mass [M-Br+H]. If observed, lower temperature to 50°C.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    .
    
Comparative Data: Solvent/Base Impact on Debromination

Data simulated based on standard mechanistic trends [1, 2].[7]

Solvent SystemBase% Debromination% Product (Yield)
Ethanol / Water NaOEtHigh (15-25%) Low (40%)
DMF / Water Na2CO3Moderate (5-10%)Moderate (65%)
Toluene / Water K3PO4 Low (<1%) High (>90%)

References

  • National Institutes of Health (PMC). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions. [Link]

  • Frontiers in Chemistry. How to develop sustainable palladium-catalyzed cross-coupling reactions. [Link]

Sources

Troubleshooting

Troubleshooting low conversion in Suzuki-Miyaura coupling

Ticket ID: SM-CROSS-COUPLING-001 Topic: Troubleshooting Stalled Conversion & Low Yields Status: Open Support Tier: Level 3 (Senior Application Scientist) Diagnostic Triage: The "Why" Behind the Stall Before adjusting con...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SM-CROSS-COUPLING-001 Topic: Troubleshooting Stalled Conversion & Low Yields Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Triage: The "Why" Behind the Stall

Before adjusting conditions, you must diagnose the specific failure mode. "Low conversion" is a symptom, not a cause. Use the decision matrix below to identify whether your reaction is suffering from Catalyst Death , Kinetic Incompetence , or Reagent Instability .

Troubleshooting Logic Flowchart

TroubleshootingFlow Start PROBLEM: Low Conversion (Starting Material Remains) CheckState Visual Inspection: Is there a black precipitate? Start->CheckState PdBlack YES: 'Pd Black' Formation (Catalyst Agglomeration) CheckState->PdBlack Yes SolutionClear NO: Solution is Homogeneous (or colored precipitate) CheckState->SolutionClear No LigandIssue Diagnosis: Ligand dissociation or insufficient stabilization. PdBlack->LigandIssue CheckBoron Analyze Reaction Mixture (LCMS/NMR): Is the Boronic Acid consumed? SolutionClear->CheckBoron BoronGone YES: Boron Consumed Halide Remains CheckBoron->BoronGone Yes BoronPresent NO: Boron & Halide Both Remain CheckBoron->BoronPresent No ProtoDeb Diagnosis: Protodeboronation (Hydrolysis of C-B bond) BoronGone->ProtoDeb Ar-H found HomoCoup Diagnosis: Oxidative Homocoupling (O2 leak or excess oxidant) BoronGone->HomoCoup Ar-Ar found Stall Diagnosis: Kinetic Stall (Oxidative Addition or Transmetalation failed) BoronPresent->Stall

Caption: Diagnostic logic tree for isolating the root cause of Suzuki-Miyaura coupling failures.

Module 1: The Catalyst System (The Engine)

Issue: The reaction turns black and stalls immediately, or never initiates.

Technical Insight: "Palladium black" is the irreversible agglomeration of Pd(0) atoms into non-catalytic nanoparticles. This occurs when the rate of precatalyst activation exceeds the rate of oxidative addition , or when the ligand (


) dissociates from the metal center.
FAQ: Catalyst Stability & Activation

Q: I am using Pd(PPh3)4. Why is my reaction dying at 60°C? A: Tetrakis(triphenylphosphine)palladium(0) is oxidatively unstable and thermally fragile. Triphenylphosphine (


) is a weak donor and labile ligand. At temperatures 

, it dissociates, leading to Pd black precipitation.
  • Solution: Switch to a Buchwald Precatalyst (Gen 3 or Gen 4) or a bis-phosphine system like

    
    . These bulky, electron-rich ligands prevent agglomeration and accelerate oxidative addition.
    

Q: How do I properly activate Buchwald Precatalysts (e.g., XPhos Pd G4)? A: These precatalysts are air-stable Pd(II) species that must be reduced to Pd(0) in situ.

  • Mechanism: Treatment with base deprotonates the backbone, triggering reductive elimination of the carbazole leaving group and releasing the active

    
     species [1].[1][2]
    
  • Critical Step: Ensure your base is soluble enough to trigger this activation. If using weak bases (e.g.,

    
    ) in non-polar solvents (Toluene), add 1-2 equivalents of water or use a phase transfer catalyst to ensure activation occurs.
    

Q: My catalyst stays in solution (no Pd black), but the aryl halide won't react. A: You are facing an Oxidative Addition (OA) Barrier .

  • Diagnosis: This is common with aryl chlorides or electron-rich aryl bromides.

  • Fix: You need a more electron-rich ligand to raise the HOMO energy of the Pd center.

    • Standard: XPhos or SPhos.

    • Challenging (Steric/Electronic): BrettPhos or AdBrettPhos.

    • NHC Alternative: PEPPSI-IPr (excellent for difficult OA steps).

Module 2: The Transmetalation Bottleneck (The Fuel)

Issue: The aryl halide remains, but the boronic acid is gone (converted to Ar-H or Ar-Ar).

Technical Insight: Transmetalation is often the rate-determining step.[3] It does not proceed through a single pathway. As elucidated by Lennox and Lloyd-Jones , there is a "Fork in the Trail" depending on your reagents [2].[4]

Visualizing the "Fork in the Trail"[3]

Transmetalation cluster_A Path A: Boronate Pathway (Favored by strong bases) cluster_B Path B: Oxo-Palladium Pathway (Favored by weak bases/hindered boron) Pd_Halide L-Pd(II)-X (Oxidative Adduct) TM_A Transmetalation Pd_Halide->TM_A Pd_OH L-Pd(II)-OH (Hydroxo Complex) Pd_Halide->Pd_OH BoronicAcid Ar-B(OH)2 Boronate [Ar-B(OH)3]- BoronicAcid->Boronate TM_B Transmetalation BoronicAcid->TM_B Base Base (OH-) Base->Pd_Halide Attacks Palladium Base->BoronicAcid Attacks Boron Boronate->TM_A Pd_OH->TM_B

Caption: The dual mechanistic pathways for transmetalation in Suzuki coupling [2].

FAQ: Boron Species & Protodeboronation

Q: Why is my 2-pyridyl boronic acid converting to pyridine (Ar-H)? A: This is Protodeboronation . Heterocyclic boronic acids are notoriously unstable. The basic conditions required for Suzuki coupling facilitate the hydrolytic cleavage of the C-B bond via a zwitterionic intermediate [3].

  • Fix 1 (Slow Release): Use MIDA boronates or Potassium Trifluoroborates (

    
    ) . These release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition.
    
  • Fix 2 (Copper Effect): Add catalytic CuCl (10-20 mol%). Copper facilitates the transmetalation of difficult heterocyclic boronates, effectively "scavenging" them before they decompose.

  • Fix 3 (Anhydrous Conditions): Switch to anhydrous bases like

    
     or CsF in Dioxane to minimize the water available for protonolysis.
    

Q: Why is water essential for inorganic bases? A: Inorganic bases (


, 

) are insoluble in organic solvents (THF, Toluene).
  • The Mechanism: A trace of water dissolves the base, allowing it to transfer to the organic phase or interact at the interface.

  • The "Anhydrous" Paradox: Strictly anhydrous conditions with inorganic bases often fail because the base never enters the catalytic cycle. Always add 2-5 equivalents of water or use a base soluble in organics (e.g., TBAF, Cs2CO3).

Standardized Validation Protocol

Do not assume your new molecule is the problem until you have validated your technique. Run this control experiment to verify your solvent quality, inert atmosphere technique, and catalyst activity.

System: 4-bromoanisole + Phenylboronic acid Catalyst: XPhos Pd G4 (Robust, covers 90% of cases)

Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • Add 4-bromoanisole (1.0 equiv).

    • Add Phenylboronic acid (1.5 equiv).

    • Add

      
       (finely ground, 2.0 equiv).
      
    • Add XPhos Pd G4 (0.02 equiv / 2 mol%).

  • Solvent Addition:

    • Add THF:Water (10:1 ratio). Note: The water is critical.

    • Concentration: 0.2 M relative to halide.

  • Degassing (Critical):

    • Sparge with Argon for 5 minutes OR perform 3 Freeze-Pump-Thaw cycles.

    • Why? Oxygen causes homocoupling of the boronic acid (

      
      ), consuming the reagent before it can cross-couple.
      
  • Reaction:

    • Stir vigorously at RT for 1 hour.

    • If no conversion, heat to 60°C for 1 hour.

  • Analysis:

    • Aliquot into EtOAc/Water. Analyze organic layer by LCMS.

    • Success Criteria: >95% conversion to 4-methoxybiphenyl.

Interpretation:

  • If Control Fails: Your solvent is wet/acidic, your base is bad, or your inert atmosphere is compromised.

  • If Control Works: Your specific substrate has a steric/electronic barrier. Refer to Module 1 (Ligands) or Module 2 (Boron stability).

Data Summary: Ligand Selection Guide

Use this table to select the correct ligand based on your substrate's failure mode.

Ligand ClassRepresentativeBest For...Mechanism of Action
Simple Phosphines

Easy aryl iodides/bromidesBasic stabilization. Avoid for chlorides or temps >60°C.
Biaryl Phosphines SPhos Sterically hindered substratesHigh electron density + flexibility allows coupling of ortho-substituted aryls.
Biaryl Phosphines XPhos Aryl Chlorides / General PurposeExcellent balance of stability and OA activity. The "Workhorse."
Biaryl Phosphines BrettPhos Aryl Mesylates / Aminationextremely bulky; prevents catalyst death in difficult OA cases.
NHC Carbenes PEPPSI-IPr Heterocycles / Low Catalyst LoadingStrong sigma-donation stabilizes Pd against oxidation and agglomeration.
Bidentate dppf Large bite angle needsLarge bite angle accelerates Reductive Elimination (good for forming crowded bonds).

References

  • Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science.[4][5]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[3][4] Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail.[3][4] Angewandte Chemie International Edition.[3][4][6]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7][8][9] Chemical Reviews.

Sources

Optimization

Technical Support Center: Advanced Ligand Strategies for Sterically Demanding Suzuki-Miyaura Couplings

Current Status: Online Agent: Senior Application Scientist Ticket ID: SM-STERIC-001 Subject: Overcoming the "Steric Wall" in Biaryl Synthesis Introduction: The "Steric Wall" in Biaryl Synthesis Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: SM-STERIC-001 Subject: Overcoming the "Steric Wall" in Biaryl Synthesis

Introduction: The "Steric Wall" in Biaryl Synthesis

Welcome to the technical support hub for challenging cross-couplings. If you are reading this, you are likely facing the "ortho-effect"—where substituents at the 2,2' and 6,6' positions of your biaryl target are shutting down catalytic turnover.

In standard Suzuki couplings, oxidative addition is often rate-limiting. However, in sterically demanding systems (e.g., tetra-ortho-substituted biaryls), the energy landscape shifts. Transmetallation becomes kinetically difficult due to steric clash, and reductive elimination is thermodynamically favorable but kinetically inhibited if the metal center cannot adopt the necessary geometry.

This guide moves beyond generic advice (e.g., "add more catalyst") and provides ligand-specific engineering solutions to restore turnover.

Module 1: Ligand Selection Architecture

Q: Phosphines vs. NHCs: Which architecture handles "extreme" bulk better?

A: It depends on your specific failure mode.

  • Buchwald Dialkylbiaryl Phosphines (e.g., SPhos, XPhos):

    • Mechanism: These ligands form monoligated L-Pd(0) species.[1] The biaryl backbone creates a protective "pocket" over the metal, while the electron-rich phosphine accelerates oxidative addition.

    • Best For: Tri-ortho substitutions, heteroaryl chlorides, and substrates prone to chelation.

    • The "Gold Standard": SPhos is the workhorse. XPhos offers slightly more steric bulk. For extreme cases (tetra-ortho), RuPhos or SPhos are often preferred due to their flexibility.

  • N-Heterocyclic Carbenes (NHCs) (e.g., PEPPSI-IPr, PEPPSI-IPent):

    • Mechanism: The strong sigma-donation of the carbene creates an electron-rich Pd center that binds substrates tightly. The "fences" (wingtip groups) on the NHC physically force the substrates together, accelerating reductive elimination through "steric pressure."

    • Best For: Tetra-ortho-substituted biaryls , reactions requiring harsh bases (KOH/tBuOK), and high-temperature protocols where phosphines might oxidize or degrade.

    • The "Nuclear Option": Pd-PEPPSI-IPent . The bulky pentyl groups on the aryl wings create a flexible yet massive steric environment that accommodates the largest substrates while preventing catalyst decomposition.

Ligand Decision Matrix
FeatureSPhos / XPhos (Buchwald) PEPPSI-IPr / IPent (NHC)
Primary Advantage High turnover at mild temperatures; air-stable precatalysts.Unmatched thermal stability; excellent for tetra-ortho bulk.
Limiting Factor Can suffer from oxidation in solution; P-C bond cleavage at >120°C.Activation requires heat or strong base to displace the "throw-away" ligand.
Base Compatibility Phosphate (

), Carbonate (

).
Alkoxides (

), Hydroxides (

).
Solvent Preference Toluene, THF, Dioxane/Water.Dioxane, Toluene (often anhydrous).
Cost Efficiency Moderate (ligands available separately).High (Precatalysts recommended).

Module 2: Troubleshooting & Diagnostics

Q: My reaction stalls at 10% conversion. Is the catalyst dead or just slow?

Diagnostic: Check the color of the reaction mixture.

  • Black Precipitate (Pd Black): The catalyst has aggregated and deactivated.

    • Cause: The ligand failed to stabilize the Pd(0) intermediate, likely during the slow transmetallation step.

    • Fix: Switch to Pd-PEPPSI-IPent (NHCs bind Pd tighter than phosphines) or increase the Ligand:Pd ratio to 2:1 or 3:1 if using phosphines.

  • Remains Homogeneous (Orange/Red/Yellow): The catalyst is active but the barrier is too high.

    • Cause: Steric hindrance is preventing transmetallation.

    • Fix: Increase temperature to 100-110°C. Switch solvent to 1-Butanol or Dioxane to allow higher temps.

Q: I see the de-boronated starting material (Protodeboronation). How do I stop it?

A: Protodeboronation is the arch-nemesis of hindered couplings. Steric bulk slows the productive coupling, giving the base time to hydrolyze the C-B bond.

The "Anti-Protodeboronation" Protocol:

  • Switch Boron Source: Replace Boronic Acids with MIDA Boronates or Potassium Organotrifluoroborates (

    
    ) . These release the active boronic acid slowly, keeping the standing concentration low (preventing side reactions) but sufficient for coupling.[2]
    
  • Base Management: Avoid hydroxides (

    
    ). Use anhydrous 
    
    
    
    with a precise ratio of water (e.g., 2-5 equivalents relative to Boron). Suzuki coupling requires trace water for the boroxine-to-boronic acid equilibrium, but excess water promotes deboronation.
  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular coupling over the pseudo-first-order hydrolysis.

Module 3: Visualization of Logic

Workflow 1: Ligand Selection Decision Tree

LigandSelection Start Start: Sterically Hindered Coupling OrthoCount Count Ortho-Substituents (Total on both partners) Start->OrthoCount TriOrtho 3 Ortho-Substituents (e.g., 2,6-disub + 2-sub) OrthoCount->TriOrtho 3 Substituents TetraOrtho 4 Ortho-Substituents (e.g., 2,6-disub + 2,6-disub) OrthoCount->TetraOrtho 4 Substituents BaseSensitive Base Sensitive FGs? TriOrtho->BaseSensitive TempLimit Temp Limit < 80°C? TetraOrtho->TempLimit Rec_SPhos Recommendation: Pd-SPhos G3 or XPhos G3 (Mild, Broad Scope) BaseSensitive->Rec_SPhos Yes (Use K3PO4) Rec_RuPhos Recommendation: RuPhos Pd G3 (Flexible Bulk) BaseSensitive->Rec_RuPhos No (Standard) TempLimit->Rec_SPhos Yes (Rare) Rec_PEPPSI Recommendation: Pd-PEPPSI-IPent (The 'Sledgehammer') TempLimit->Rec_PEPPSI No (Heat it up!)

Caption: Logic flow for selecting the optimal ligand architecture based on steric demand and reaction constraints.

Module 4: Experimental Protocols

Protocol A: The "Buchwald" Method (SPhos/XPhos)

Best for: Tri-ortho substitutions and general hindered couplings.

  • Catalyst Prep: Use XPhos Pd G3 (precatalyst) (2-4 mol%). If using free ligand, mix

    
     : XPhos (1:2 ratio).
    
  • Solvent System: Toluene : Water (10:1 ratio). The biphasic system helps dissolve inorganic bases while protecting the catalyst.

  • Base:

    
     (3.0 equiv). Grind to a fine powder before use.
    
  • Procedure:

    • Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Catalyst.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent.[3]

    • Heat to 100°C for 12-24 hours.

    • Note: If the reaction turns black immediately, ensure your Argon lines are free of

      
      .
      
Protocol B: The "PEPPSI" Method (NHC)

Best for: Tetra-ortho substitutions and extremely difficult couplings.

  • Catalyst: Pd-PEPPSI-IPent (1-2 mol%).

    • Why: The 3-chloropyridine "throw-away" ligand stabilizes the precatalyst but dissociates upon heating to reveal the active 12-electron species.

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Procedure:

    • Combine Aryl Chloride/Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Pd-PEPPSI-IPent in a vial.

    • Crucial Step: Do not add water.[4] Use anhydrous conditions to prevent protodeboronation of the bulky boronic acid.

    • Add Dioxane.[4]

    • Heat to 80°C - 110°C .

    • Tip: If conversion is low, add 10-20% isopropanol as a co-solvent to help activate the PEPPSI precatalyst (via reduction of Pd(II) to Pd(0)).

Workflow 2: PEPPSI Activation Cycle

PEPPSI_Cycle PreCat Pd-PEPPSI Precatalyst (Stabilized by Pyridine) Active Active Species [Pd(NHC)] (12e- Unsaturated) PreCat->Active Heat/Base -Pyridine OxAdd Oxidative Addition [Pd(NHC)(Ar)(X)] Active->OxAdd +Ar-X TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet +Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Pressure Forces C-C Bond RedElim->Active Cycle Repeats

Caption: The activation and catalytic cycle of PEPPSI catalysts. Note the "throw-away" pyridine ligand step.[5]

References

  • Organ, M. G., et al. (2012).[6] The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

  • Buchwald, S. L., et al. (2005).[7] Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Valente, C., et al. (2012).[6] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie. Link

  • Sigma-Aldrich. Buchwald Ligands and Precatalysts User Guide. Link

  • BenchChem. Troubleshooting Protodeboronation in Suzuki Reactions. Link

Sources

Troubleshooting

Workup procedures for oily biphenyl ester products

Technical Support Center: Biphenyl Ester Workup & Isolation Ticket ID: #BPH-EST-004 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biphenyl Ester Workup & Isolation Ticket ID: #BPH-EST-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Oily" Biphenyl Challenge

You are likely here because your biphenyl ester—theoretically a solid—is currently a viscous, amber oil at the bottom of your flask.

Do not panic. This is a common phenomenon in biphenyl synthesis, particularly with Suzuki-Miyaura couplings. The rigid biphenyl core wants to crystallize, but the ester linkage and ortho-substitutions create rotational barriers (atropisomerism) and lipophilic pockets that trap solvents and impurities. These impurities act as "plasticizers," disrupting the crystal lattice and maintaining a supercooled liquid state.

This guide provides a triage protocol to strip these impurities, induce nucleation, and isolate your target solid.

Module 1: The Chemical Wash (De-Greasing)

User Question: My crude product is dark and oily. I suspect unreacted phenol or boronic acid is preventing crystallization. Can I just wash it with NaOH?

Specialist Response: STOP. Do not use strong Hydroxide (NaOH/KOH) indiscriminately. While phenols (pKa ~10) need a base to deprotonate, biphenyl esters are susceptible to hydrolysis, especially if the biphenyl ring is electron-deficient.

The Protocol: Use a pKa-Targeted Wash Strategy . You must select a base strong enough to ionize the impurity but too weak to attack the ester carbonyl.

Impurity TypeApprox pKaRecommended Wash SolutionMechanism
Benzoic Acids 4.25%

(aq)
Deprotonates acid (pKa ~6.4 for

) without touching phenol or ester.
Boronic Acids 8–910%

or

Forms water-soluble boronate salts. Mild enough to spare most esters.
Phenols 100.5 M cold NaOH (Rapid)Only if necessary. Use ice-cold solution, minimize contact time (<2 mins), and immediately rinse with brine.
Pd Residues N/AAqueous N-Acetylcysteine or ThioureaChelates Pd black/colloids that darken the oil.

The Workflow (DOT Diagram):

WashLogic Start Crude Reaction Mixture (Organic Phase) AcidWash Wash: 1M HCl or 5% Citric Acid (Remove Amines/Inorganic Bases) Start->AcidWash BaseChoice Impurity Check: Phenols present? AcidWash->BaseChoice CarbWash Wash: 10% K2CO3 (Removes Boronic Acids) BaseChoice->CarbWash No Phenols PhenolWash Wash: Cold 0.5M NaOH (Rapid Contact < 2 min) BaseChoice->PhenolWash Phenols Present Brine Wash: Saturated Brine (Dry Organic Layer) CarbWash->Brine PhenolWash->Brine Dry Dry over Na2SO4 Filter & Concentrate Brine->Dry

Caption: Figure 1.[1] pKa-dependent wash logic to remove impurities without hydrolyzing the labile ester linkage.

Module 2: The "Oiling Out" Crisis (Crystallization)[2][3][4]

User Question: I ran the column, and the NMR looks clean (95%+), but it’s still a gum. How do I turn this oil into a solid?

Specialist Response: If purity is high, you are dealing with solvent entrapment or supercooling . The oil is a "false state." You need to break the surface tension and provide a nucleation site.

Troubleshooting Protocol:

  • The Azeotropic Strip (Removal of High-Boilers):

    • If you used DMF, Toluene, or Dioxane, traces remain in the oil.

    • Action: Add 20 mL of Heptane or Cyclohexane to the oil and rotovap again. Repeat 3x. This "pulls" the heavy solvents out via azeotrope.

  • The "Scratch & Seed" (Mechanical Nucleation):

    • Dissolve the oil in the minimum amount of hot solvent (e.g., EtOAc).

    • Add an "Anti-Solvent" (e.g., Pentane or Hexane) dropwise until cloudy.

    • Critical Step: Take a glass pipette, dip it in the solution, pull it out, and let the solvent evaporate on the tip until white powder forms.

    • Re-insert the "seeded" pipette tip into the solution and scratch the side of the flask vigorously.

  • Trituration (The Nuclear Option):

    • If the above fails, cool the oil to -78°C (Dry ice/Acetone). It will turn into a glass.[2]

    • Add cold Pentane or

      
      .
      
    • Allow it to warm slowly while stirring rapidly. As the glass melts, the solvent extracts impurities, often triggering sudden crystallization.

Crystallization Decision Tree (DOT Diagram):

CrystalLogic Oil Viscous Oil (Post-Column) SolventCheck Residual Solvent? Oil->SolventCheck Azeotrope Azeotrope w/ Heptane (3x Cycles) SolventCheck->Azeotrope Yes (DMF/Tol) Triturate Trituration: Add Pentane, Sonicate SolventCheck->Triturate No Azeotrope->Triturate Seed Seed & Scratch: Induce Nucleation Triturate->Seed Cloudy Oil Freeze Cryo-Cycling: Freeze (-78C) -> Thaw Seed->Freeze Failure Solid Crystalline Solid Seed->Solid Success Freeze->Triturate Repeat

Caption: Figure 2. Step-by-step workflow for forcing phase change in supercooled biphenyl esters.

Module 3: Final Polish & Storage

User Question: I finally got a solid, but it's slightly sticky/waxy. Is it safe to dry in the oven?

Specialist Response: Biphenyl esters can have surprisingly low melting points (some as low as 40-60°C). Drying in a standard oven may melt them back into an oil (Oiling Out), which can re-trap impurities.

Best Practice:

  • Vacuum Desiccator: Dry at room temperature over

    
     or Paraffin wax shavings (to absorb residual hydrocarbon solvents).
    
  • High Vacuum: If using a manifold, ensure the flask is not submerged in a warm water bath. Keep it at ambient temperature.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for ester workup and crystallization).

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists; Academic Press, 2012. (Detailed discussion on "oiling out" and solvent selection).

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Workup. (Specifics on boronic acid byproducts).

  • Bordwell, F. G. pKa Table. (Acidity data for phenols and benzoic acids to justify wash logic).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Analysis of Ethyl 4'-methoxybiphenyl-2-carboxylate

Topic: 1H NMR Spectrum of Ethyl 4'-methoxybiphenyl-2-carboxylate Content Type: Publish Comparison Guide Executive Summary & Structural Context Ethyl 4'-methoxybiphenyl-2-carboxylate is a critical biaryl intermediate, fre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of Ethyl 4'-methoxybiphenyl-2-carboxylate Content Type: Publish Comparison Guide

Executive Summary & Structural Context

Ethyl 4'-methoxybiphenyl-2-carboxylate is a critical biaryl intermediate, frequently utilized in the synthesis of non-peptide angiotensin II receptor antagonists and liquid crystal materials.[1] Its structural core consists of an ortho-substituted biphenyl system, which introduces unique steric strain that distinguishes its NMR signature from its para-substituted isomers.[1]

This guide provides a technical comparison of the product’s 1H NMR spectrum against its synthetic precursors—Ethyl 2-bromobenzoate and 4-methoxyphenylboronic acid .[1] For researchers, the primary challenge is not just identification, but the precise quantification of unreacted starting materials and the verification of the biaryl bond formation via Suzuki-Miyaura coupling.

Key Structural Features[1][2][3][4][5][6]
  • Steric Twist: The ester group at the 2-position forces the two phenyl rings out of planarity (dihedral angle > 45°), shielding the protons ortho to the biaryl bond compared to planar systems.

  • Electronic Environment: The molecule features a "push-pull" system with an electron-withdrawing ester (Ring A) and an electron-donating methoxy group (Ring B).[1]

Comparative Spectral Analysis

The following data compares the purified product against its standard synthetic precursors. This comparison is the primary method for validating reaction completion.[1]

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)

Note: Shifts are reported in ppm (δ). Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

Proton AssignmentProduct (Ethyl 4'-methoxybiphenyl-2-carboxylate)SM A (Ethyl 2-bromobenzoate)SM B (4-Methoxyphenylboronic acid)Diagnostic Value
Ester -OCH₂- 4.08 (q) 4.40 (q)N/AHigh: Upfield shift in product due to shielding by Ring B.
Ester -CH₃ 1.05 (t) 1.41 (t)N/AHigh: Distinct upfield shift (shielding zone).[1][2]
Methoxy -OCH₃ 3.85 (s) N/A3.84 (s)Low: Overlaps with SM B; not reliable for conversion check.[1]
Ring A (H-3) 7.75 (d) 7.78 (d)N/AMedium: Remains deshielded by carbonyl.[1]
Ring A (H-6) 7.35 (d) 7.63 (d)N/ACritical: Significant upfield shift due to loss of Br and ring current effect.[1]
Ring B (H-2'/6') 7.25 (d) N/A7.80 (d)Critical: Shift indicates biaryl bond formation.[1]
Boronic -OH Absent N/A~4.5-6.0 (br)High: Disappearance confirms consumption of SM B.
Detailed Interpretation
  • The "Ortho-Effect" (Ring Current Shielding): Unlike the starting material (Ethyl 2-bromobenzoate), where the ethyl group signals appear at standard positions (4.40 ppm / 1.41 ppm), the product exhibits a notable upfield shift for the ethyl protons (4.08 ppm / 1.05 ppm). This is caused by the anisotropic shielding cone of the newly attached 4-methoxyphenyl ring (Ring B), which sits orthogonal to Ring A due to steric hindrance.

  • Aromatic Region Differentiation:

    • H-3 (Ring A): The proton ortho to the ester (~7.75 ppm) remains the most deshielded doublet, characteristic of benzoate derivatives.

    • H-3'/5' (Ring B): The protons ortho to the methoxy group appear as a doublet around 6.95 ppm, preserving the electron-rich character of the anisole ring.[1]

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize the target for NMR verification.[1]

  • Reagents: Charge a reaction flask with Ethyl 2-bromobenzoate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvent System: Add Toluene:Ethanol:Water (4:1:1 ratio).[1]

  • Base: Add Na₂CO₃ (2.0 equiv).[1]

  • Reaction: Reflux at 90°C for 4–6 hours under N₂ atmosphere.

  • Workup: Cool to RT. Extract with Ethyl Acetate.[1][3][4] Wash organic layer with brine.[1][5] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

Protocol B: NMR Sample Preparation

Objective: To ensure high-resolution data for impurity profiling.

  • Mass: Weigh 10–15 mg of the purified oil/solid.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

    • Note: Do not use DMSO-d6 unless solubility is an issue, as it may obscure the diagnostic ethyl shifts due to solvent viscosity and polarity effects.[1]

  • Filtration: If the solution is cloudy (residual boronic salts), filter through a cotton plug within a glass pipette directly into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay) at 298 K.

Visual Analysis & Workflows

Diagram 1: Synthesis & Signal Evolution

This diagram illustrates the transformation from starting materials to product, highlighting the key atoms monitored by NMR.

Suzuki_NMR_Flow SM1 Ethyl 2-bromobenzoate (SM A) Key Signal: Ethyl q @ 4.40 ppm Intermediate Pd-Complex (Oxidative Addition) SM1->Intermediate Ar-Br Bond Break SM2 4-Methoxyphenylboronic acid (SM B) Key Signal: Boronic OH (broad) SM2->Intermediate Transmetallation Cat Pd(PPh3)4 / Na2CO3 Cat->Intermediate Product Ethyl 4'-methoxybiphenyl-2-carboxylate (Target) Key Signal: Ethyl q @ 4.08 ppm (Shielded by Ring B) Intermediate->Product Reductive Elimination (C-C Bond Formation)

Figure 1: Reaction pathway tracking the critical NMR signal shifts from precursors to the shielded biaryl product.

Diagram 2: NMR Assignment Logic

A decision tree for researchers to validate the spectrum and identify common impurities.[1]

NMR_Logic Start Analyze 1H NMR Spectrum (CDCl3) Check_Ethyl Check Ethyl Quartet (~4.1 ppm) Start->Check_Ethyl Is_41 Signal at 4.08 ppm? Check_Ethyl->Is_41 Is_44 Signal at 4.40 ppm? Check_Ethyl->Is_44 Check_Aromatic Check Aromatic Region Is_41->Check_Aromatic Yes Result_SM1 Impurity: Unreacted Bromobenzoate Is_44->Result_SM1 Yes Result_Pure Product Confirmed (Biaryl Twist Shielding) Check_Aromatic->Result_Pure AA'BB' Pattern + H-3 Doublet Result_SM2 Impurity: Boronic Acid (Look for broad OH) Check_Aromatic->Result_SM2 Extra peaks / Broad singlets

Figure 2: Step-by-step logic for interpreting the NMR spectrum and identifying specific impurities.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS): Ethyl 2-bromobenzoate (SDBS No. 3107).[1] Link

  • Sigma-Aldrich. (2024).[1] 4-Methoxyphenylboronic acid Product Specification and NMR. Link

  • BenchChem. (2024).[1] Ethyl 4'-methoxybiphenyl-2-carboxylate Structure and Properties. Link

Sources

Comparative

C13 NMR chemical shifts for biphenyl-2-carboxylic esters

This guide provides an in-depth technical analysis of the C NMR chemical shifts for biphenyl-2-carboxylic esters , structured for researchers in medicinal chemistry and structural biology. It moves beyond simple data lis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


C NMR chemical shifts for biphenyl-2-carboxylic esters , structured for researchers in medicinal chemistry and structural biology. It moves beyond simple data listing to explore the conformational dynamics (atropisomerism) that define the spectral fingerprint of these sterically hindered systems.

Comparative Guide: C NMR Chemical Shifts for Biphenyl-2-Carboxylic Esters

Executive Summary & Strategic Relevance

Biphenyl-2-carboxylic esters are critical pharmacophores and synthetic intermediates, particularly in the development of angiotensin II receptor antagonists (e.g., the "Sartan" class of antihypertensives). Their structural uniqueness lies in the ortho-substitution , which forces the two phenyl rings into a non-planar, twisted conformation (dihedral angle


).

For the analytical scientist, this twist creates a distinct NMR signature:

  • Shielding of Ortho-Carbons: The ring current of the adjacent phenyl ring anomalously shields protons and carbons in the ortho positions.

  • Quaternary Carbon Challenges: The steric bulk leads to long spin-lattice relaxation times (

    
    ) for the carbonyl and ipso carbons, often resulting in "missing" peaks in standard rapid-scan protocols.
    

This guide compares the


C NMR shifts of the parent acid against its methyl and ethyl esters, providing a validated protocol for their acquisition and assignment.

Mechanistic Insight: The "Ortho-Twist" Effect

In unsubstituted biphenyl, the ring system rotates relatively freely with a twist angle of ~44° in solution. However, introducing a substituent at the 2-position (like an ester) creates significant steric strain.

Conformational Consequences on Chemical Shift
  • Loss of Conjugation: The steric clash forces the rings to be nearly orthogonal. This disrupts

    
    -conjugation between the rings.[1]
    
    • NMR Effect: The ipso-carbons (C1 and C1') show shifts characteristic of isolated aromatic systems rather than conjugated ones.[1]

  • Ring Current Anisotropy: The orthogonal orientation places the ortho-protons and carbons of the unsubstituted ring (C2'/C6') directly into the shielding cone of the substituted ring.

    • NMR Effect: An upfield shift (lower ppm) is often observed for these positions compared to para-substituted isomers.[1]

Comparative Data: Chemical Shift Fingerprint

The following table synthesizes experimental data for Biphenyl-2-carboxylic acid and its Methyl and Ethyl esters. Note the diagnostic shift of the carbonyl carbon and the distinct alkyl signals.[2]

Table 1: Diagnostic C NMR Resonances ( , ppm in CDCl )
Carbon AssignmentBiphenyl-2-Carboxylic Acid (Parent)Methyl Biphenyl-2-CarboxylateEthyl Biphenyl-2-CarboxylateMechanistic Note
C=O[1] (Carbonyl) 171.2 - 172.5 168.0 - 169.5 167.8 - 169.2 Esters are typically shielded by ~3 ppm relative to the free acid.[1]
C-1 (Ipso-COOR) 129.5 - 130.5130.0 - 131.5130.2 - 131.8Deshielded by the EWG (ester); sensitive to steric twist.[1]
C-1' (Ipso-Phenyl) 140.5 - 141.5141.0 - 142.0141.2 - 142.2Quaternary center linking the rings.[1]
Aromatic CH (Region) 127.0 - 133.0126.5 - 132.5126.5 - 132.5Complex overlap. C-3 (ortho to COOR) is typically the most deshielded CH.[1]
O-Alkyl (

)
N/A51.8 - 52.2 (

)
60.5 - 61.2 (

)
Diagnostic "Fingerprint" for ester identification.[1]
Terminal Alkyl N/AN/A13.8 - 14.2 (

)
Typical methyl of an ethyl group.[1]

Critical Observation: The chemical shift of the carbonyl carbon (C=O) is the most reliable indicator of functional group transformation. A shift from ~172 ppm (acid) to ~168 ppm (ester) confirms successful esterification.[1]

Experimental Protocol: High-Fidelity NMR Acquisition

Standard "walk-up" NMR parameters often fail for these compounds because the quaternary carbons (C=O, C-1, C-1') have very long relaxation times due to the lack of attached protons (inefficient dipolar relaxation).

Protocol: "Hindered System" C Acquisition

Objective: Maximize Signal-to-Noise (S/N) for quaternary carbons without saturation.

  • Sample Preparation:

    • Dissolve 30–50 mg of analyte in 0.6 mL CDCl

      
       .
      
    • Tip: Filter through a small plug of glass wool to remove suspended solids that cause line broadening.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: zgpg30 (Power-gated decoupling with 30° flip angle).[1] Avoid 90° pulses for quantitative work.

    • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds . (Standard is often 1.0s, which is insufficient for the C=O carbon in hindered esters).

    • Scans (NS): Minimum 512 scans (approx. 30-45 mins).

    • Spectral Width: 240 ppm (ensure C=O region is covered).

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to enhance S/N for the weak quaternary peaks.

Logic Diagram: Structural Assignment Workflow

This diagram illustrates the decision-making process for assigning peaks in crowded biphenyl systems, emphasizing the use of 2D NMR to resolve the "ipso" confusion.

G Start Start: Biphenyl-2-Carboxylate Sample H1_NMR 1. Acquire 1H NMR (Identify Alkyl & Aromatic Regions) Start->H1_NMR C13_NMR 2. Acquire 13C NMR (Long D1 > 3s) H1_NMR->C13_NMR Check_CO Check >165 ppm Region C13_NMR->Check_CO Acid Peak ~172 ppm (Free Acid) Check_CO->Acid High Shift Ester Peak ~168 ppm (Ester) Check_CO->Ester Lower Shift Aromatic_Res Resolve Aromatic Region (126-142 ppm) Acid->Aromatic_Res Alkyl_Check Check 50-65 ppm Region Ester->Alkyl_Check Me_Est Single Peak ~52 ppm (Methyl Ester) Alkyl_Check->Me_Est OMe Et_Est Peaks ~60 & ~14 ppm (Ethyl Ester) Alkyl_Check->Et_Est OEt Me_Est->Aromatic_Res Et_Est->Aromatic_Res HMBC Run HMBC (2D) Correlate C=O to Ortho-H Aromatic_Res->HMBC Ambiguous Ipso C? Final Final Assignment HMBC->Final

Caption: Workflow for the unambiguous assignment of biphenyl-2-carboxylic ester NMR spectra, prioritizing Carbonyl differentiation and 2D correlation.

References

  • Royal Society of Chemistry. (n.d.).[1] Spectra and physical data of [1,1'-biphenyl]-2-carboxylic acid. Retrieved from [Link][1][3][4][5]

  • National Institutes of Health (NIH). (2006).[1] Rotation in biphenyls with a single ortho-substituent.[1][6][7] PubMed.[1] Retrieved from [Link]

  • Oregon State University. (2022).[1] 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Validation

HRMS Profiling of Ethyl 4'-methoxybiphenyl-2-carboxylate: A Comparative Guide to Ionization &amp; Fragmentation

Executive Summary Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS: Variable/Intermediate) is a critical biaryl scaffold often synthesized via Suzuki-Miyaura cross-coupling. It serves as a precursor for non-steroidal anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS: Variable/Intermediate) is a critical biaryl scaffold often synthesized via Suzuki-Miyaura cross-coupling. It serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal mesogens.

This guide addresses the primary analytical challenge: quantifying a lipophilic ester in complex reaction matrices. While Electrospray Ionization (ESI) is the industry standard, it often fails to ionize neutral biaryl esters efficiently. This guide compares ESI against Atmospheric Pressure Chemical Ionization (APCI) and provides a validated HRMS protocol for structural confirmation.

Part 1: Chemical Context & Analytical Challenges

The molecule (


, Exact Mass: 256.1099 ) possesses two distinct rings: a benzoate ring with an ortho-ethyl ester and a phenyl ring with a para-methoxy group.

The Analytical Bottleneck:

  • Lipophilicity: The ethyl ester and methoxy groups render the molecule relatively non-polar (

    
    ).
    
  • Ionization Suppression: In standard ESI, the lack of basic nitrogen atoms means protonation (

    
    ) is inefficient, leading to reliance on sodium adducts (
    
    
    
    ) which are unstable in MS/MS fragmentation.
  • Isobaric Interferences: Suzuki coupling often generates homocoupled byproducts (e.g., 4,4'-dimethoxybiphenyl) that require high-resolution separation.

Part 2: Comparative Analysis – ESI vs. APCI[1][2][3][4]

For this specific lipophilic ester, the choice of ionization source is the determinant of sensitivity.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for this Molecule
Mechanism Ion evaporation from charged droplets.Gas-phase ion-molecule reactions (Corona Discharge).APCI is superior for neutral esters.
Primary Ion

(Sodium Adduct) or

(if additive used).

(Protonated Molecule).[1]
APCI generates stable

ions, essential for reproducible MS/MS.
Sensitivity Low for this molecule. High background noise from solvent clusters.High. The corona discharge actively protonates the ether/ester oxygens.APCI offers ~5-10x higher signal-to-noise ratio.
Matrix Tolerance Low. Susceptible to suppression by salts/byproducts.High. Gas-phase ionization is less affected by liquid matrix.APCI is robust for crude reaction mixtures.
Fragmentation Sodium adducts fragment poorly (often lose only Na+).Protonated ions fragment predictably (McLafferty/

-cleavage).
APCI allows for structural elucidation.

Expert Insight: If you must use ESI (e.g., due to instrument availability), you are required to add 10 mM Ammonium Formate to the mobile phase to force the formation of the


 adduct (

274.1438), which is more stable than the sodium adduct.
Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system . The presence of the specific fragment ions (Section 4) confirms the structure, while the retention time confirms the lipophilicity.

3.1. Sample Preparation[2][3]
  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC Grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water.

  • Critical Step: Filter through 0.2 µm PTFE filter (Nylon filters may adsorb the lipophilic ester).

3.2. UHPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-8 min: 5%

      
       95% B (Linear Ramp)
      
    • 8-10 min: 95% B (Wash lipophilic dimers)

    • 10-12 min: 5% B (Re-equilibration)

3.3. HRMS Parameters (Q-TOF / Orbitrap)
  • Source: APCI (Positive Mode).

  • Corona Current: 4.0 µA.

  • Vaporizer Temp: 350°C (High temp required to volatilize the ester).

  • Capillary Temp: 300°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture all fragments.

Part 4: Structural Elucidation & Fragmentation Pathway

Understanding the fragmentation is vital for distinguishing the product from impurities. The fragmentation follows a specific "Ester-Ether" logic.

Key Diagnostic Ions:

  • Precursor (

    
    ): 
    
    
    
    257.1172
  • Base Peak (Loss of Ethanol):

    
     211.0754 (Formation of acylium ion).
    
  • Secondary Fragment (Loss of CO):

    
     183.0804 (Fluorenyl-like cation).
    
Fragmentation Logic Diagram (Graphviz)

G Parent Parent Ion [M+H]+ m/z 257.1172 Acylium Acylium Ion [M+H - EtOH]+ m/z 211.0754 Parent->Acylium Loss of Ethanol (-46 Da) (Primary Pathway) MethoxyLoss Demethylated [M+H - CH3]+ m/z 242.0937 Parent->MethoxyLoss Loss of Methyl Radical (-15 Da) (Minor Pathway) Fluorenyl Biphenyl Cation [M+H - EtOH - CO]+ m/z 183.0804 Acylium->Fluorenyl Loss of CO (-28 Da) (Ring Closure Potential)

Caption: HRMS Fragmentation pathway for Ethyl 4'-methoxybiphenyl-2-carboxylate. The green node represents the diagnostic base peak formed by ester cleavage.

Part 5: Impurity Profiling (Suzuki Coupling Context)

When analyzing this molecule, you are likely monitoring a Suzuki coupling reaction. The HRMS method must resolve the following specific impurities:

Impurity TypeStructure DescriptionMass DifferenceDetection Strategy
Deboronated Precursor Ethyl benzoate (missing the aryl ring).Lower MWElutes early (0-2 min). Monitor low mass range.
Homocoupled Dimer 4,4'-Dimethoxybiphenyl.Different MWCritical: Elutes after the product due to lack of ester polarity. Use APCI to detect.
Hydrolyzed Product 4'-methoxybiphenyl-2-carboxylic acid.-28 Da (Loss of Et)Elutes before product. Monitor Negative Mode ESI if possible (acidic).
References
  • Kaufman, A. et al. (2016). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer. AKJournals.

  • Biotage Applications. (2023).[4][3] When should I choose APCI or ESI for my flash column chromatography?

  • PerkinElmer Technical Notes. A Comparison Between ESI and APCI Ionisation Modes.

  • National Institutes of Health (NIH). Mass Spectral Fragmentation of Biphenyl Derivatives.

Sources

Comparative

Comparative Guide: High-Resolution Analysis of Ester Carbonyl Stretches (1700–1750 cm⁻¹)

Executive Summary In pharmaceutical development, the precise characterization of the ester carbonyl group ( ) is a critical quality attribute (CQA). While the theoretical absorption range for ester carbonyls is broadly c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the precise characterization of the ester carbonyl group (


) is a critical quality attribute (CQA). While the theoretical absorption range for ester carbonyls is broadly cited as 1735–1750 cm⁻¹ , real-world structural factors—specifically conjugation, ring strain, and hydrogen bonding—frequently shift this band into the 1700–1730 cm⁻¹  window, creating overlap with ketones and carboxylic acids.

This guide objectively compares the two dominant sampling modalities for resolving this spectral feature: Single-Reflection Diamond ATR (Attenuated Total Reflectance) versus Traditional Transmission (KBr Pellet) .

The Verdict: While Transmission IR remains the "gold standard" for absolute peak position accuracy, Diamond ATR offers superior reproducibility and throughput for solid-state characterization, provided that refractive index (RI) corrections are applied to account for the inherent red-shift (2–5 cm⁻¹) observed in high-refractive-index crystals.

Technical Deep Dive: The Physics of the 1700–1750 cm⁻¹ Range

The position of the carbonyl stretch is governed by the force constant (


) of the bond, which is modulated by the electronic environment. For esters (

), two competing effects dictate the frequency:
  • Inductive Effect (+I): The electronegative alkoxy oxygen withdraws electron density (

    
     effect), shortening the 
    
    
    
    bond and increasing the frequency (typically >1735 cm⁻¹).
  • Resonance Effect (+M): The lone pair on the alkoxy oxygen donates into the carbonyl

    
    -system, lengthening the bond and decreasing  the frequency.
    
Critical Spectral Windows
Frequency (cm⁻¹)Structural EnvironmentMechanistic Cause
1735 – 1750 Saturated Aliphatic EstersInductive effect dominates; stiff

bond.
1715 – 1730

-Unsaturated / Aryl Esters
Conjugation allows delocalization; lowers bond order.
1700 – 1715 H-Bonded or

-Keto Esters
Intermolecular H-bonding weakens the dipole; significant redshift.

Comparative Analysis: Diamond ATR vs. Transmission (KBr)

This section evaluates the "product" (Diamond ATR) against the traditional alternative (KBr Transmission) specifically for analyzing the ester shift.

Experimental Data: Spectral Shift Quantification

Test Analyte: Ethyl Benzoate (Conjugated Ester)

MetricMethod A: Diamond ATR Method B: Transmission (KBr) Delta / Observation
Peak Position (

)
1719.5 cm⁻¹1724.0 cm⁻¹-4.5 cm⁻¹ Shift (Redshift)
Peak Symmetry Asymmetric tailing to low wavenumberSymmetric Gaussian/LorentzianATR penetration depth increases at lower

.
Pathlength Control Fixed (~2 µm @ 1000 cm⁻¹)Variable (Pellet thickness)ATR offers higher precision for quantitative work.
Sample Integrity Non-destructiveDestructive (High pressure)KBr pressure can induce polymorph transitions.
Throughput < 2 mins/sample> 15 mins/sampleATR is ~7x faster.
The "ATR Correction" Factor

Researchers must be aware that ATR introduces an optical artifact. The depth of penetration (


) is proportional to the wavelength (

).

  • Result: Absorption bands at lower wavenumbers (longer

    
    ) appear more intense, and peaks shift slightly to lower frequencies due to anomalous dispersion of the refractive index around the absorption band.
    
  • Correction: Most modern software applies an "ATR Correction" algorithm. Without this correction, reported ester shifts in the 1700–1715 cm⁻¹ range may be misinterpreted as H-bonding when they are actually optical artifacts.

Visualizing the Mechanism & Workflow

Diagram 1: Mechanistic Factors Influencing Carbonyl Shift

This diagram illustrates the logical flow of how structural modifications alter the base ester frequency.

EsterShiftMechanism Base Base Saturated Ester (1735-1750 cm⁻¹) Conjugation Conjugation (Aryl / Vinyl Group) Base->Conjugation Resonance Effect (+M) RingStrain Ring Strain (Lactones < 6 member) Base->RingStrain Bond Angle Deformation HBonding Hydrogen Bonding (Solvent/Solid State) Base->HBonding Dipole Interaction ShiftDown1 Red Shift (-20 to -30 cm⁻¹) New Range: 1715-1730 cm⁻¹ Conjugation->ShiftDown1 ShiftUp Blue Shift (+20 to +40 cm⁻¹) New Range: 1760-1780 cm⁻¹ RingStrain->ShiftUp ShiftDown2 Red Shift (-10 to -20 cm⁻¹) Broadening of Peak HBonding->ShiftDown2

Caption: Causal factors shifting the ester carbonyl stretch from the baseline 1735 cm⁻¹ frequency.

Diagram 2: Experimental Decision Tree

When to choose ATR vs. Transmission for Ester Analysis.

MethodSelection Start Sample Type? Solid Solid / Powder Start->Solid Liquid Liquid / Oil Start->Liquid Polymorph Polymorph Critical? Solid->Polymorph ATR Select Diamond ATR (Speed/Reproducibility) Liquid->ATR Standard Quant Trace Quantitation (<0.1%)? Polymorph->Quant No Polymorph->ATR Yes (Avoid Pressure) Quant->ATR No (Routine ID) KBr Select Transmission (Resolution/Sensitivity) Quant->KBr Yes (High Sensitivity)

Caption: Workflow for selecting the optimal sampling modality based on analyte physical state and data requirements.

Detailed Experimental Protocols

Protocol A: High-Resolution Diamond ATR (Recommended for Routine ID)

Objective: Rapid identification of ester shift without sample destruction.

  • System Prep: Ensure the Diamond ATR crystal is clean.[1] Verify energy throughput >30% in open beam.

  • Background: Collect a 32-scan background (air) at 4 cm⁻¹ resolution.

  • Deposition: Place ~5 mg of solid sample or 2 µL of liquid on the crystal center.

  • Contact:

    • Liquids: No pressure required.

    • Solids: Apply pressure using the slip-clutch anvil until the "click" is heard (ensure uniform contact, typically ~80-100 lbs force).

  • Acquisition: Scan 32 times at 4 cm⁻¹ resolution.

  • Post-Processing (CRITICAL): Apply ATR Correction (set Crystal=Diamond, Refractive Index=1.5 for organic sample).

  • Analysis: Locate the carbonyl max.[2] If <1730 cm⁻¹, check for conjugation (C=C stretch near 1600-1640 cm⁻¹).[3]

Protocol B: KBr Transmission (Recommended for Reference Standards)

Objective: Absolute frequency determination and trace analysis.

  • Ratio: Mix sample with optical grade KBr powder in a 1:100 ratio (1 mg sample : 100 mg KBr).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, non-reflective powder is formed. Warning: Excessive grinding can absorb moisture, broadening the 1700 region.

  • Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute. Apply 8-10 tons of pressure for 2 minutes.

  • Inspection: Resulting pellet must be translucent. If opaque/white, particle size is too large (Christiansen effect), causing baseline scatter.

  • Acquisition: Collect 32 scans.

  • Analysis: No software correction needed. Peak position is absolute.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for inductive/resonance shift mechanisms).
  • Specac Ltd. (2023). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link] (Source for refractive index shift data).

  • NIST Mass Spectrometry Data Center. (2023). Ethyl Benzoate IR Spectrum. NIST Chemistry WebBook.[4] Retrieved from [Link] (Reference for conjugated ester peak positions).

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy: Carbonyl Compounds. Retrieved from [Link] (Detailed breakdown of ring strain effects).

Sources

Validation

Technical Comparison: Solid-State Characterization and Melting Point Analysis of Ethyl 4'-methoxybiphenyl-2-carboxylate

Executive Summary: The "Missing" Melting Point In the synthesis of biphenyl derivatives for drug development, Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS 858035-49-1) presents a common characterization challenge. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Missing" Melting Point

In the synthesis of biphenyl derivatives for drug development, Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS 858035-49-1) presents a common characterization challenge. Unlike its para-substituted isomer (the 4-carboxylate), which is a stable crystalline solid, the 2-carboxylate derivative typically isolates as a viscous oil or low-melting solid at room temperature.

This guide provides a technical comparison between this target compound and its structural alternatives, explaining the stereochemical rationale for its physical state and offering validated protocols for alternative characterization (HPLC/NMR) when melting point (MP) determination is non-viable.

Technical Profile & Comparative Analysis

The Steric Effect on Crystallinity

The physical state of biphenyl esters is governed by the ability of the two phenyl rings to adopt a planar or near-planar conformation, facilitating π-π stacking in the crystal lattice.

  • Target (2-Isomer): The ester group at the ortho (2) position creates significant steric hindrance with the protons of the adjacent phenyl ring. This forces the biphenyl system into a twisted (non-planar) conformation, disrupting crystal packing forces. Consequently, the melting point drops drastically, often resulting in an oil.

  • Alternative (4-Isomer): The ester group at the para (4) position allows the rings to rotate more freely or adopt a planar packing arrangement, leading to a stable, higher-melting crystalline solid.

Comparative Data Matrix

The following table contrasts the target compound with its closest structural analogs to contextualize the expected melting point range.

FeatureTarget Compound Primary Alternative (Isomer) Homolog Alternative
Compound Name Ethyl 4'-methoxybiphenyl-2-carboxylate Ethyl 4'-methoxybiphenyl-4-carboxylate Methyl 4'-methoxybiphenyl-2-carboxylate
CAS Number 858035-49-1732-80-9114772-38-2 (Generic)
Physical State (RT) Viscous Oil / Low-Melting Solid Crystalline Solid Oil / Low-Melting Solid
Melting Point < 25 °C (Predicted/Observed) 102 – 108 °C [1]N/A (Typically Oil)
Boiling Point ~360 °C (Predicted)N/A (Solid)~340 °C (Predicted)
Primary QC Method HPLC Purity / 1H-NMRMelting Point / DSCHPLC / GC
Handling Challenge High viscosity; difficult to weighStatic charge; easy to weighVolatility (minor)

Critical Insight: Do not attempt to force crystallization of the 2-carboxylate using standard solvents (EtOH/Hexane) if an oil persists. The "oily" state is intrinsic to the ortho-substitution pattern and is not necessarily an indicator of impurity.

Experimental Protocols

Since a sharp melting point is often unattainable for the target, the following self-validating protocols are recommended for purity assessment.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity of the oily intermediate without relying on thermal properties.

  • Sample Prep: Dissolve 5 mg of Ethyl 4'-methoxybiphenyl-2-carboxylate in 10 mL Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1]

    • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (methoxy conjugation).

  • Validation Criteria: Target peak must show >98.0% area under the curve (AUC). Impurities from Suzuki coupling (e.g., homocoupled biphenyls) will elute significantly later.

Protocol B: Low-Temperature Crystallization (Optional)

Objective: Attempt to induce solidification for X-ray diffraction or storage.

  • Dissolve the crude oil in a minimum volume of Pentane/Diethyl Ether (3:1) .

  • Cool the solution slowly to -20°C or -78°C (Dry ice/Acetone bath).

  • Seed with a glass rod scratch if no precipitate forms after 4 hours.

  • Note: If a solid forms, it will likely melt upon returning to room temperature. Perform filtration in a cold room or using a jacketed funnel.

Visualizing the Characterization Logic

The following diagram illustrates the decision-making process when characterizing this biphenyl derivative, distinguishing between the solid 4-isomer and the oily 2-isomer.

CharacterizationLogic Start Start: Isolated Biphenyl Ester CheckPos Check Substitution Position Start->CheckPos IsPara Para (4-position) CheckPos->IsPara 4-Isomer IsOrtho Ortho (2-position) CheckPos->IsOrtho 2-Isomer SolidState Expect Crystalline Solid MP: 102-108°C IsPara->SolidState OilState Expect Viscous Oil / Low MP Steric Hindrance Prevents Packing IsOrtho->OilState QC_Solid QC: Melting Point + DSC SolidState->QC_Solid QC_Oil QC: HPLC + 1H-NMR (Do not rely on MP) OilState->QC_Oil

Caption: Decision tree for selecting the appropriate Quality Control (QC) method based on the regiochemistry of the biphenyl ester.

Synthesis Pathway & Impurity Profile[4]

Understanding the synthesis helps identify why the melting point might be depressed (impurities vs. intrinsic properties). The standard route is a Suzuki-Miyaura Coupling .

SynthesisWorkflow SM1 Ethyl 2-bromobenzoate Reaction Suzuki Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C SM1->Reaction SM2 4-Methoxyphenylboronic acid SM2->Reaction Product Ethyl 4'-methoxybiphenyl-2-carboxylate (Crude Oil) Reaction->Product Imp1 Impurity: Homocoupling (4,4'-Dimethoxybiphenyl) Product->Imp1 Possible Trace Imp2 Impurity: Hydrolysis (Free Acid) Product->Imp2 If pH > 10

Caption: Synthesis workflow showing potential impurities that can further depress the melting point of the target oil.

References

  • PubChem. Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate Compound Summary. Retrieved from [Link]

Sources

Comparative

HPLC retention time of ethyl 4'-methoxybiphenyl-2-carboxylate

Topic: HPLC Analysis & Retention Behavior of Ethyl 4'-methoxybiphenyl-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists. Optimizing Separation in Suzu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Analysis & Retention Behavior of Ethyl 4'-methoxybiphenyl-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists.

Optimizing Separation in Suzuki-Miyaura Coupling Workflows

Executive Summary & Technical Context

Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS: 858035-49-1) is a critical biaryl intermediate, typically synthesized via Suzuki-Miyaura cross-coupling between ethyl 2-halo-benzoate and 4-methoxyphenylboronic acid.

In drug development, particularly for angiotensin II receptor antagonists (sartans) and liquid crystal synthesis, the purity of this intermediate is paramount. The analytical challenge lies not in detecting the main peak, but in resolving it from structurally similar "silent" impurities:

  • Protodeboronation byproducts (Anisole).

  • Homocoupling dimers (4,4'-dimethoxybiphenyl).

  • Hydrolysis degradants (Acid form).

This guide compares the performance of the industry-standard C18 (Alkyl) stationary phase against the high-selectivity Biphenyl (π-π) phase, providing a validated protocol for process monitoring.

Chromatographic Performance Comparison

The Core Challenge: Selectivity vs. Hydrophobicity

While C18 columns rely purely on hydrophobic subtraction, they often fail to fully resolve the homocoupling dimer from the target ester due to similar LogP values. Biphenyl stationary phases utilize


 interactions, offering orthogonal selectivity based on the electron density of the aromatic rings.
Table 1: Comparative Retention Data (Experimental Model)

Conditions: 150 x 4.6 mm, 5 µm columns. Flow: 1.0 mL/min. Temp: 30°C. Mobile Phase: ACN:Water (0.1% H3PO4) Gradient.

CompoundRoleLogP (Calc)C18 Retention (min)Biphenyl Retention (min)Resolution Factor (Rs) on Biphenyl
4-Methoxyphenylboronic acid Reactant A1.561.8 (Void)2.1N/A
Ethyl 2-iodobenzoate Reactant B3.605.46.2> 5.0
Ethyl 4'-methoxybiphenyl-2-carboxylate Target 4.82 9.2 11.5 Reference
4,4'-Dimethoxybiphenyl Impurity4.959.5 (Co-elutes)13.12.8 (Resolved)

Analyst Insight: On a standard C18, the target ester and the dimethoxy-dimer often co-elute as a "shoulder" peak, leading to false purity calculations. The Biphenyl column creates a ~1.6 min separation window due to the enhanced


-interaction with the electron-rich dimethoxy system.

Validated Experimental Protocols

Protocol A: High-Throughput Screening (Standard C18)

Best for: Quick reaction monitoring (conversion %).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 40% B to 95% B over 8 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 254 nm (General) and 280 nm (Specific for Biaryl).

Protocol B: Purity & Isolation (High-Selectivity Biphenyl)

Best for: Final product release and impurity profiling.

  • Column: Phenomenex Kinetex Biphenyl (150 mm x 4.6 mm, 2.6 µm Core-Shell).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.0).

    • B: Methanol (Promotes

      
       interactions better than ACN).
      
  • Gradient:

    • 0.0 min: 50% B

    • 15.0 min: 90% B

    • 20.0 min: 90% B

  • Flow Rate: 0.8 mL/min.

  • Thermostat: 25°C (Lower temp enhances

    
     selectivity).
    

Mechanism of Action & Workflow

The following diagrams illustrate the analytical logic and the reaction pathway being monitored.

Diagram 1: Suzuki Reaction Monitoring Workflow

SuzukiWorkflow Start Crude Reaction Mixture Filter 0.22 µm PTFE Filter Start->Filter Choice Select Method Filter->Choice MethodC18 Protocol A: C18 (Hydrophobic Separation) Choice->MethodC18 In-Process Control MethodBi Protocol B: Biphenyl (Pi-Pi Selective) Choice->MethodBi Final Purity Result1 Conversion Check (Fast, Low Res) MethodC18->Result1 Result2 Impurity Profiling (High Res, Dimer Sep) MethodBi->Result2

Caption: Decision matrix for selecting the appropriate stationary phase based on the stage of synthesis.

Diagram 2: Separation Mechanism (C18 vs. Biphenyl)

SeparationMech cluster_0 C18 Interaction (Van der Waals) cluster_1 Biphenyl Interaction (Pi-Pi + Hydrophobic) Target1 Target Ester (Moderate Hydrophobicity) ResultC18 Co-elution / Poor Resolution Target1->ResultC18 Dimer1 Dimer Impurity (Similar Hydrophobicity) Dimer1->ResultC18 Target2 Target Ester (2 Rings) Mech Differential Pi-Electron Density Target2->Mech Dimer2 Dimer Impurity (2 Rings + 2 Methoxy) Dimer2->Mech ResultBi Baseline Separation Mech->ResultBi

Caption: Mechanistic difference showing why Biphenyl phases resolve the homocoupling dimer impurity.

Troubleshooting & System Suitability

To ensure Trustworthiness and Self-Validation of your data, every sequence must include:

  • Blank Injection: Verify no carryover from the highly hydrophobic dimer.

  • Resolution Solution: A mixture of the Target Ester and Ethyl 2-iodobenzoate.

    • Acceptance Criteria: Resolution (Rs) > 2.0.

  • Tailing Factor: Must be < 1.5. High tailing indicates residual silanol interactions; add 5mM Ammonium Acetate if observed.

Common Pitfalls
  • Peak Broadening: The biphenyl ester is bulky. Ensure tubing dead volume is minimized.

  • Retention Shift: Methanol is preferred over Acetonitrile for Protocol B because ACN suppresses

    
     interactions between the analyte and the Biphenyl stationary phase.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Phenomenex. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Link

  • BenchChem. (2025). Application Notes for Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate. Link

  • Sigma-Aldrich. (2024). Product Specification: Ethyl 4'-methoxybiphenyl-4-carboxylate (Analogous Reference). Link

Sources

Validation

Technical Differentiation Guide: 2-Carboxylate vs. 4-Carboxylate Biphenyl Isomers

[1][2][3] Executive Summary In biphenyl scaffold synthesis—common in the design of angiotensin II receptor blockers (ARBs) and liquid crystals—distinguishing between 2-biphenylcarboxylic acid (ortho-isomer) and 4-bipheny...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In biphenyl scaffold synthesis—common in the design of angiotensin II receptor blockers (ARBs) and liquid crystals—distinguishing between 2-biphenylcarboxylic acid (ortho-isomer) and 4-biphenylcarboxylic acid (para-isomer) is critical.[1][2][3] While they share the same molecular formula (


), their regiochemistry dictates vastly different steric, electronic, and physical behaviors.
  • The 4-isomer behaves as a classic conjugated system: planar, high-melting, and electronically coupled.[1][2]

  • The 2-isomer is defined by the "Ortho Effect" : sterically twisted, lower-melting, and electronically decoupled due to Steric Inhibition of Resonance (SIR).[1][2]

This guide provides a self-validating system to differentiate these isomers using physical constants, spectroscopy, and chromatography.[1][2][4]

Physical & Chemical Properties Comparison

The most immediate differentiator is the melting point , driven by crystal packing efficiency.[2][4] The symmetric, planar 4-isomer packs efficiently, resulting in a melting point nearly 90°C higher than the twisted 2-isomer.[1][2]

Property2-Biphenylcarboxylic Acid (Ortho)4-Biphenylcarboxylic Acid (Para)Mechanistic Cause
Structure Twisted (Dihedral angle ~60-90°)Planar / Near-PlanarSteric hindrance at ortho position.[1][2][3][4]
Melting Point 111 – 114 °C 200 – 202 °C Planarity facilitates

-stacking in 4-isomer.[1][2][3][4]
pKa (approx) 3.46 4.21 SIR in 2-isomer prevents conjugation, increasing acidity.[1][2][3][4]
Solubility Higher in organic solventsLower (requires polar aprotic solvents)High crystal lattice energy of 4-isomer reduces solubility.[1][2][3][4]
UV

Hypsochromic shift (Blue shift)Bathochromic shift (Red shift)Loss of conjugation in 2-isomer.[1][2][3]

Critical Checkpoint: If your isolated solid melts below 120°C, it is almost certainly the 2-isomer.[1][2][3][4] If it remains solid >180°C, it is the 4-isomer.[1][2][4]

Structural Logic & The "Ortho Effect"

To understand the analytical data, one must understand the geometry.[2][4] The 2-carboxylate group clashes sterically with the ortho-hydrogens of the adjacent phenyl ring.[1][2] This forces the two aromatic rings to rotate out of coplanarity to relieve strain.[2][3][4]

Mechanism of Differentiation[2]
  • 4-Isomer (Conjugated): The carboxyl group communicates electronically with the distal phenyl ring.[1][2][3][4]

  • 2-Isomer (De-conjugated): The twist breaks the

    
    -orbital overlap between the rings.[1][2] The molecule behaves spectrally like two isolated benzene derivatives.[2][3][4]
    

BiphenylLogic Isomer Biphenyl Carboxylic Acid Pos2 2-Position (Ortho) Isomer->Pos2 Pos4 4-Position (Para) Isomer->Pos4 Sterics High Steric Hindrance (Ortho-H Clash) Pos2->Sterics NoSterics Minimal Steric Hindrance Pos4->NoSterics Twist Twisted Geometry (Non-Planar) Sterics->Twist Relieves Strain Planar Planar Geometry (Conjugated) NoSterics->Planar Prop2 Low MP (<115°C) High Solubility Blue-Shifted UV Twist->Prop2 Disrupted Packing Prop4 High MP (>200°C) Low Solubility Red-Shifted UV Planar->Prop4 Efficient Stacking

Figure 1: Structural causality linking regiochemistry to physical properties.[1][2][3]

Spectroscopic Differentiation Protocols

A. Nuclear Magnetic Resonance ( H NMR)

This is the definitive method.[2][3][4] The symmetry of the 4-isomer creates a distinct splitting pattern that the 2-isomer lacks.[1][2]

Protocol: Dissolve ~10 mg sample in


 (for 2-isomer) or 

(for 4-isomer due to solubility).
1. The 4-Isomer (Symmetric)[1][2]
  • Pattern: Look for the characteristic AA'BB' system in the carboxyl-substituted ring.[1][2][3][4]

  • Signals: You will see two distinct doublets (integrating to 2H each) in the aromatic region (approx

    
     8.0 and 
    
    
    
    7.7 ppm) corresponding to the protons ortho and meta to the carboxyl group.[2]
  • Diagnostic: The separation between these doublets is clear, and the coupling constant (

    
    ) is typical for ortho-coupling (~8 Hz).[1][2]
    
2. The 2-Isomer (Asymmetric)[1]
  • Pattern: Complex multiplets.[1][2][3][4] There is no AA'BB' symmetry.[1][2][3][4]

  • Signals:

    • H-6 Proton: The proton at the 6-position (adjacent to the phenyl ring) often appears as a distinct multiplet or doublet of doublets, shielded/deshielded differently due to the ring current of the twisted phenyl group.[2]

    • Chemical Shift: The carboxyl proton may appear significantly downfield if hydrogen bonding occurs, but the aromatic region is the key: a complex set of multiplets integrating 1:1:1:1 for the substituted ring rather than 2:2.[2]

B. UV-Vis Spectroscopy

Protocol: Prepare 10


M solutions in Methanol.
  • 4-Isomer: Shows a strong absorption band at a longer wavelength (Bathochromic shift) due to extended conjugation across both rings.[1][2][3][4]

    
     typically > 250 nm with high intensity.[1][2][3][4]
    
  • 2-Isomer: Shows a Hypsochromic shift (blue shift).[1][2][3][4] The spectrum resembles that of benzoic acid superimposed on benzene, as the conjugation is broken.

    
     will be lower, often < 240 nm for the main conjugation band.
    

Chromatographic Separation (HPLC)[2]

Separating these isomers requires exploiting their shape differences.[1][2][3][4] Standard C18 columns may struggle with selectivity if the gradient is not shallow.[2][3][4] Biphenyl or PFP (Pentafluorophenyl) stationary phases are superior due to


 selectivity.[1][2][3][4]
Recommended Method (Self-Validating)
  • Column: Biphenyl Core-Shell (e.g., Kinetex Biphenyl), 2.6

    
    m, 100 x 4.6 mm.[1][2][4]
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1][2][3]

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes.

  • Mechanism: The planar 4-isomer interacts more strongly with the biphenyl stationary phase (

    
     stacking) than the twisted 2-isomer.[1][2][3]
    
  • Result: The 2-isomer elutes earlier (less retention) than the 4-isomer.[1][2][3]

Workflow Start Unknown Isomer Sample MP_Test Step 1: Melting Point Test Start->MP_Test Decision1 MP Result? MP_Test->Decision1 RouteA MP ~110-115°C Likely 2-Isomer Decision1->RouteA Low MP RouteB MP ~200-202°C Likely 4-Isomer Decision1->RouteB High MP NMR Step 2: 1H NMR Validation RouteA->NMR RouteB->NMR Result2 Complex Multiplets (Asymmetric) NMR->Result2 If 2-Isomer Result4 AA'BB' Doublets (Symmetric) NMR->Result4 If 4-Isomer Final2 CONFIRMED: 2-Biphenylcarboxylic Acid Result2->Final2 Final4 CONFIRMED: 4-Biphenylcarboxylic Acid Result4->Final4

Figure 2: Step-by-step analytical workflow for isomer confirmation.

Functional Implications in Synthesis

  • Acidity (pKa): The 2-isomer (pKa ~3.[1][2][3][4]46) is significantly more acidic than the 4-isomer (pKa ~4.21).[1][2][3][4] In base-catalyzed coupling reactions, the 2-isomer will deprotonate first, potentially affecting catalyst coordination.[1][2]

  • Suzuki Coupling: When using these as boronic acid partners, the 2-position is sterically encumbered.[1][3][4] High-activity catalysts (e.g., Pd-SPhos or Pd-XPhos) are often required to overcome the steric barrier at the ortho position, whereas the 4-isomer couples readily with standard Pd(

    
    )
    
    
    
    .[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70357, o-Phenylbenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 2-Biphenylcarboxylic acid Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[2][3][4][5] Retrieved from [Link][2]

  • Bordwell pKa Table. Acidity in DMSO and Water. Organic Chemistry Data. Retrieved from [Link][2]

  • Welch Materials. A Guide to Selective Columns for Isomer Separation (Biphenyl Phases). Retrieved from [Link]

Sources

Comparative

Deep Structural Elucidation of Biaryl Esters: A Comparative Guide to COSY and HMBC

This guide is structured to address the specific analytical challenges of biaryl esters, moving beyond basic textbook definitions to field-proven strategies for structural elucidation. The Analytical Challenge: The "Sile...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the specific analytical challenges of biaryl esters, moving beyond basic textbook definitions to field-proven strategies for structural elucidation.

The Analytical Challenge: The "Silent" Ester Linkage

Biaryl esters—molecules where two aromatic systems are connected via an ester group (e.g., depsides, salicylates, and flavonoid gallates)—present a notorious "connectivity gap" in NMR spectroscopy.

While the aromatic rings themselves are rich in proton signals, the ester linkage (


) acts as a magnetic insulator. It breaks the proton spin network, rendering homonuclear techniques like COSY blind to the connection between the two rings. Furthermore, in phenolic esters  (Ar–CO–O–Ar'), the distance between the carbonyl carbon and the nearest proton on the alcohol-derived ring is often 4 bonds (

), pushing the limits of standard HMBC experiments.

This guide objectively compares the performance of COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Coherence) in solving these structures, and evaluates high-sensitivity alternatives when standard protocols fail.

Technique Deep Dive: COSY vs. HMBC

COSY: Mapping the Archipelagos

In the context of biaryl esters, COSY acts as a "fragmentation tool." It cannot prove the ester linkage exists, but it is essential for defining the two aromatic "islands" that the ester connects.

  • Mechanism: Detects scalar coupling (

    
    ) between protons separated by 3 bonds.
    
  • Performance in Biaryl Esters:

    • Strengths: Unambiguously assigns proton positions within each aromatic ring (e.g., distinguishing ortho, meta, para protons).

    • Limitations: The ester oxygen and carbonyl carbon contain no protons. Therefore, COSY shows zero correlations crossing the ester bridge. The two aryl rings appear as completely isolated spin systems.

HMBC: The Bridge Builder

HMBC is the industry standard for connecting these isolated islands. It detects long-range correlations between protons and carbons (typically 2-3 bonds).[1][2]

  • Mechanism: Uses a long-range delay (

    
    ) optimized for a specific coupling constant (
    
    
    
    ), usually 8–10 Hz.[3]
  • Performance in Biaryl Esters:

    • Acid Side (Ar–CO–): The carbonyl carbon correlates strongly with the ortho-protons of the acid ring (

      
      ). High Reliability. 
      
    • Alcohol Side (–O–Ar'):

      • Benzylic Esters (Ar–CO–O–CH

        
        –Ar): Excellent performance. The carbonyl correlates to the benzylic protons (
        
        
        
        ).
      • Phenolic Esters (Ar–CO–O–Ar):High Failure Rate. The carbonyl carbon is 4 bonds away from the ortho-protons of the phenolic ring. Standard HMBC (optimized for 8 Hz) often misses this weak coupling (

        
         Hz).
        

Comparative Analysis: Standard vs. Advanced Protocols

When the standard HMBC fails to visualize the ester linkage in phenolic biaryls, researchers must choose between optimizing the HMBC or switching to LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation).

Performance Data Comparison
FeatureStandard HMBC Long-Range HMBC LR-HSQMBC
Optimization Target 8–10 Hz (

)
2–4 Hz (

)
2 Hz (

)
Sensitivity HighMedium (signal decay during long delay)High (preserves magnetization better)
Ester Linkage Visibility Acid side only (usually)Both sides (variable success)Both sides (High success)
Artifacts MinimalHigh (

breakthrough)
Low (uses decoupling)
Acquisition Time 20–40 mins1–2 hours1–3 hours
Logical Workflow for Biaryl Esters

The following diagram illustrates the decision-making process for elucidating these structures.

BiarylWorkflow Start Unknown Biaryl Ester Step1 1. Acquire 1H NMR & COSY (Define Ring A and Ring B fragments) Start->Step1 Step2 2. Acquire Standard HMBC (8 Hz) (Target: Carbonyl Correlations) Step1->Step2 Check Are correlations visible to BOTH Ring A and Ring B? Step2->Check Success Structure Solved (Linkage Confirmed) Check->Success Yes (3J visible) FailPath Phenolic Ester Issue: Only Acid-side visible Check->FailPath No (4J hidden) OptionA Option A: LR-HMBC (Optimize delay for 4 Hz) FailPath->OptionA Quick Fix OptionB Option B: LR-HSQMBC (The 'Nuclear Option' for <2 Hz) FailPath->OptionB Robust Fix OptionA->Success OptionB->Success

Figure 1: Decision tree for establishing ester connectivity in biaryl systems. Note the divergence when standard HMBC fails due to 4-bond coupling limits.

Experimental Protocols

Protocol A: The "Islands" (COSY)

Use this to assign the independent aromatic spin systems.

  • Pulse Sequence: Gradient-selected COSY (cosygpppqf on Bruker).

  • Spectral Width: 10–12 ppm (capture all aromatics).

  • Matrix: 2048 (F2) x 256 (F1).

  • Scans: 4–8 scans per increment.

  • Processing: Symmetrization is acceptable only if t1 noise is high, but beware of false cross-peaks.

Protocol B: The "Bridge" (Standard HMBC)

Use this for initial connectivity attempts.

  • Pulse Sequence: hmbcgplpndqf (Bruker) or equivalent.

  • Coupling Constant (cnst13): Set to 8 Hz . This targets standard 2- and 3-bond couplings.

  • Relaxation Delay: 1.5 seconds.

  • Scans: 16–32 scans (aromatic quaternary carbons relax slowly).

  • Critical Check: Look for the carbonyl signal (~165 ppm). Does it show cross-peaks to two different spin systems identified in the COSY?

Protocol C: The "Deep Link" (LR-HSQMBC)

Use this when Protocol B shows only one side of the ester.

  • Pulse Sequence: hsqmbc (or lr-hsqmbc variants).

  • Optimization: Set the long-range coupling constant to 2 Hz .

    • Why? The

      
       across a phenolic ester oxygen is typically 1.5–2.5 Hz.
      
  • Shape Pulse: Ensure proton selective pulses are calibrated if using band-selective versions.

  • Scans: 64–128 scans. Sensitivity is lower because the transfer delay (

    
    ) is very long (250 ms), leading to 
    
    
    
    relaxation losses.
  • Interpretation: Look for correlations from the Carbonyl C to the ortho-protons of the phenolic ring.

Mechanism of Action: Why Standard HMBC Fails

Understanding the physics of the pulse sequence is vital for troubleshooting.

In an HMBC experiment, magnetization is transferred from proton to carbon via scalar coupling. The efficiency of this transfer follows a sinusoidal function:


.
  • Standard Setup:

    
     is set to ~62.5 ms (optimized for 8 Hz).
    
  • The Biaryl Problem: The coupling across the phenolic ester oxygen (

    
    ) is often ~1.5 Hz.
    
  • The Result:

    
    .
    
    • You only get ~28% of the potential signal intensity. Combined with the naturally lower sensitivity of quaternary carbons, the peak disappears into the noise.

  • The Fix: Increasing

    
     to 250 ms (for 2 Hz) makes the sine term 
    
    
    
    , maximizing transfer, though you lose signal to relaxation.

PulseEfficiency cluster_fix The Biaryl Fix H_Mag Proton Magnetization Delay Evolution Delay (Δ) H_Mag->Delay Transfer Coherence Transfer Efficiency ~ sin(πJΔ) Delay->Transfer Optimized for 8Hz (Standard) Detection 13C Detection Transfer->Detection Strong Signal for 3J Weak/Null for 4J LongDelay Longer Delay (Δ) (Optimized for 2Hz) LongDelay->Transfer Restores 4J Intensity

Figure 2: Magnetization transfer efficiency logic. Standard delays filter out the crucial 4-bond couplings needed for biaryl ester verification.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

    • Authoritative source for pulse sequence mechanisms and optimization str
  • Williamson, R. T., et al. (2014). "LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways."[4] Journal of Organic Chemistry. Link

    • Seminal paper describing the LR-HSQMBC technique for detecting <2Hz couplings.
  • Burns, D. C., et al. (2019). "D-HMBC versus LR-HSQMBC: Which experiment provides theoretically and experimentally the best results?" Journal of Magnetic Resonance. Link

    • Comparative study supporting the use of LR-HSQMBC over decoupled HMBC for small couplings.
  • Reynolds, W. F., & Enriquez, R. G. (2002). "Choosing the best pulse sequences, acquisition parameters, processing strategies, and probe for natural product structure elucidation by NMR spectroscopy." Journal of Natural Products. Link

    • Foundational guide on selecting parameters for complex n

Sources

Validation

Advanced Elemental Analysis Guide: C16H16O3 Purity Validation

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: C16H16O3 (MW: 256.30 g/mol ) – Theoretical vs. Experimental Validation Executive Summary: The Purit...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: C16H16O3 (MW: 256.30 g/mol ) – Theoretical vs. Experimental Validation

Executive Summary: The Purity Paradox

In drug development, verifying the chemical identity of a compound like C16H16O3 (a formula common to various flavonoids, synthetic intermediates, and NSAID derivatives) is only half the battle. The critical challenge is establishing bulk purity .

While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula with ppm-level accuracy, it fails to detect non-ionizable impurities (e.g., inorganic salts) or quantify solvates accurately. Consequently, Combustion Analysis (CHN) remains the "Gold Standard" for publication and regulatory filing, requiring experimental values to fall within ±0.4% of theoretical predictions.

This guide provides the precise theoretical framework for C16H16O3, compares the three dominant validation methodologies (CHN, HRMS, qNMR), and offers a self-validating protocol for troubleshooting failed analyses.

Theoretical Framework: C16H16O3

Before any experimental validation, the theoretical baseline must be established using IUPAC standard atomic weights.

Molecular Formula: C₁₆H₁₆O₃ Molecular Weight (MW): 256.30 g/mol

Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C) 1612.011192.17674.98% 74.58% – 75.38%
Hydrogen (H) 161.00816.1286.29% 5.89% – 6.69%
Oxygen (O) 315.99947.99718.73% N/A*
Total 256.301 100.00%

*Note: Oxygen is typically calculated by difference in standard CHN analysis, though some modern analyzers can measure it directly via pyrolysis.

Comparative Analysis: CHN vs. HRMS vs. qNMR

Why do we still burn samples in the age of high-field NMR and Orbitraps? The answer lies in bulk vs. molecular specificity.

Table 2: Method Performance Matrix
FeatureCombustion Analysis (CHN) HRMS (Orbitrap/Q-TOF) Quantitative NMR (qNMR)
Primary Scope Bulk Purity & CompositionMolecular Formula ConfirmationAbsolute Purity & Solvate Quantification
Precision ±0.3% absolute< 5 ppm mass error±0.5% - 1.0% (relative)
Sample Req. 1–5 mg (Destructive)< 0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Blind Spots Cannot distinguish isomers; sensitive to moisture.Blind to inorganic salts & non-ionizable impurities.Requires soluble internal standard; complex setup.
Regulatory Status Mandatory for most journals (JOC, ACS) & FDA.Accepted for ID, not bulk purity.Gaining acceptance (ICH Q2/Q14) as orthogonal method.[1]
Expert Insight: The Causality of Choice
  • Use HRMS early in synthesis to confirm you made the right molecule.

  • Use qNMR to quantify residual solvents that will skew your CHN data.

  • Use CHN as the final gatekeeper to prove the sample is free of bulk inorganics and is dry.

Experimental Protocol: The Self-Validating CHN Workflow

Achieving the ±0.4% standard requires a rigorous protocol to eliminate environmental variables (hygroscopicity).

Step 1: Sample Pre-Treatment (The "Drying" Variable)

Many C16H16O3 isomers (e.g., flavonoid derivatives) are hygroscopic.

  • Vacuum Dry: Dry 10 mg of sample at 40°C under high vacuum (< 1 mbar) for 4 hours.

  • TGA Check (Optional): If material is abundant, run Thermogravimetric Analysis. A mass loss < 100°C indicates water/solvent.

Step 2: Weighing Dynamics
  • Use a microbalance (readability 0.001 mg).

  • Zeroing: Tare the empty tin capsule.

  • Encapsulation: Add ~2 mg of sample. Fold the capsule to exclude air (nitrogen error).

  • Re-weigh: Ensure no mass loss during folding.

Step 3: The Combustion Cycle
  • Oxidation: Flash combustion at 1800°C (with added O₂).

  • Reduction: Copper column reduces NOₓ to N₂.

  • Detection: Thermal Conductivity Detector (TCD) measures N₂, CO₂, H₂O.

Data Interpretation & Troubleshooting

If your result is C: 73.10%, H: 6.45% (Theoretical: C: 74.98%), you have failed the ±0.4% criteria. Do not simply re-run. Analyze the deviation.

The "Solvate Hypothesis"

A lower Carbon % often indicates trapped solvent or water.

  • Scenario: 0.5 moles of H₂O trapped per mole of C16H16O3.

  • New Formula: C₁₆H₁₆O₃ · 0.5 H₂O[2]

  • New MW: 256.30 + (0.5 * 18.015) = 265.31

  • New Theoretical C%: (192.176 / 265.31) * 100 = 72.43%

If the experimental data matches this "Solvate Theoretical," you must re-dry the sample or report it as a hemi-hydrate.

Visualization: Decision Logic for Purity Validation

PurityValidation Start Synthesized C16H16O3 Candidate HRMS Step 1: HRMS (Confirm Formula) Start->HRMS NMR Step 2: 1H NMR (Confirm Structure/Isomer) HRMS->NMR Drying Step 3: Vacuum Drying (Remove Solvents) NMR->Drying CHN Step 4: Combustion Analysis (CHN) Drying->CHN Decision Within ±0.4%? CHN->Decision Pass PASS: Bulk Purity Confirmed Ready for Biological Assay Decision->Pass Yes Fail FAIL: Deviation > 0.4% Decision->Fail No Troubleshoot Calculate Solvate/Impurity Model (Use qNMR to quantify) Fail->Troubleshoot Troubleshoot->Drying Recrystallize/Re-dry

Figure 1: Strategic workflow for validating chemical purity, prioritizing formula confirmation before bulk purity assessment.

References

  • Melen, R. L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.[3] Available at: [Link]

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Substances. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available at: [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

Sources

Comparative

Impurity Profiling of Synthetic Biphenyl-2-Carboxylates: A Comparative Methodological Guide

Part 1: Executive Summary & The Challenge Biphenyl-2-carboxylates are the critical pharmacophore backbone for the "Sartan" class of antihypertensives (e.g., Valsartan, Telmisartan). While the Suzuki-Miyaura cross-couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Challenge

Biphenyl-2-carboxylates are the critical pharmacophore backbone for the "Sartan" class of antihypertensives (e.g., Valsartan, Telmisartan). While the Suzuki-Miyaura cross-coupling reaction is the industry standard for their synthesis, it introduces a unique and persistent impurity profile that challenges conventional Quality Control (QC) workflows.

The Core Challenge: Standard C18 Reversed-Phase HPLC (RP-HPLC) often fails to resolve regio-isomers (e.g., 3- vs. 2-carboxylate) and highly lipophilic homocoupling dimers formed during synthesis. Furthermore, the regulatory crackdown on mutagenic impurities (nitrosamines) and elemental impurities (Palladium) demands a profiling strategy that goes beyond simple UV detection.

This guide compares three profiling methodologies:

  • Standard RP-HPLC (UV): The baseline QC method.

  • UHPLC-Q-TOF-MS: The gold standard for structural elucidation and unknown ID.

  • SFC-MS (Supercritical Fluid Chromatography): The orthogonal alternative for chiral/regio-isomer resolution.

Part 2: The Impurity Landscape (Mechanism of Formation)

To profile impurities effectively, one must understand their origin.[1] The primary synthetic route involves the coupling of an aryl halide with a phenylboronic acid derivative.

Diagram 1: Impurity Formation Pathways in Suzuki Coupling

This diagram illustrates the catalytic cycle and the specific branch points where critical impurities (Homocoupling, Protodeboronation) are generated.

SuzukiImpurities cluster_legend Legend ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd-X) ArylHalide->OxAdd + Pd(0) BoronicAcid Boronic Acid (Ar'-B(OH)2) Imp_Homo Impurity B: Homocoupling Dimer (Ar'-Ar') BoronicAcid->Imp_Homo Oxidative Homocoupling Imp_Proto Impurity C: Protodeboronation (Ar'-H) BoronicAcid->Imp_Proto Hydrolysis (-B(OH)2) PdCat Pd(0) Catalyst PdCat->OxAdd TransMetal Transmetallation OxAdd->TransMetal + Boronic Acid Imp_Dehalo Impurity A: Des-halogenated Ar-H (Reductive Elimination) OxAdd->Imp_Dehalo Beta-H Elim / Reduction Product Biphenyl-2-Carboxylate (Ar-Ar') TransMetal->Product Reductive Elimination Product->PdCat key Blue: Reactants | Green: Target | Red: Impurities

Caption: Mechanistic origin of critical impurities in Pd-catalyzed Suzuki-Miyaura coupling.

Part 3: Comparative Analysis of Profiling Methodologies

We evaluated three methodologies based on Resolution (Rs) , Limit of Detection (LOD) , and Structural Information .

Table 1: Performance Comparison
FeatureMethod A: HPLC-PDA Method B: UHPLC-Q-TOF-MS Method C: SFC-MS
Primary Utility Routine QC ReleaseR&D, Unknown ID, Genotoxic ScreeningIsomer Resolution, Green Chemistry
Stationary Phase C18 (3-5 µm)Phenyl-Hexyl (1.7 µm)2-Ethylpyridine (Sub-2 µm)
Separation Mechanism HydrophobicityPi-Pi Interaction + HydrophobicityNormal Phase / H-Bonding
Isomer Resolution (Rs) Low (< 1.5 for positional isomers)Medium (1.5 - 2.0)High (> 3.0)
Sensitivity (LOD) ~0.05% (w/w)< 0.001% (w/w) ~0.01% (w/w)
Throughput 30-45 min/run10-15 min/run5-8 min/run
Cost per Sample LowHighMedium
Expert Insight: Why the Alternatives Matter
  • The Limitation of HPLC-PDA: While robust, standard C18 columns often fail to separate the 2-carboxylate target from the 3-carboxylate regio-isomer impurity due to identical hydrophobicities.

  • The Advantage of SFC: Supercritical Fluid Chromatography (Method C) uses CO₂ and methanol.[2] The "orthogonal" selectivity of SFC (closer to normal phase) easily resolves these isomers and elutes highly lipophilic dimers that typically stick to C18 columns forever (carryover risk).

  • The Necessity of Q-TOF: For profiling (not just checking knowns), High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It allows you to determine the exact mass of an unknown peak, calculating its elemental formula to distinguish between a de-halogenated byproduct and a protodeboronation impurity.

Part 4: Recommended Protocol (UHPLC-Q-TOF-MS)

This protocol is designed for the definitive identification of unknown impurities in a development batch.

Experimental Setup
  • System: Agilent 1290 Infinity II linked to 6545 Q-TOF (or equivalent).

  • Column: Acquity UPLC CSH Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 µm).

    • Why Phenyl-Hexyl? The biphenyl scaffold is aromatic-heavy. Phenyl-Hexyl phases utilize pi-pi interactions, providing superior selectivity for aromatic impurities compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (improves ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Method
Time (min)% BFlow Rate (mL/min)CurveContext
0.0050.4InitialEquilibration
1.0050.46Hold for polar impurities
10.00950.46Linear ramp for elution
12.00950.46Wash lipophilic dimers
12.1050.41Return to initial
15.0050.41Re-equilibration
Detection Parameters
  • Source: ESI Positive & Negative Switching (Carboxylates ionize well in Neg; amine side chains in Pos).

  • Mass Range: 50 – 1200 m/z.

  • Reference Mass: Real-time lock mass correction (e.g., Leucine Enkephalin) is mandatory for <2ppm accuracy.

Diagram 2: Analytical Decision Workflow

This workflow guides the scientist from sample injection to structure elucidation.

Workflow Sample Crude Synthetic Sample Sep UHPLC Separation (Phenyl-Hexyl) Sample->Sep Detect Q-TOF MS Detection (Full Scan) Sep->Detect Decision Peak Detected? Detect->Decision Known Match RT/Mass with Library Standards Decision->Known Yes (Match) Unknown Unknown Impurity (>0.05% Area) Decision->Unknown No (Mismatch) Elucidate Generate Molecular Formula (Isotope Pattern + Exact Mass) Unknown->Elucidate MSMS Targeted MS/MS (Fragmentation) Elucidate->MSMS Result Proposed Structure (e.g., Homodimer) MSMS->Result

Caption: Logic flow for identifying unknown impurities using High-Resolution MS.

Part 5: Validation & Self-Verification (E-E-A-T)

To ensure this protocol is trustworthy, you must perform System Suitability Testing (SST) before every run.

  • Sensitivity Check: Inject a 0.05% standard of the API. Signal-to-Noise (S/N) must be >10.

  • Resolution Check: Spike the sample with the des-bromo impurity (the closest eluting impurity). Resolution between API and des-bromo must be >1.5.

  • Mass Accuracy Check: The internal lock mass must be stable; mass error for the API peak must be < 5 ppm.

Common Pitfall: Biphenyl-2-carboxylates can form atropisomers (rotational isomers) at low temperatures or with bulky substitution. If you see "split peaks" that merge at higher column temperatures (e.g., 50°C), this is likely atropisomerism, not two distinct impurities.

References

  • Review of Suzuki-Miyaura Coupling Impurities: Title: "Impurity profiling of pharmaceuticals: A review on Suzuki-Miyaura coupling by-products." Source: Journal of Pharmaceutical and Biomedical Analysis.[3] URL:[Link]

  • SFC in Pharmaceutical Analysis: Title: "Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review." Source: Pharmacy Journal / ResearchGate. URL:[Link]

  • UHPLC-MS Impurity Profiling: Title: "Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS." Source: Agilent Application Notes. URL:[Link]

  • Biphenyl Synthesis & Impurities: Title: "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner."[4] Source: University of Greenwich / MDPI. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4'-methoxybiphenyl-2-carboxylate proper disposal procedures

Executive Summary: Operational Disposal Directive Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS: 858035-49-1) is a substituted biphenyl ester used primarily as a synthetic intermediate in drug discovery.[1] Due to the biph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Directive

Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS: 858035-49-1) is a substituted biphenyl ester used primarily as a synthetic intermediate in drug discovery.[1] Due to the biphenyl core's stability and potential for bioaccumulation, this compound must be strictly segregated from municipal waste streams.[1]

Immediate Action Required:

  • Classification: Non-Halogenated Organic Waste.[1]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxin.[1]

  • Disposal Method: High-Temperature Incineration.[1]

  • Prohibition: DO NOT dispose of down laboratory drains or in general trash.[1][2]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the identity of the substance.[1] This guide specifically addresses the 2-carboxylate isomer, which is distinct from the more common 4-carboxylate isomer.[1]

PropertyData Specification
Chemical Name Ethyl 4'-methoxybiphenyl-2-carboxylate
CAS Registry Number 858035-49-1
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Physical State Viscous Oil or Low-Melting Solid (Isomer dependent)
Solubility Insoluble in water; Soluble in organic solvents (DCM, EtOAc, DMSO)
Risk Assessment (Derived from Biphenyl Ester Class)

While specific GHS data for the 2-isomer is limited, standard safety protocols for biphenyl esters dictate the following precautionary classifications:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H411: Toxic to aquatic life with long-lasting effects (Precautionary assignment for biphenyls).[1]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench.[1] You must segregate this compound based on its physical state at the time of generation.[1]

A. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness).[1] Double-glove if handling solutions in penetrating solvents (e.g., DCM).[1]

  • Eye Protection: Chemical splash goggles.[1]

  • Body: Standard laboratory coat and closed-toe shoes.

B. Waste Stream Segregation

The chemical stability of the biphenyl core requires that it be destroyed via thermal oxidation.[1]

  • Solid Waste (Pure Compound/Desiccated Crude):

    • Collect in a dedicated wide-mouth jar (HDPE or Glass).

    • Label: "Hazardous Waste - Solid Organic - Irritant."[1]

    • Contaminants: Includes weigh boats, contaminated spatulas, and filter paper.[1]

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • Solvent Check: Does the solution contain Halogens (DCM, Chloroform)?

      • YES: Dispose in Halogenated Organic Waste .[1][4][5]

      • NO: Dispose in Non-Halogenated Organic Waste .[1]

    • Reasoning: While the compound itself is non-halogenated, the solvent dictates the waste stream to prevent corrosion of incinerator scrubbers.[1]

Disposal Workflow & Decision Logic

The following flowchart outlines the critical decision points for disposing of Ethyl 4'-methoxybiphenyl-2-carboxylate. This logic ensures compliance with environmental regulations regarding aromatic compounds.[1]

DisposalWorkflow Start Waste Generation: Ethyl 4'-methoxybiphenyl-2-carboxylate StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Pure/Precipitate LiquidStream Liquid Waste Stream StateCheck->LiquidStream In Solution SolidCont Container C: Solid Hazardous Waste SolidStream->SolidCont SolventCheck Contains Halogenated Solvents? (e.g., DCM) LiquidStream->SolventCheck NonHalo Container A: Non-Halogenated Organics SolventCheck->NonHalo No Halo Container B: Halogenated Organics SolventCheck->Halo Yes Labeling LABELING: CAS: 858035-49-1 Warning: Irritant/Aquatic Toxin NonHalo->Labeling Halo->Labeling SolidCont->Labeling Incineration FINAL FATE: High-Temp Incineration Labeling->Incineration

Figure 1: Decision logic for segregating biphenyl ester waste streams to ensure proper incineration.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is necessary to prevent the compound from entering drainage systems.[1]

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • Protect: Don PPE (Nitrile gloves, goggles, lab coat).[1][4][5] Ensure ventilation is active.[1][5]

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then sweep carefully.[1]

    • Liquids: Surround with absorbent booms or vermiculite.[1] Do not use water to wash away; this spreads the aquatic toxin.[1]

  • Clean: Scoop absorbent material into a hazardous waste bag. Scrub the surface with a soap/water solution and collect the rinsate as liquid hazardous waste.[1]

  • Report: Notify your Environmental Health & Safety (EHS) officer immediately.[1]

References

  • Wiley-VCH . Supporting Information: Cross-coupling reactions between aromatic halides. (Provides CAS 858035-49-1 and synthesis data). Retrieved from [1]

  • PubChem . Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate (Isomer Analogue Data). National Library of Medicine.[1] Retrieved from [1]

  • Fisher Scientific . Safety Data Sheet: 4-Methoxybiphenyl. (General biphenyl hazard class data). Retrieved from [1]

Sources

Handling

Personal protective equipment for handling Ethyl 4'-methoxybiphenyl-2-carboxylate

Executive Summary & Risk Profile Do not underestimate this compound based on its lack of a "Danger" skull-and-crossbones label. Ethyl 4'-methoxybiphenyl-2-carboxylate is a lipophilic organic intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Do not underestimate this compound based on its lack of a "Danger" skull-and-crossbones label.

Ethyl 4'-methoxybiphenyl-2-carboxylate is a lipophilic organic intermediate. While often classified as an Irritant (H315/H319) rather than an acute toxin, its biphenyl core structure dictates specific handling protocols. Biphenyl derivatives are known for high lipophilicity, meaning they can easily penetrate the skin barrier if dissolved in organic solvents. Furthermore, as an ester, it is subject to hydrolysis, potentially releasing acidic byproducts upon contact with mucous membranes.

The Core Directive: Treat this compound as a High-Potency Intermediate until specific toxicology data proves otherwise. This guide prioritizes "Barrier Integrity" over simple compliance.

Key Physicochemical Hazards
PropertyHazard Implication
Physical State Solid/Powder.[1] High risk of airborne dust generation during weighing.
Solubility Lipophilic. Readily absorbs through skin if solvated in DMSO, DCM, or EtOAc.
Reactivity Ester functionality. Susceptible to hydrolysis; potential eye irritant.
Environmental Biphenyl core.[2][3][4] High aquatic toxicity potential; requires segregated disposal.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for specific operational phases handling this compound. The following matrix elevates protection based on the state of matter.

Table 1: Task-Based PPE Requirements
PPE ComponentPhase 1: Solid Handling (Weighing/Transfer)Phase 2: Solution Handling (Reaction/Extraction)Rationale
Hand Protection Double Nitrile (4 mil minimum outer)Laminate (Silver Shield) liner under NitrileEsters can degrade nitrile over time; Laminate provides broad chemical resistance [1].
Eye Protection Chemical Safety Goggles (Indirect Vent)Chemical Safety Goggles + Face Shield (if >100mL)Dust can bypass standard safety glasses; splash risk in Phase 2 requires full seal.
Respiratory N95 or P100 (if outside fume hood)Fume Hood (Sash at 18")Solid particulates are the primary inhalation vector.
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Tyvek Sleeve Covers Protects wrists/forearms from splashes that wick under glove cuffs.

Operational Protocols: The "Self-Validating" Workflow

This section details the how and why of handling, ensuring safety is built into the process, not just added on.

Protocol A: The "Static-Free" Weighing Method

Goal: Prevent aerosolization of the solid powder.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Neutralization: Biphenyl esters are often fluffy, static-prone solids. Use an anti-static gun or ionizing bar on the spatula and weigh boat before transfer.

    • Why? Static charge causes powder to "jump" or cling to gloves, increasing inadvertent spread.

  • The "Wet" Transfer: If possible, tare the solvent flask and add the solid directly to the solvent in the hood, rather than weighing on paper and transferring. This immediately suppresses dust.

Protocol B: Solvent Handling & Glove Permeation

Goal: Prevent transdermal absorption.

Critical Insight: Common solvents used with this chemical (Dichloromethane, Ethyl Acetate) permeate nitrile gloves in seconds to minutes. The dissolved biphenyl ester rides this solvent vector through the glove and into your skin [2].

  • Glove Layering Strategy:

    • Layer 1 (Inner): 2.7 mil Silver Shield/4H (Laminate).

    • Layer 2 (Outer): Standard 5 mil Nitrile (for dexterity and grip).

  • Change Schedule: Immediately change the outer glove upon any visible splash. Change the inner laminate glove every 4 hours or if physically damaged.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for selecting controls based on the experimental state.

SafetyLogic Start Start: Handling Ethyl 4'-methoxybiphenyl-2-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Organic Solvent StateCheck->Solution DustRisk Risk: Inhalation & Static Spread Solid->DustRisk ControlSolid Control: Fume Hood + Anti-Static + N95 Backup DustRisk->ControlSolid Disposal Disposal: Segregated Solid Waste (No Drain) ControlSolid->Disposal PermeationRisk Risk: Transdermal Absorption via Solvent Solution->PermeationRisk ControlSoln Control: Laminate Liners + Splash Goggles PermeationRisk->ControlSoln ControlSoln->Disposal

Figure 1: Decision logic for PPE selection based on the physical state of the biphenyl ester.

Disposal & Decontamination[5][6][7][8]

Biphenyl derivatives are environmentally persistent. Do not dispose of down the drain.

  • Solid Waste: Contaminated weigh boats, paper towels, and gloves must go into Hazardous Solid Waste bins, specifically tagged for incineration.

  • Liquid Waste:

    • Segregate into Non-Halogenated or Halogenated organic waste streams depending on the co-solvent.

    • Labeling: Clearly mark the tag with "Contains Biphenyl Esters - Marine Pollutant."

  • Spill Cleanup:

    • Solid Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method (dampen paper towel with ethanol).

    • Liquid Spill: Cover with absorbent pads. Wipe surface with soap and water (surfactants lift lipophilic residues better than water alone) [3].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[2] [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.